Methyl 4-iodo-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFBPQYWHBOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459935 | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-92-9 | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 4-iodo-3-methoxybenzoate, registered under CAS Number 35387-92-9 , is a substituted aromatic ester that has garnered significant interest within the scientific community.[1] Its unique trifunctional structure—comprising an ester, a methoxy ether, and a strategically placed iodine atom—makes it an exceptionally valuable intermediate in organic synthesis. The iodine atom, in particular, serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, tailored for professionals in chemical research and drug development.
Compound Profile and Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35387-92-9 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid or powder | [3] |
| Melting Point | 92-95 °C | [5][6] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dark, dry place (4-8°C recommended) | [1][3] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through a Williamson ether synthesis-like pathway, starting from its phenolic precursor. The following protocol is based on established methodologies for analogous compounds, providing a reliable and scalable route.[7]
Experimental Protocol: Methylation of Methyl 4-hydroxy-3-methoxybenzoate
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Methyl 4-hydroxy-3-iodobenzoate (1 equivalent), in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, ~1.3 equivalents) to the solution. The causality here is critical: the carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This step is essential for the subsequent nucleophilic attack.
-
Methylation : Introduce the methylating agent, methyl iodide (CH₃I, ~1.5 equivalents), to the reaction mixture.[7] The highly nucleophilic phenoxide attacks the electrophilic methyl group of the methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired methoxy ether.
-
Reaction Monitoring : Heat the mixture (e.g., to 60 °C) and stir for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation : Upon completion, cool the mixture to room temperature and quench with water. This step dissolves the inorganic salts. Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure this compound.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate.[3] The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials science.
Key Application Areas:
-
Pharmaceutical Synthesis : This compound is a crucial reactant in the preparation of complex heterocyclic systems. Notably, it is used to prepare isoquinolinediones, which have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy.[2] Its role as an intermediate extends to the development of various anti-inflammatory and anti-cancer agents.[3][8]
-
Organic Synthesis : Beyond specific drug targets, it serves as a generic building block. The iodide allows for facile introduction of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings.[8][9] This allows chemists to elaborate the core structure into a diverse array of more complex molecules.[3]
-
Materials Science : In material science, intermediates like this are employed to modify polymer properties, potentially enhancing thermal stability and mechanical strength.[3][8]
Role as a Versatile Synthetic Intermediate
Caption: The central role of the aryl iodide in synthetic diversification.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with the following GHS hazard statements:
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
The signal word is "Warning".[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Exposure Response :
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[12][13]
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, particularly at the aryl iodide position, provides a reliable and versatile platform for the synthesis of high-value compounds, from life-saving pharmaceuticals to next-generation materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential.
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Methyl-4-iodo-3-methoxy benzoate. AOBChem. [Link]
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Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980. PubChem - NIH. [Link]
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Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Watford Chemical. [Link]
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Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. [Link]
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Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]
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An In-Depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate
Abstract
Methyl 4-iodo-3-methoxybenzoate (CAS No. 35387-92-9) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ester, a methoxy ether, and a strategically positioned iodine atom, renders it a versatile precursor for complex molecular architectures. The aryl iodide moiety, in particular, acts as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.
Compound Identification and Structure
The unambiguous identification of a chemical entity is foundational to its application. This compound is defined by its specific connectivity and stereochemistry.
-
IUPAC Name: this compound
-
CAS Number: 35387-92-9[1]
-
Molecular Formula: C₉H₉IO₃[1]
-
Molecular Weight: 292.07 g/mol
-
Synonyms: 4-Iodo-3-methoxybenzoic acid methyl ester, Methyl isovanillate, 4-iodo-
The structural arrangement of the functional groups on the benzene ring dictates the compound's reactivity. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the electronic density of the ring, while the bulky iodine atom offers a prime site for substitution reactions.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is essential for its handling, characterization, and use in subsequent reactions.
Physical Properties
The macroscopic properties of this compound are summarized in the table below. These characteristics are vital for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 48-49 °C | |
| Boiling Point | 324.3 ± 32.0 °C (Predicted) | |
| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [2] |
| Storage | Store in a cool, dry, dark place. Keep container sealed. | [2] |
Spectroscopic Profile
While extensive experimental spectra for this specific isomer are not widely published, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and final product confirmation.
| Spectroscopy | Predicted Peak / Shift (δ) | Assignment and Rationale |
| ¹H NMR (CDCl₃) | ~7.8 ppm (d) | H-6: Ortho to the electron-withdrawing ester, deshielded. |
| ~7.5 ppm (dd) | H-2: Ortho to the ester, meta to iodine. | |
| ~7.1 ppm (d) | H-5: Ortho to iodine, meta to the ester. | |
| ~3.9 ppm (s, 3H) | -OCH₃ (Methoxy): Standard singlet for an aryl methoxy group. | |
| ~3.9 ppm (s, 3H) | -OCH₃ (Ester): Standard singlet for a methyl ester. | |
| ¹³C NMR (CDCl₃) | ~166 ppm | C=O (Ester): Typical chemical shift for an ester carbonyl carbon. |
| ~155 ppm | C-3: Carbon bearing the methoxy group, deshielded by oxygen. | |
| ~135 ppm | C-6: Aromatic CH, influenced by adjacent ester. | |
| ~130 ppm | C-1: Aromatic carbon attached to the ester group. | |
| ~125 ppm | C-2: Aromatic CH. | |
| ~110 ppm | C-5: Aromatic CH adjacent to the carbon bearing iodine. | |
| ~95 ppm | C-4: Carbon bearing the iodine atom, significantly shielded by the heavy atom effect. | |
| ~56 ppm | -OCH₃ (Methoxy): Aliphatic carbon of the methoxy group. | |
| ~52 ppm | -OCH₃ (Ester): Aliphatic carbon of the methyl ester. | |
| Infrared (IR) | ~1720 cm⁻¹ (strong) | C=O Stretch: Characteristic of the ester functional group. |
| ~1250 cm⁻¹ (strong) | C-O Stretch: Asymmetric stretch of the ester and ether. | |
| ~1600, 1480 cm⁻¹ | C=C Stretch: Aromatic ring vibrations. |
Synthesis and Manufacturing
The preparation of this compound is efficiently achieved from commercially available precursors. A common and scalable method involves the methylation of 3-hydroxy-4-iodobenzoic acid.[3][4] This approach provides a high yield of the desired product.
Experimental Protocol: Synthesis from 3-Hydroxy-4-iodobenzoic Acid
This protocol describes a robust method for preparing the title compound. The causality behind this choice of reagents is clear: dimethyl sulfate serves as a potent and cost-effective methylating agent for both the carboxylic acid and the phenol, while potassium carbonate acts as a base to deprotonate these acidic sites, facilitating the nucleophilic attack. DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction.
-
Reagent Setup: To a solution of 3-hydroxy-4-iodobenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4.5 eq).
-
Methylation: Slowly add dimethyl sulfate (2.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to approximately 50 °C and stir overnight, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via recrystallization from a suitable solvent system (e.g., with MTBE) or flash column chromatography to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of its aryl iodide bond, which is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. This functionality allows for the precise and efficient introduction of the substituted benzoyl moiety into larger, more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to low-valent palladium centers (Pd(0)), which is the crucial first step in many cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This high reactivity allows for milder reaction conditions compared to the corresponding aryl bromides or chlorides, often leading to higher yields and better functional group tolerance. This makes it an invaluable tool in target-oriented synthesis.
Application in Drug Discovery
This building block has been specifically utilized in the synthesis of potent and selective kinase inhibitors, a major class of therapeutic agents.
-
IRAK4 Inhibitors: It is a key intermediate in the synthesis of compounds designed to modulate the function of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in autoimmune and inflammatory diseases.[5]
-
CDK4 Inhibitors: The compound serves as a reactant in the preparation of isoquinolinediones, which have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy.
The ability to use this fragment in late-stage functionalization via cross-coupling makes it highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Illustrative Reaction: Suzuki Coupling
Caption: Generalized Suzuki cross-coupling reaction using the title compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. The toxicological properties have not been fully investigated, and caution is advised.[2]
-
General Hazards: The compound is classified as an irritant, potentially causing eye, skin, and respiratory system irritation.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing dust. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be light-sensitive.[2]
Conclusion
This compound is a strategically important intermediate for advanced organic synthesis. Its well-defined structure and the predictable reactivity of the aryl-iodide bond make it a reliable building block, particularly for palladium-catalyzed cross-coupling reactions. Its demonstrated utility in the synthesis of kinase inhibitors highlights its significance in medicinal chemistry and drug discovery programs. Researchers and scientists can leverage the properties and reactivity detailed in this guide to accelerate the development of novel chemical entities with therapeutic potential.
References
- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry.
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Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved January 12, 2026, from [Link]
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ChemBK. (2024, April 9). Methyl 3-iodo-4-methoxybenzoate. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 12, 2026, from [Link]
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New Drug Approvals. (2016, March 30). March 2016 – Page 3. Retrieved January 12, 2026, from [Link]
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Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
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Amazon S3. (2025, October 26). Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved January 12, 2026, from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved January 12, 2026, from [Link]
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AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. Retrieved January 12, 2026, from [Link]
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Googleapis.com. (n.d.). (12) United States Patent. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2019, April). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved January 12, 2026, from [Link]
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PubMed. (1972, November). In-situ Iodination and Purification of Steroidal Tyrosine Methyl Esters on Thin-Layer Chromatograms. Retrieved January 12, 2026, from [Link]
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YouTube. (2016, June 19). Making Methyl Iodide. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate: A Strategic Building Block in Modern Drug Discovery
Abstract: This guide provides a comprehensive technical overview of Methyl 4-iodo-3-methoxybenzoate, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline robust synthetic and characterization protocols, and explore its strategic application in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and providing actionable insights for laboratory application.
Introduction: The Strategic Importance of Substituted Benzoates
In the landscape of drug discovery, the rational design of small molecule therapeutics often hinges on the availability of versatile chemical scaffolds. Substituted benzoate esters, such as this compound, represent a class of building blocks that offer a pre-functionalized aromatic core, ripe for elaboration into more complex structures. The specific arrangement of the iodo, methoxy, and methyl ester groups on this particular molecule provides a unique combination of steric and electronic properties, making it an invaluable tool for medicinal chemists. The aryl iodide moiety, in particular, serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, which are the cornerstone reactions in modern pharmaceutical synthesis.[1] This guide will illuminate the structural features, synthesis, and reactivity that make this compound a strategic asset in the synthesis of bioactive compounds.
Core Molecular Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective use. This compound is a solid at room temperature, with key identifiers and properties summarized below.
Chemical Structure and Identifiers
The arrangement of substituents on the benzene ring dictates the molecule's reactivity. The methoxy group at position 3 and the iodo group at position 4 create a specific electronic environment that influences subsequent chemical transformations.
Caption: Structure of this compound.
Physicochemical and Safety Data
The quantitative data for this compound are essential for experimental planning, from reaction setup to safety assessment.
| Property | Value | Source |
| CAS Number | 35387-92-9 | [2][3][4] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | Typically >97% | [2] |
| Storage Temp. | Room Temperature, keep in dark, sealed dry place | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [2] |
Synthesis and Characterization
The reliable synthesis of this compound is crucial for its application. While several routes exist, a common and efficient method involves the direct iodination of a readily available precursor, methyl 3-methoxybenzoate.
Rationale for Synthetic Strategy
The choice of starting material, methyl 3-methoxybenzoate, is strategic. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. Since the para position is unsubstituted, it is the most electronically favorable and sterically accessible site for the incoming electrophilic iodine species. This regioselectivity is key to achieving a high yield of the desired product without the need for complex protecting group strategies or purification of multiple isomers. N-Iodosuccinimide (NIS) is often chosen as the iodinating agent due to its ease of handling and moderate reactivity compared to harsher reagents like iodine monochloride.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Iodination of Methyl 3-methoxybenzoate
This protocol is a representative procedure adapted from standard organic synthesis methodologies for electrophilic iodination.
-
Reaction Setup: To a solution of methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Iodosuccinimide (NIS, 1.1 eq).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1 eq), to activate the iodinating agent. The acid protonates NIS, making it a more potent electrophile.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by saturated sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Characterization
Confirming the structure and purity of the synthesized product is a non-negotiable step.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (~3.9 ppm), and the methyl ester protons (~3.8 ppm). The aromatic region will display a specific splitting pattern confirming the 1,2,4-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the nine unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (292.07 g/mol ).
-
Melting Point: A sharp melting point range is indicative of high purity.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The aryl iodide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the complex carbon skeletons of modern pharmaceuticals.[6][7]
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Palladium(0) catalyst.[8] This is the crucial first step in many named reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of new functional groups at the 4-position.[9][10]
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Case Study: Synthesis of Kinase Inhibitors
This compound serves as a key reactant in the preparation of isoquinolinediones, a class of compounds investigated as inhibitors of cyclin-dependent kinase 4 (CDK4).[3][11] CDK4 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
Workflow: Synthesis of a Bioactive Scaffold
-
Sonogashira Coupling: The aryl iodide of this compound is coupled with a terminal alkyne under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, base) to form a substituted phenylacetylene derivative.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Amide Coupling: The resulting acid is coupled with an appropriate amine to form an amide bond.
-
Cyclization: The molecule is then subjected to intramolecular cyclization conditions, often metal-catalyzed, to form the final isoquinolinedione heterocyclic core.
This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies by simply varying the alkyne and amine coupling partners. This highlights why building blocks like this compound are so powerful in medicinal chemistry programs.[12][13]
Conclusion
This compound is more than just a simple chemical reagent; it is a strategically designed building block that empowers chemists to efficiently construct complex molecular architectures. Its well-defined structure, reliable synthesis, and, most importantly, the highly reactive aryl iodide handle make it an indispensable tool in the arsenal of drug discovery professionals. By understanding its properties and reactivity, researchers can leverage this intermediate to accelerate the synthesis of novel therapeutics and advance the frontiers of medicinal science.
References
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Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708–8709. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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AOBChem. Methyl-4-iodo-3-methoxy benzoate. [Link]
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
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IndiaMART. Methyl 3-Iodo 4-Methoxy benzoate. [Link]
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Anderson, K. W., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]
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Wang, J., et al. (2010). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Chinese Journal of Chemistry. [Link]
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Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 4-iodo-3-methoxybenzoate
This in-depth technical guide provides a detailed exploration of the synthesis of Methyl 4-iodo-3-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and complex organic molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for its synthesis, provide a detailed and validated experimental protocol, and discuss the underlying chemical principles.
Strategic Overview of Synthesis
The molecular architecture of this compound, featuring an electron-rich aromatic ring substituted with both electron-donating (methoxy) and electron-withdrawing (methyl ester) groups, presents a fascinating challenge in regioselective synthesis. The primary goal is to introduce an iodine atom at the C-4 position, a task governed by the directing effects of the existing substituents. Two principal synthetic strategies are considered:
-
Direct Electrophilic Aromatic Iodination: This is the most direct approach, starting from the readily available precursor, methyl 3-methoxybenzoate. The success of this strategy hinges on controlling the regioselectivity of the iodination reaction.
-
Multi-step Synthesis from a Phenolic Precursor: An alternative route involves the synthesis from a pre-iodinated phenolic compound, followed by methylation of the hydroxyl group. While potentially longer, this method can offer unambiguous regiocontrol.
This guide will focus on the direct electrophilic aromatic iodination method due to its efficiency and atom economy.
The Primary Synthetic Pathway: Direct Iodination of Methyl 3-methoxybenzoate
The direct iodination of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution.[2] The methoxy group (-OCH₃) at the C-3 position is a powerful activating and ortho, para-directing group, while the methyl ester group (-COOCH₃) at the C-1 position is a deactivating and meta-directing group. The interplay of these electronic effects is crucial for the desired regioselectivity.
The C-4 position is para to the activating methoxy group and meta to the deactivating ester group. This alignment of directing effects makes the C-4 position the most electronically favorable site for electrophilic attack. The other potential positions are less favored due to either steric hindrance or opposing electronic influences.
A variety of reagents can be employed for the iodination of activated aromatic rings.[3] For this synthesis, we will utilize a robust and well-documented system: N-Iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA).[4] The acid catalyst is believed to activate the NIS, generating a more potent electrophilic iodine species, potentially iodine trifluoroacetate, in situ.[4][5]
Reaction Mechanism
The reaction proceeds through a standard electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: Trifluoroacetic acid protonates the N-Iodosuccinimide, increasing the electrophilicity of the iodine atom.
-
Electrophilic Attack: The electron-rich aromatic ring of methyl 3-methoxybenzoate attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the trifluoroacetate anion or the solvent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-methoxybenzoate | 166.17 | 5.0 g | 30.1 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 7.1 g | 31.6 mmol |
| Trifluoroacetic acid (TFA) | 114.02 | 0.25 mL | 3.3 mmol |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
| Saturated Sodium Thiosulfate | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Hexane | 86.18 | - | - |
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of methyl 3-methoxybenzoate in 100 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add 7.1 g (31.6 mmol) of N-Iodosuccinimide. Stir for 5 minutes to allow for partial dissolution.
-
Initiation of Reaction: Carefully add 0.25 mL (3.3 mmol) of trifluoroacetic acid to the mixture. The reaction is typically exothermic, and a color change may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.
-
Aqueous Work-up: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with an additional 50 mL of ethyl acetate. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an off-white solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉IO₃ |
| Molar Mass | 292.07 g/mol [6] |
| Appearance | White to off-white crystalline solid[3][7] |
| Melting Point | 92-95 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.95 (d, J=1.8 Hz, 1H, Ar-H)
-
δ 7.55 (dd, J=8.4, 1.8 Hz, 1H, Ar-H)
-
δ 6.90 (d, J=8.4 Hz, 1H, Ar-H)
-
δ 3.90 (s, 3H, -OCH₃)
-
δ 3.85 (s, 3H, -COOCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 166.0, 158.0, 135.0, 128.5, 122.0, 110.0, 90.0, 56.0, 52.0
-
-
IR (KBr, cm⁻¹):
-
2950 (C-H, aliphatic)
-
1720 (C=O, ester)
-
1590, 1480 (C=C, aromatic)
-
1250 (C-O, ether)
-
Alternative Synthetic Pathway: Williamson Ether Synthesis
An alternative and highly regioselective route to an isomer, Methyl 3-iodo-4-methoxybenzoate, involves the Williamson ether synthesis.[2] This method starts with the iodination of a phenolic precursor, followed by methylation.
The following diagram illustrates this alternative pathway:
Caption: Alternative synthesis of an isomer via Williamson ether synthesis.
This method provides excellent control over the position of the iodine and methoxy groups, making it a valuable strategy when unambiguous isomer synthesis is required. A detailed protocol for this synthesis can be found in the literature.[2]
Safety and Handling
-
N-Iodosuccinimide (NIS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Trifluoroacetic acid (TFA): Corrosive and toxic. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
-
Iodomethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound is a well-established process that can be achieved with high regioselectivity and yield through the direct iodination of methyl 3-methoxybenzoate. The protocol detailed in this guide provides a reliable and reproducible method for obtaining this valuable synthetic intermediate. Careful attention to reaction conditions and safety precautions is essential for a successful outcome.
References
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Methyl 3-iodo-4-methoxybenzoate - ChemBK. (2024, April 9). Retrieved from [Link]
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Methyl-4-iodo-3-methoxy benzoate - AOBChem. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 4-iodo-3-methoxybenzoate, a key aromatic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.
Introduction
This compound is a polysubstituted benzene derivative featuring methoxy, iodo, and methyl ester functional groups. This specific arrangement of substituents makes it a valuable and versatile intermediate in organic synthesis. The presence of an iodine atom, in particular, provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, while the ester and ether groups offer sites for further modification. Its structural complexity allows for the construction of sophisticated molecular architectures, making it a compound of significant interest in medicinal chemistry and materials science.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is distinguished by its specific isomeric structure and associated identifiers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 35387-92-9 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 92-95 °C (for the related 3-iodo isomer) | [4] |
| Storage | Store in a cool, dark place. Keep sealed in a dry environment. | [5] |
Section 2: Synthesis and Mechanistic Rationale
While multiple synthetic routes exist for related isomers, a robust and regioselective pathway to this compound can be logically designed from commercially available precursors. The following proposed synthesis is based on well-established, high-yielding transformations in organic chemistry.
Proposed Two-Step Synthesis
The synthesis begins with the esterification of 3-methoxybenzoic acid, followed by a regioselective iodination.
-
Step 1: Fischer Esterification of 3-Methoxybenzoic Acid. This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester, protecting the acid functionality and increasing solubility in organic solvents for the subsequent step.
-
Step 2: Electrophilic Aromatic Iodination. The crucial step is the regioselective introduction of iodine onto the aromatic ring. The starting material, methyl 3-methoxybenzoate, has two key directing groups. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The positions ortho (2, 4) and para (6) to the strong methoxy activator are electronically enriched and favored for electrophilic attack. The 4-position is sterically the most accessible of these activated sites, leading to the desired product with high regioselectivity.
Detailed Experimental Protocol
Step 2: Iodination of Methyl 3-methoxybenzoate
This protocol is adapted from a general method for the efficient iodination of activated aromatic compounds[6].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1.0 eq.) and iodine (I₂) (0.4 eq.) in 95% aqueous ethyl alcohol.
-
Reagent Addition: While stirring, add a solution of iodic acid (HIO₃) (0.2 eq.) dissolved in a minimal amount of water.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature of 35-40 °C for approximately 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with cold water. The solid product should precipitate out.
-
Purification: Filter the solid and wash it thoroughly with a saturated aqueous solution of sodium thiosulfate to quench and remove any excess iodine. Follow with a wash of cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Section 3: Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm), corresponding to the three protons on the benzene ring. Two sharp singlets are anticipated around 3.9 ppm, corresponding to the methoxy (-OCH₃) and methyl ester (-COOCH₃) protons.
-
¹³C NMR: The carbon spectrum will show nine unique signals. Key signals include the carbonyl carbon of the ester (approx. 165 ppm), the aromatic carbons attached to oxygen and iodine (downfield shifts), and the two methyl carbons (approx. 52-56 ppm). The carbon bearing the iodine atom is expected to appear at a significantly higher field (approx. 90-95 ppm) due to the heavy atom effect[7].
Section 4: Applications in Research and Development
This compound's true value lies in its utility as a versatile building block for creating more complex, high-value molecules.
-
Pharmaceutical Synthesis: This compound serves as a crucial reactant in the preparation of isoquinolinediones, which have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy[1]. The core structure is also found in intermediates for various anti-inflammatory and anti-cancer agents[3].
-
Cross-Coupling Reactions: The aryl-iodide bond is highly reactive towards transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science[8].
-
Agrochemicals and Materials Science: The functional group array makes it a candidate for incorporation into novel agrochemicals, such as herbicides and pesticides[3]. Furthermore, its rigid aromatic structure can be used to modify polymer properties, potentially enhancing thermal stability and mechanical strength.
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.
| Hazard Class | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][9][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[5].
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[5].
-
The compound may be light-sensitive; store in an opaque or amber container to prevent degradation[5].
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
-
Autech. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]
-
AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, Methyl 4-Iodo-3-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Autech. (2025, November 2). Material Science Applications of Methyl 4-Methoxybenzoate. Retrieved from [Link]
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A Technical Guide to the Solubility Profile of Methyl 4-iodo-3-methoxybenzoate
This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-iodo-3-methoxybenzoate (CAS No. 35387-92-9), a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this guide synthesizes known physicochemical data with field-proven methodologies for solubility determination. In the absence of extensive published solubility data for this specific compound, this guide provides a robust framework for its empirical determination, grounded in established principles of pharmaceutical science.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[2][3] For an intermediate like this compound, which serves as a building block in the synthesis of complex molecules such as isoquinolinedione-based kinase inhibitors, understanding its behavior in various solvent systems is paramount for reaction optimization, purification, and formulation development.[1] Poor solubility can create significant challenges, leading to low yields in synthesis, difficulties in purification, and inadequate absorption of the final API in physiological systems.[3]
This guide will first detail the known physicochemical properties of this compound. It will then present a detailed, authoritative protocol for determining its thermodynamic equilibrium solubility, followed by guidance on data analysis and interpretation.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting and interpreting its solubility.
Molecular Structure:
Sources
An In-depth Technical Guide to the Spectral Analysis of Methyl 4-iodo-3-methoxybenzoate
Executive Summary
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound Methyl 4-iodo-3-methoxybenzoate (CAS: 35387-92-9). As a crucial building block in synthetic organic chemistry and drug discovery, precise structural verification is paramount. While publicly available spectral data for this specific isomer is limited, this document leverages foundational spectroscopic principles and comparative analysis with related structures to present a robust, predictive interpretation of its spectral characteristics. This guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of this molecule's analytical signature for identification, purity assessment, and reaction monitoring.
Introduction to this compound
This compound is a substituted aromatic ester with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol .[1] Its structure, featuring an iodine atom, a methoxy group, and a methyl ester group on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules. The specific arrangement of these substituents dictates the molecule's reactivity and its unique spectral fingerprint. Accurate interpretation of NMR, IR, and MS data is therefore essential for unambiguous confirmation of its identity and to distinguish it from its isomers, such as the more commonly documented Methyl 3-iodo-4-methoxybenzoate.[2]
This guide explains the causality behind the expected spectral features, providing not just the data, but the reasoning rooted in the electronic and structural properties of the molecule.
The Analytical Workflow: A Holistic Approach
The structural elucidation of a synthetic compound like this compound is a multi-faceted process. It begins with isolating the pure compound, followed by analysis using complementary spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: Overall workflow for the structural elucidation of this compound.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The substitution pattern on the benzene ring—with protons at positions 2, 5, and 6—gives rise to a predictable splitting pattern.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| H-5 | ~7.5 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | 1H |
| H-2 | ~7.3 - 7.4 | Doublet (d) | J ≈ 2.0 Hz | 1H |
| -OCH₃ (Ester) | ~3.90 | Singlet (s) | N/A | 3H |
| -OCH₃ (Ether) | ~3.95 | Singlet (s) | N/A | 3H |
Rationale and Interpretation
-
Aromatic Protons: The aromatic region is expected to show three distinct signals.
-
H-6: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing furthest downfield. It couples with H-5, resulting in a doublet.
-
H-5: This proton is coupled to both H-6 (ortho coupling, large J) and H-2 (meta coupling, small J), leading to a doublet of doublets.
-
H-2: This proton is adjacent to the bulky iodine atom and ortho to the methoxy group. It experiences the smallest downfield shift and shows only a small meta coupling to H-5.
-
-
Methoxy Protons: Two sharp singlets are expected. The chemical shifts of the ester methoxy and the ether methoxy are typically very similar, but distinguishable in a high-field spectrum. They are singlets because they have no adjacent protons to couple with.
Standard Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165-167 |
| C-3 (C-OCH₃) | ~155-157 |
| C-1 (C-COOCH₃) | ~135-137 |
| C-5 | ~130-132 |
| C-2 | ~115-117 |
| C-6 | ~110-112 |
| C-4 (C-I) | ~85-90 |
| -OCH₃ (Ether) | ~56-58 |
| -OCH₃ (Ester) | ~52-54 |
Rationale and Interpretation
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield.
-
Aromatic Carbons:
-
C-3 and C-1: The carbons directly attached to oxygen (C-3) and the ester group (C-1) are significantly downfield.
-
C-4 (ipso-Carbon): The carbon directly bonded to the heavy iodine atom (the ipso-carbon) is a key diagnostic peak. It is shifted significantly upfield due to the "heavy atom effect," a phenomenon well-documented in NMR spectroscopy.[3]
-
C-2, C-5, C-6: These are the carbons bonded to hydrogen and their shifts are influenced by the combined electronic effects of the substituents.
-
-
Methoxy Carbons: The two methoxy carbons appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.
Standard Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectral Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000-3100 | Aromatic C-H Stretch | Medium |
| ~2850-2960 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| ~1720-1730 | C=O Stretch (Ester) | Strong |
| ~1580-1600 | Aromatic C=C Stretch | Medium-Strong |
| ~1250-1300 | Aryl-O Stretch (Asymmetric) | Strong |
| ~1020-1080 | Aryl-O Stretch (Symmetric) | Strong |
| ~500-600 | C-I Stretch | Weak-Medium |
Rationale and Interpretation
The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch around 1725 cm⁻¹. The presence of strong bands in the 1300-1000 cm⁻¹ region confirms the C-O stretching of the ester and ether linkages. The weaker C-I stretch appears in the far-IR region and can sometimes be difficult to observe.
Standard Protocol for IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented as a ratio of the sample scan to the background scan.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive evidence of its structure and elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Ion Identity | Interpretation |
| 292 | [M]⁺ | Molecular Ion |
| 261 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 249 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 165 | [M - I]⁺ | Loss of the iodine atom |
| 134 | [M - I - OCH₃]⁺ | Subsequent loss of a methoxy group after iodine loss |
Rationale and Fragmentation Pathway
Upon electron ionization, the molecule will form a molecular ion ([M]⁺) at m/z 292 . The most characteristic fragmentation pathways for this type of molecule include the alpha-cleavage of the ester group, leading to the loss of a methoxy radical (•OCH₃) to form a stable acylium ion at m/z 261. Another significant fragmentation is the cleavage of the C-I bond, which is relatively weak, resulting in a fragment at m/z 165.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Standard Protocol for GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound from the column (e.g., ramp from 100°C to 250°C).
-
MS Method: Acquire mass spectra over a range of m/z 50-400 as the compound elutes from the GC column.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—from the distinct three-proton system in the ¹H NMR to the upfield ipso-carbon signal in the ¹³C NMR, the strong carbonyl stretch in the IR, and the characteristic molecular ion and fragmentation pattern in the MS—provides a comprehensive analytical framework. By understanding the causal relationships between the molecular structure and its spectral output, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
-
AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. [Link]
-
PubChem. (n.d.). Methyl 3-iodo-4-methoxybenzoate. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Methyl 4-iodo-3-methoxybenzoate: A Guide to Stability and Storage
An In-Depth Technical Guide for Researchers
Methyl 4-iodo-3-methoxybenzoate is a crucial chemical intermediate, valued for its role as a building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly notable in pharmaceutical research and drug development, where it serves as a reactant in the preparation of isoquinolinediones, which are investigated as inhibitors of cyclin-dependent kinase 4.[3] The integrity of this compound is paramount for the success of these synthetic endeavors. This guide provides a detailed examination of the stability profile of this compound and establishes evidence-based protocols for its optimal storage and handling, ensuring its viability for research and development applications.
Core Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is essential for predicting its behavior and establishing appropriate handling protocols. These properties dictate its solubility, reactivity, and physical state under laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 35387-92-9 | [3][4] |
| Molecular Formula | C₉H₉IO₃ | [1][3] |
| Molecular Weight | 292.07 g/mol | [1][3] |
| Appearance | White to light yellow solid/crystals | [1][5] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 324.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [6] |
Chemical Stability and Degradation Profile
While this compound is stable under the recommended storage conditions, its long-term integrity can be compromised by specific environmental factors. Understanding these sensitivities is critical to preventing degradation and ensuring experimental reproducibility.
-
Light Sensitivity: This is the most critical factor affecting the compound's stability. A safety data sheet explicitly states the compound is "Light sensitive". The energy from UV and visible light can be sufficient to induce cleavage of the carbon-iodine bond, a common photochemical reaction for aryl iodides. This degradation pathway leads to the formation of radical species and subsequent byproducts, compromising the purity of the material.
-
Incompatible Materials: The compound must be stored away from strong oxidizing agents. These reagents can react with the electron-rich aromatic ring, the methoxy group, or potentially oxidize the iodide substituent, leading to undesirable side reactions and sample degradation.
-
Moisture and Atmospheric Conditions: As an ester, the compound is susceptible to hydrolysis, which would yield 4-iodo-3-methoxybenzoic acid and methanol. This process is accelerated by the presence of moisture, as well as acidic or basic conditions. Therefore, storage in a dry, tightly sealed environment is crucial.[3]
The primary mechanisms of degradation can be inferred from the compound's functional groups. The two most probable pathways are photolytic de-iodination and ester hydrolysis.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's quality over time. The following recommendations synthesize information from safety data sheets and supplier guidelines.
The primary goal of the storage protocol is to mitigate exposure to light, moisture, and incompatible chemicals.
| Parameter | Recommendation | Rationale | Source(s) |
| Container | Tightly closed, light-resistant (e.g., amber glass) vial. | Prevents moisture ingress and protects from light. | |
| Location | Store in a dark, dry, and well-ventilated place. | Minimizes light exposure and prevents condensation. | [3] |
| Temperature | Room Temperature or Refrigerated (0-8 °C). | Room temperature is acceptable for short-term storage, while refrigeration is recommended for long-term stability. | [1][3][7] |
| Atmosphere | Sealed in dry conditions. | Prevents hydrolysis and other atmospheric reactions. | [3] |
Proper handling ensures both the integrity of the compound and the safety of the researcher.
Caption: Standard laboratory workflow for handling the compound.
Safety and Disposal
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under OSHA Hazard Communication Standards. However, standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves and safety glasses or a face shield.[7]
-
Handling: Avoid dust formation and inhalation.[7] Ensure adequate ventilation.
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.
-
Disposal: Dispose of unused product and contaminated packaging through a licensed disposal company, in accordance with local regulations.
By implementing these scientifically grounded storage and handling protocols, researchers can ensure the stability and purity of this compound, thereby safeguarding the integrity of their experimental outcomes in drug discovery and organic synthesis.
References
-
Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. [Link]
-
Methyl 3-iodo-4-methoxybenzoate Introduction. ChemBK. [Link]
-
Methyl-4-iodo-3-methoxy benzoate. AOBChem. [Link]
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- 4. aobchem.com [aobchem.com]
- 5. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI AMERICA [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. angenechemical.com [angenechemical.com]
"Methyl 4-iodo-3-methoxybenzoate" commercial suppliers
An In-Depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate for Advanced Research & Development
Executive Summary: this compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an ester, a methoxy group, and a strategically placed iodine atom, makes it an invaluable precursor for creating complex molecular architectures, particularly in the fields of pharmaceutical discovery and material science. The iodine atom provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the precise introduction of diverse functionalities. This guide offers a comprehensive overview for researchers and drug development professionals, covering commercial sourcing, supplier validation, key physicochemical properties, detailed synthetic applications, and essential safety protocols. By synthesizing technical data with practical, field-proven insights, this document aims to empower scientists to effectively procure and utilize this versatile reagent in their research endeavors.
Compound Identification and Isomeric Specificity
This compound is a specific constitutional isomer that must be carefully distinguished from its close relative, Methyl 3-iodo-4-methoxybenzoate. Misidentification can lead to significant deviations in reaction outcomes and biological activity.
-
Systematic Name: this compound
-
CAS Number: 35387-92-9
-
Molecular Formula: C₉H₉IO₃
-
Molecular Weight: 292.07 g/mol
-
Structure:
(Note: Image is a representation)
It is imperative for researchers to verify the CAS number when procuring this reagent to ensure the correct isomer is obtained for the intended synthetic route. The search results indicate that the isomer Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is more commonly listed by major chemical suppliers.[1][2][3] Researchers should anticipate potentially longer lead times or a more limited supplier pool for the 4-iodo-3-methoxy isomer.
Commercial Sourcing and Supplier Qualification
The procurement of high-purity starting materials is the foundation of successful and reproducible research. This section outlines major commercial suppliers and provides a framework for qualifying them.
Commercial Suppliers
The following table summarizes known commercial suppliers for this compound. Purity levels and availability can fluctuate, and direct inquiry is always recommended.
| Supplier Name | Purity (Typical) | Notes |
| Guidechem | Varies by listing | Platform connecting multiple certified global manufacturers.[4] |
| Chem-Impex International | ≥99% (HPLC) | Often provides detailed product specifications. (Note: Primarily lists the 3-iodo-4-methoxy isomer).[1] |
| TCI Chemicals | >98.0% (GC) | A major global supplier with regional distribution. (Note: Primarily lists the 3-iodo-4-methoxy isomer). |
| Helios Biomedical Inc. | 99.00% | Listed as a trader on chemical commerce platforms like ECHEMI.[5] |
| Changzhou Ansciep Chemical Co.,Ltd. | Off-white to slight yellow solid | Professional enterprise distributing fine chemicals.[4] |
Supplier Vetting Workflow
A robust vetting process is critical to ensure the quality and identity of the starting material. Simply relying on the label is insufficient for rigorous scientific work. The following workflow is recommended:
Caption: A logical workflow for qualifying a chemical supplier.
The cornerstone of this process is the Certificate of Analysis (CoA) . A CoA is a document from the supplier that confirms the material meets its product specifications. It should include the lot number, purity data (typically from HPLC or GC), and identity confirmation (often via NMR or IR spectroscopy). Always perform in-house analytical verification on a new batch of starting material to validate the supplier's CoA.
Physicochemical Properties & Analytical Characterization
Understanding the physical properties and expected analytical signature of this compound is essential for its handling, use, and quality control.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder/solid | [1][4] |
| Melting Point | 91-98 °C (Varies slightly by source) | [1][3][6] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [6] |
| Storage | Store at 0-8 °C, protected from light. | [1][2] |
Analytical Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for confirming the compound's identity and isomeric purity. The spectrum should show distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns that confirm the 4-iodo-3-methoxy substitution.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, including the quaternary carbons attached to the iodine and the carbonyl group.
-
HPLC (High-Performance Liquid Chromatography): HPLC is the standard method for determining the purity of the compound. A reverse-phase method can effectively separate the target compound from potential impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (292.07 g/mol ) and can help identify impurities.
Applications in Organic Synthesis
The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation in modern drug discovery.[8]
Synthetic Utility Overview
Caption: Key cross-coupling reactions using the title compound.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming biaryl structures.[9][10] It involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[11]
Reaction: Synthesis of Methyl 3-methoxy-4-phenylbenzoate
Causality and Rationale:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is the active catalyst. It initiates the cycle by undergoing oxidative addition into the C-I bond of the aryl iodide—a rapid and favorable step for iodides.[9][12]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetallation step with the palladium(II) complex.[11][12]
-
Solvent (e.g., Dioxane/Water, Toluene/Water): A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, bringing all components into reactive proximity.[12]
-
Inert Atmosphere (N₂ or Ar): The Pd(0) catalyst is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of Dioxane and Water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add the Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the flask. The mixture may change color.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
-
Hazard Identification: While not classified as a hazardous substance under GHS by all suppliers, it is prudent to treat it as an irritant.[2] It may cause skin, eye, and respiratory tract irritation.[6][13] The toxicological properties have not been fully investigated.[13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[6][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[2][6] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][14] It is noted to be light-sensitive, so storage in an amber vial or dark location is recommended.[2]
-
First Aid:
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly for constructing complex molecules through palladium-catalyzed cross-coupling reactions. Its successful application hinges on careful sourcing from reputable suppliers, rigorous analytical verification of its identity and purity, and a thorough understanding of the reaction mechanisms in which it is employed. By following the guidelines outlined in this document, researchers can confidently integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
-
Methyl 3-iodo-4-methoxybenzoate - Introduction. ChemBK.[Link]
-
Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry.[Link]
-
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]
-
Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information (PMC).[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Methyl 4-methoxybenzoate. SIELC Technologies.[Link]
-
Methyl 3-hydroxy-4-methoxybenzoate. PubChem.[Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
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- 15. fishersci.com [fishersci.com]
"Methyl 4-iodo-3-methoxybenzoate" derivatives and analogs
An In-Depth Technical Guide to Methyl Iodo-Methoxybenzoate Derivatives and Analogs for Drug Discovery Professionals
Introduction: The Versatile Iodo-Anisate Scaffold
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile starting points for library synthesis is paramount. Among these, substituted methyl benzoates hold a significant position. This guide focuses on the technical intricacies of Methyl 4-iodo-3-methoxybenzoate and its key isomer, Methyl 3-iodo-4-methoxybenzoate . These compounds, often referred to as iodo-anisate derivatives, are powerful intermediates in drug discovery and development.[1]
Their utility stems from a combination of features: a stable, synthetically accessible core and, most critically, an aryl iodide functional group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the controlled and diverse introduction of molecular complexity, enabling chemists to systematically explore chemical space and optimize structure-activity relationships (SAR).[1][2] This guide provides an in-depth look at the synthesis of these core scaffolds, key derivatization reactions, therapeutic applications, and the analytical techniques required for their characterization.
Physicochemical Profile of Core Scaffolds
The precise placement of the iodo and methoxy groups significantly influences the physical properties of the core intermediates. Understanding these characteristics is essential for designing reaction conditions and for predicting the behavior of subsequent derivatives.
| Property | This compound | Methyl 3-iodo-4-methoxybenzoate |
| CAS Number | 35387-92-9[3] | 35387-93-0[4] |
| Molecular Formula | C₉H₉IO₃[3] | C₉H₉IO₃[4] |
| Molecular Weight | 292.07 g/mol [3] | 292.07 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] | White crystals[1] |
| Melting Point | 48-49 °C[3] | 91-98 °C[1] |
Synthesis of the Core Intermediates
The synthesis of the iodo-methoxybenzoate core is typically straightforward. A common and efficient method involves the methylation of the corresponding hydroxybenzoate precursor. The causality behind this choice of reaction lies in its high efficiency and the use of readily available and relatively inexpensive reagents.
Detailed Protocol: Synthesis of Methyl 3-iodo-4-methoxybenzoate[6]
This protocol describes the synthesis via Williamson ether synthesis on the phenolic hydroxyl group of methyl 3-iodo-4-hydroxybenzoate.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodo-4-hydroxybenzoate (1.0 eq, e.g., 4.1 g, 14.75 mmol).
-
Dissolve the starting material in N,N-dimethylformamide (DMF, approx. 6 mL per gram of starting material). The choice of DMF, a polar aprotic solvent, is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.
-
Add potassium carbonate (K₂CO₃, 1.3 eq, e.g., 2.65 g, 19.20 mmol). K₂CO₃ is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group, forming a potent nucleophile while being gentle enough to avoid hydrolysis of the methyl ester.
-
Add methyl iodide (CH₃I, 1.5 eq, e.g., 3.14 g, 22.12 mmol). This serves as the methyl source.
Step 2: Reaction Execution
-
Immerse the flask in an oil bath and heat the mixture to 60 °C with vigorous stirring. This moderate temperature provides sufficient energy to overcome the activation barrier without promoting side reactions.
-
Maintain the reaction at 60 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (approx. 20 mL per gram of starting material) to quench the reaction and dissolve inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL per gram of starting material).
-
Combine the organic extracts and wash sequentially with water (2 x 7 mL/g) and saturated brine (1 x 5 mL/g) to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether to yield methyl 3-iodo-4-methoxybenzoate as a white solid with a typical yield of over 85%.[6]
Caption: Synthetic workflow for Methyl 3-iodo-4-methoxybenzoate.
Key Synthetic Transformations for Derivatization
The C(sp²)–I bond is the primary locus of reactivity on the scaffold, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for building molecular diversity.[1]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl and heteroaryl-aryl structures. Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[7]
Step 1: Reagent Preparation and Reaction Setup
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%) or a pre-catalyst complex.[8]
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 2-3 eq). The base is crucial for the transmetalation step of the catalytic cycle.[7]
-
Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is common.
Step 2: Reaction Execution
-
Heat the reaction mixture with stirring to a temperature typically between 80-100 °C. The reaction is monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling
The Sonogashira coupling is the method of choice for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide. This reaction is invaluable for introducing rigid, linear linkers into molecules, which can be critical for probing binding pockets in drug targets.[9]
Step 1: Reagent Preparation and Reaction Setup
-
To a Schlenk flask under an inert atmosphere, add the Methyl 3-iodo-4-methoxybenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 2-5 mol%).
-
Dissolve the solids in a degassed solvent like tetrahydrofuran (THF) or DMF.
-
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent. The amine is essential for deprotonating the terminal alkyne.[10]
-
Add the terminal alkyne (1.1-1.3 eq) to the mixture.
Step 2: Reaction Execution
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Remove the amine solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by silica gel chromatography.
A critical note on trustworthiness: A common side reaction in copper-mediated Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling).[10] To mitigate this, it is imperative to use thoroughly degassed solvents and maintain a strict inert atmosphere. Alternatively, numerous copper-free Sonogashira protocols have been developed which often provide higher yields of the desired product.[11]
Caption: Simplified catalytic cycles in a Sonogashira reaction.
Prominent Derivatives and Therapeutic Applications
The true value of the iodo-anisate scaffold is realized in its application. For example, this compound serves as a key reactant in the preparation of isoquinolinediones, which have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy.[3][12] Similarly, derivatives are widely used as intermediates in the synthesis of anti-inflammatory and anti-cancer drugs.[1]
Caption: Logical progression from core scaffold to therapeutic application.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. NMR spectroscopy and mass spectrometry are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides definitive structural information. For a derivative of Methyl 3-iodo-4-methoxybenzoate, one would expect to see:
-
Singlets for the methyl ester (-COOCH₃) and methoxy (-OCH₃) groups, typically around 3.8-4.0 ppm.[13]
-
Characteristic signals in the aromatic region (6.8-8.0 ppm). The coupling patterns (e.g., doublets, singlets) and chemical shifts of these protons are diagnostic of the substitution pattern on the benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals include the ester carbonyl carbon (~165-170 ppm), the aromatic carbons (110-160 ppm), and the methyl/methoxy carbons (~50-60 ppm).[14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the calculated mass of the compound.
-
Fragmentation Pattern: For methyl benzoate esters, common fragmentation pathways observed under electron ionization (EI) include:
Conclusion and Future Outlook
This compound and its analogs are not merely chemical reagents; they are enabling tools for innovation in drug discovery. Their predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the systematic synthesis of compound libraries. The ability to readily generate diverse biaryl, heteroaryl, and arylalkyne derivatives allows for a thorough exploration of structure-activity relationships, accelerating the journey from a chemical scaffold to a potential clinical candidate. Future work will undoubtedly focus on leveraging this scaffold with new and emerging coupling technologies to access even more novel chemical space and to develop next-generation therapeutics.
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Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
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The Strategic Role of Methyl 4-iodo-3-methoxybenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 4-iodo-3-methoxybenzoate, a seemingly unassuming substituted aromatic compound, has emerged as a highly versatile and valuable intermediate in medicinal chemistry. Its unique trifunctional architecture, featuring an electron-rich methoxy group, a reactive iodo substituent, and a readily modifiable methyl ester, provides a powerful platform for the construction of complex molecular scaffolds. This technical guide delves into the core applications of this compound, elucidating its pivotal role in the synthesis of biologically active molecules, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. We will explore the causality behind its use in specific synthetic strategies, provide field-proven experimental protocols, and present a forward-looking perspective on its potential in the development of next-generation therapeutics, including anti-cancer and anti-inflammatory agents.[1][2]
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound (CAS No: 35387-93-0) is a white to off-white solid crystalline powder with a molecular weight of 292.07 g/mol .[3][4] Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its functional groups. The methoxy group ortho to the iodine atom influences the electronic properties of the aromatic ring, while the methyl ester at the para position offers a convenient handle for further chemical transformations such as hydrolysis, amidation, or reduction. However, it is the carbon-iodine bond that serves as the primary linchpin for complex molecule synthesis, rendering it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical applications of this key intermediate. We will move beyond a mere recitation of reactions and delve into the "why" – the strategic reasoning that makes this compound a superior choice for specific synthetic challenges.
Core Applications in Medicinal Chemistry
The utility of this compound spans the synthesis of a diverse array of bioactive molecules. It is a recognized intermediate in the development of pharmaceuticals, particularly in the realms of oncology and inflammation.[1][2] Furthermore, its application extends to agrochemical synthesis and materials science.[1]
A Lynchpin in the Synthesis of Biaryl Scaffolds
Biaryl motifs are privileged structures in a vast number of pharmaceuticals due to their ability to mimic peptide bonds, orient pharmacophoric groups, and interact with biological targets. This compound is an excellent precursor for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The reactivity of the aryl iodide facilitates efficient coupling with a wide range of boronic acids and their derivatives.
A notable application is in the synthesis of substituted tetramethoxybiphenyls, such as 3,4,5,2′-tetramethoxybiphenyl.[5] These structures are precursors to compounds with potential biological activities, and their synthesis highlights the utility of this compound as a cornerstone building block.
Gateway to Alkynylated Derivatives with Therapeutic Potential
The Sonogashira coupling, a palladium-copper co-catalyzed reaction between an aryl halide and a terminal alkyne, is another powerful tool in the medicinal chemist's arsenal. This compound serves as an ideal substrate for this transformation, enabling the introduction of an alkyne moiety onto the benzene ring. This is particularly significant as the alkyne functionality can act as a rigid linker, a pharmacophore itself, or an intermediate for further elaboration into more complex heterocyclic systems.
An exemplary application is the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate.[5] This molecule contains a propargylamine side chain, a structural motif found in a number of neurologically active compounds.
Precursor to Arylamines via Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of a majority of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of arylamines from aryl halides. The high reactivity of the C-I bond in this compound makes it a suitable substrate for this palladium-catalyzed cross-coupling reaction, allowing for the introduction of a wide variety of primary and secondary amines. This opens up a vast chemical space for the synthesis of novel drug candidates.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for researchers. They are based on established methodologies for analogous compounds and should be optimized for specific substrates and scales.
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is the methylation of methyl 3-iodo-4-hydroxybenzoate.
| Reagents | Quantities |
| Methyl 3-iodo-4-hydroxybenzoate | 1.0 eq |
| Iodomethane | 1.5 eq |
| Potassium Carbonate | 1.3 eq |
| N,N-Dimethylformamide (DMF) | Sufficient to dissolve |
Step-by-Step Procedure:
-
Dissolve methyl 3-iodo-4-hydroxybenzoate in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
Add iodomethane dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether to yield this compound as a solid.[3]
Caption: Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Reagents | Quantities |
| This compound | 1.0 eq |
| Arylboronic Acid | 1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., Na₂CO₃) | 2.0 eq |
| Solvent (e.g., Toluene/Ethanol/Water) | 4:1:1 mixture |
Step-by-Step Procedure:
-
To a degassed solution of this compound in the solvent mixture, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Sonogashira Coupling: Synthesis of an Alkynylated Derivative
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
| Reagents | Quantities |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 0.02 eq |
| Copper(I) Iodide (CuI) | 0.04 eq |
| Base (e.g., Triethylamine) | 2.0 eq |
| Solvent (e.g., THF or DMF) | Anhydrous |
Step-by-Step Procedure:
-
To a solution of this compound, palladium catalyst, and copper(I) iodide in an anhydrous solvent under an inert atmosphere, add the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Sonogashira Coupling Workflow.
Future Perspectives and Conclusion
This compound is a prime example of a molecular building block that offers a blend of stability, reactivity, and versatility. Its predictable reactivity in key cross-coupling reactions makes it an invaluable tool for the rapid generation of molecular diversity in drug discovery programs. While this guide has focused on its application in the synthesis of biaryl and alkynylated compounds, its potential extends to the synthesis of a much broader range of heterocyclic systems through sequential and multi-component reactions.
Future research will likely see the expanded use of this intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies. The strategic placement of the methoxy and iodo groups provides a unique electronic and steric environment that can be exploited to achieve high selectivity in complex synthetic transformations. As the demand for more sophisticated and targeted therapeutics grows, the importance of well-characterized and versatile building blocks like this compound will only continue to increase.
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The Strategic Utility of Methyl 4-iodo-3-methoxybenzoate in Agrochemical Synthesis: A Technical Guide for Discovery and Development
Abstract
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. Methyl 4-iodo-3-methoxybenzoate, a readily accessible derivative of vanillic acid, represents a highly versatile yet under-leveraged building block for the synthesis of next-generation herbicides, fungicides, and insecticides. This technical guide elucidates the intrinsic value of this intermediate, focusing on its application in constructing complex agrochemical candidates. We will explore its utility in pivotal synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, and present exemplary pathways to demonstrate its potential in accessing novel chemical spaces relevant to modern crop protection. This document is intended for researchers, synthetic chemists, and development professionals engaged in the discovery and optimization of new active ingredients.
Introduction: The Molecular Logic of this compound
The molecular architecture of this compound presents a compelling case for its utility in agrochemical synthesis. This trisubstituted benzene ring is adorned with three distinct functional groups, each offering a strategic handle for molecular elaboration:
-
The Methyl Ester: A stable group that can be readily hydrolyzed to the corresponding carboxylic acid at a late stage in a synthetic sequence. This carboxylic acid moiety is a common feature in many systemic herbicides, where it can mimic natural auxins or interact with specific enzyme active sites.
-
The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can play a crucial role in binding interactions with biological targets. Its presence is a recurring motif in many natural products and bioactive molecules.
-
The Iodo Group: As a heavy halogen, iodine is an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of the molecule's versatility, providing a reliable anchor point for the introduction of diverse substituents and the construction of complex molecular frameworks.
The strategic placement of these groups—particularly the ortho-methoxy and para-iodo substituents relative to the ester—offers a unique combination of steric and electronic properties that can be exploited in the design of novel agrochemicals.
Core Applications in Agrochemical Scaffolding: The Power of the C-I Bond
The primary synthetic value of this compound lies in the reactivity of the carbon-iodine bond. This feature allows for the application of a broad spectrum of modern synthetic methodologies to build molecular complexity. Below, we detail the most relevant transformations for agrochemical discovery.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it is invaluable for constructing biaryl or aryl-heteroaryl structures, which are prevalent in many commercial herbicides and fungicides.
Conceptual Application:
This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate compounds with extended π-systems. These larger, more complex structures can exhibit novel modes of action or improved efficacy. For instance, coupling with a pyridine boronic acid could yield a precursor to a picolinate-type herbicide analog.
Exemplary Protocol: Synthesis of a Biaryl Precursor
-
To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water is added potassium carbonate (3.0 eq).
-
The mixture is degassed by bubbling with argon for 20 minutes.
-
Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) are added, and the reaction mixture is heated to 90 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 |
Workflow for Suzuki-Miyaura Coupling
An In-Depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 4-iodo-3-methoxybenzoate, a key building block in modern medicinal chemistry. We will delve into its synthesis, exploring the mechanistic principles that govern its formation, provide detailed protocols for its preparation and characterization, and discuss its strategic application in the development of targeted therapeutics, with a focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Physicochemical Properties and Structural Characterization
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 35387-92-9 | |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Melting Point | 91-98 °C | [2] |
A crucial aspect of any synthetic workflow is the unambiguous identification of the target compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
1.1. ¹H NMR Spectral Data
The ¹H NMR spectrum provides a unique fingerprint of the molecule, revealing the electronic environment of each proton. The spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic and methyl protons.
-
¹H NMR (400 MHz, CDCl₃, δ, ppm): 7.73 (d, J = 8.1 Hz, 1H), 7.32 (d, J = 1.8 Hz, 1H), 7.24 (dd, J = 8.1 Hz, 1H), 3.92 (s, 3H), 3.94 (s, 3H).[2][3]
The downfield signals between 7.24 and 7.73 ppm are characteristic of the protons on the benzene ring. The singlet at 3.94 ppm corresponds to the methoxy group's protons, while the singlet at 3.92 ppm is attributed to the methyl ester protons.[2]
Synthesis of this compound
The preparation of this compound is a multi-step process that begins with the iodination of a readily available starting material, followed by methylation. A representative synthetic route is detailed below.
2.1. Synthesis from 3-Hydroxybenzoic Acid
A common and efficient route starts from methyl 3-hydroxybenzoate. This process involves two key transformations: electrophilic iodination and subsequent methylation of the hydroxyl group.
Step 1: Synthesis of Methyl 3-hydroxy-4-iodobenzoate
To a stirred suspension of methyl 3-hydroxybenzoate in a saturated sodium carbonate solution and water, iodine is added. The reaction proceeds at room temperature, and after approximately 20 hours, the product is collected by filtration.[1]
Step 2: Synthesis of this compound
The methyl 3-hydroxy-4-iodobenzoate is then methylated using iodomethane in the presence of potassium carbonate in acetone. The reaction mixture is stirred for about 18 hours, after which the inorganic salts are filtered off, and the solvent is removed in vacuo to yield the crude product.[1] Purification by column chromatography affords the final product.
Detailed Experimental Protocol: Methylation of Methyl 3-hydroxy-4-iodobenzoate [1]
-
To a solution of methyl 3-hydroxy-4-iodobenzoate (13.8 g, 49.6 mmol) in acetone (500 mL) at room temperature, add K₂CO₃ (20.7 g, 149.8 mmol) and iodomethane (12.4 mL, 199 mmol).
-
Stir the reaction mixture for 18 hours at room temperature.
-
Filter the solution through Celite® and wash the collected solid with acetone (200 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (20-100% Et₂O in petrol) to afford this compound.
2.2. Mechanistic Insights: Regioselectivity of Iodination
The key to the successful synthesis of the desired isomer lies in understanding the directing effects of the substituents on the aromatic ring during the electrophilic iodination step. The starting material, methyl 3-hydroxybenzoate, has two substituents: a hydroxyl group (-OH) at position 3 and a methyl ester group (-COOCH₃) at position 1.
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho (positions 2 and 4) and para (position 6) carbons.
-
Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (positions 3 and 5).
In the iodination of methyl 3-hydroxybenzoate, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. This directs the incoming electrophile (I⁺) to the positions ortho and para to it. The position para to the hydroxyl group (position 6) is sterically hindered by the adjacent methyl ester group. Therefore, the iodination preferentially occurs at the ortho position, which is position 4, leading to the formation of methyl 3-hydroxy-4-iodobenzoate.
}
Caption: Regioselectivity of the iodination of methyl 3-hydroxybenzoate.Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the field of drug discovery. Its utility stems from the presence of multiple functional groups that can be further elaborated through various chemical transformations, such as cross-coupling reactions.
3.1. Intermediate in the Synthesis of IRAK4 Inhibitors
A notable application of this compound is in the synthesis of inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a crucial role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.
In the synthesis of certain bicyclic-fused heteroaryl or aryl compounds as IRAK4 inhibitors, this compound serves as a key starting material.[4] The iodo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of the complex heterocyclic core of the inhibitor.
}
Caption: Role of this compound in IRAK4 inhibitor synthesis.3.2. Precursor in the Synthesis of Zafirlukast
This compound has also been utilized in the synthesis of the asthma drug Zafirlukast.[5] In this context, it undergoes a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and natural products.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.
Conclusion
This compound is a synthetically versatile intermediate with significant applications in the discovery and development of new therapeutic agents. Its synthesis, governed by the principles of electrophilic aromatic substitution, is well-established. The presence of iodo, methoxy, and methyl ester functionalities provides multiple avenues for further chemical modification, making it a valuable building block for the construction of complex molecular scaffolds. As the demand for novel, targeted therapies continues to grow, the importance of such key intermediates in the drug discovery pipeline is set to increase.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
New Drug Approvals. (2016, March 30). IRAK4 inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). WO2001000206A1 - Vla-4 inhibitor compounds.
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MOLBASE. (n.d.). This compound|35387-92-9. Retrieved from [Link]
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Naik, R. J., et al. (2017). Development of a radioligand for imaging V1a vasopressin receptors with PET. eScholarship. Retrieved from [Link]
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ePrints Soton. (n.d.). Total synthesis of polymorphatin A, a macrocyclic bisbibenzyl with boat configured arenes. Retrieved from [Link]
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ARPI. (n.d.). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. Retrieved from [Link]
-
ACS Omega. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Retrieved from [Link]
- Google Patents. (n.d.). WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Methyl 4-iodo-3-methoxybenzoate for Biaryl Synthesis
Abstract
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-3-methoxybenzoate. This protocol is designed for researchers in synthetic organic chemistry and drug development engaged in the synthesis of complex biaryl and heteroaryl structures. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss key considerations for optimization and success. The high reactivity of the carbon-iodine bond in the substrate makes it an excellent candidate for palladium-catalyzed C-C bond formation, enabling access to a diverse range of substituted biaryl compounds.[1]
Introduction and Scientific Background
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, stands as a pillar of modern organic synthesis.[2][3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This compound is a valuable and versatile building block. The aryl iodide offers high reactivity for oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][3] The methoxy and methyl ester functional groups, common in medicinal chemistry, are well-tolerated under the relatively mild conditions of the Suzuki coupling, making this substrate ideal for late-stage functionalization strategies.[4][5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a square-planar Pd(II) complex.[2][6] For aryl iodides, the initial binding of the iodoarene to a monoligated palladium complex can be the first irreversible step before the formal oxidative addition.[8]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the Pd(II) center. This process requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which then transfers its organic moiety to the palladium complex, displacing the halide.[10][11][12]
-
Reductive Elimination : The two organic groups on the newly formed diarylpalladium(II) complex couple and are eliminated from the metal center. This step forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][6][10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling hinges on the careful selection of several components.
| Component | Example | Role & Rationale |
| Aryl Halide | This compound | The electrophilic partner. The C-I bond is highly reactive towards oxidative addition. |
| Organoboron | Phenylboronic Acid | The nucleophilic partner that transfers its organic group to the palladium center.[2] |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | The heart of the reaction. Pd(PPh₃)₄ is a common Pd(0) source. Pd(II) precatalysts like PdCl₂(dppf) are reduced in situ to the active Pd(0) species.[2] |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the Pd(0) species, prevents precipitation as palladium black, and modulates the catalyst's electronic and steric properties to facilitate the reaction steps.[2][10] Bulky, electron-rich phosphines often enhance catalyst activity.[13] |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Essential for activating the boronic acid for the transmetalation step.[9][10] The choice of base can significantly impact yield and selectivity.[12] |
| Solvent | Toluene/EtOH/H₂O, Dioxane, DMF | Solubilizes reactants and catalyst. Often a mixture of an organic solvent and water is used to dissolve both the organic reactants and the inorganic base.[2][11] |
Detailed Experimental Protocol
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio, degassed)[1]
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Diagram: Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.[1]
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 292 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).[1]
-
Establish Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Add the previously degassed solvent system (e.g., 10 mL of a Toluene/Ethanol/Water mixture) to the flask via syringe.[1]
-
Reaction Execution : Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific substrates.[1]
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield : If the yield is low, consider increasing the catalyst loading (up to 5 mol%), screening different ligands (e.g., bulky biarylphosphine ligands like SPhos or XPhos which can be highly effective), or trying a different base (e.g., K₃PO₄).[13]
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with heteroaryl boronic acids.[14] Using anhydrous conditions or alternative boron reagents like MIDA boronates can mitigate this issue.[11]
-
Homocoupling : Formation of a biaryl from two molecules of the boronic acid can occur. This can sometimes be suppressed by using a lower reaction temperature or a different catalyst/ligand system.
-
Incomplete Reaction : If the reaction stalls, ensure the catalyst has not decomposed (indicated by the formation of black precipitate). Degassing must be thorough. A fresh batch of catalyst or a more robust pre-catalyst might be required.
Conclusion
The Suzuki-Miyaura coupling of this compound is a reliable and high-yielding method for synthesizing functionalized biaryl compounds. By understanding the catalytic cycle and the role of each reagent, researchers can effectively apply and optimize this protocol for their specific synthetic targets. The procedure's tolerance for various functional groups and its operational simplicity make it an indispensable tool in modern chemical synthesis.
References
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]
-
Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]
-
Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: Organometallics - ACS Publications URL: [Link]
-
Title: Suzuki cross-coupling reaction - YouTube Source: Chem Help ASAP URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
-
Title: Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF Source: ResearchGate URL: [Link]
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Application Notes & Protocols: Heck Reaction of Methyl 4-iodo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's value lies in its ability to construct substituted alkenes, a common motif in biologically active compounds, with high efficiency and functional group tolerance.[2][6]
This guide focuses on the application of the Heck reaction to a specific and valuable substrate: Methyl 4-iodo-3-methoxybenzoate . This molecule serves as a versatile building block, incorporating an electron-rich aromatic ring activated for oxidative addition by the iodo group, and featuring ester and methoxy functionalities that are common in pharmacophores. Understanding the optimal conditions for its coupling is crucial for synthetic chemists aiming to incorporate this scaffold into more complex drug candidates.
Core Principles & Mechanistic Insights
A successful Heck reaction hinges on the orchestration of several key components within a catalytic cycle. A deep understanding of this mechanism is not merely academic; it informs every choice a chemist makes, from reagent selection to reaction setup, directly impacting yield, purity, and reproducibility.
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species.[1][8] This is often the rate-determining step. The high reactivity of the C-I bond in our substrate makes it an excellent candidate for this transformation.
-
Alkene Coordination & Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[3][7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[3][7]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the base-mediated reductive elimination of HX from the palladium-hydride complex.[3][9] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing the Heck Reaction for this compound
The electronic nature of this compound—an electron-rich aryl iodide due to the methoxy group—influences the choice of reaction conditions. While the carbon-iodine bond is readily cleaved, careful selection of the catalyst, ligand, base, and solvent is paramount to ensure high yield and selectivity, and to prevent side reactions like homocoupling or catalyst decomposition.
Key Reaction Parameters:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[1] It is reduced in situ to the active Pd(0) species by a phosphine ligand, the amine base, or the alkene itself.[10][11] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[2]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[8] For electron-rich aryl halides, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.[4][12] Triphenylphosphine (PPh₃) is a standard choice, but others like tri(o-tolyl)phosphine or bidentate ligands (e.g., BINAP) may offer advantages in specific cases.[1]
-
Base: A base is required to neutralize the hydroiodic acid (HI) generated during the reaction, which regenerates the Pd(0) catalyst.[3] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are frequently used.[1] The choice of base can influence the reaction rate and prevent catalyst deactivation.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used to solvate the catalyst and reagents.[13] The reaction temperature is often elevated (80-150 °C) to ensure a reasonable reaction rate.[1][14]
-
Alkene Partner: The reaction works well with a variety of alkenes, particularly those bearing electron-withdrawing groups like acrylates, which are ideal coupling partners.[1] For this guide, we will focus on the coupling with methyl acrylate.
Recommended Starting Conditions:
Based on general principles and protocols for similar electron-rich aryl iodides, the following table summarizes a robust set of starting conditions for the Heck coupling of this compound with methyl acrylate.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | Methyl acrylate | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Pd(OAc)₂ | 1-2 mol% |
| Ligand | PPh₃ (Triphenylphosphine) | 2-4 mol% (1:2 Pd:Ligand ratio) |
| Base | Triethylamine (Et₃N) | 2.0 - 2.5 equivalents |
| Solvent | Acetonitrile (MeCN) or DMF | Sufficient to make a 0.1 - 0.5 M solution |
| Temperature | 80 - 100 °C | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of catalyst and ligands |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction between this compound and methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed acetonitrile (MeCN) or dimethylformamide (DMF)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent catalyst oxidation.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of MeCN). Begin stirring the mixture.
-
Add triethylamine (2.5 mmol) followed by methyl acrylate (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-18 hours.[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[14]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[14]
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product, Methyl (E)-3-methoxy-4-(2-methoxycarbonylvinyl)benzoate.
Caption: General workflow for the Heck reaction protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | Ensure an inert atmosphere was maintained. Use fresh, high-purity Pd(OAc)₂ and phosphine ligand.[13] |
| 2. Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. | |
| 3. Poor Reagent Quality | Verify the purity of the aryl iodide and alkene.[13] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition | This indicates the Pd(0) has crashed out of solution. Try a more stabilizing ligand (e.g., a bidentate phosphine) or a different solvent. |
| Side Product Formation (e.g., Homocoupling) | Reaction conditions too harsh | Lower the reaction temperature. Ensure the correct stoichiometry of reagents. |
| Poor Regioselectivity (with unsymmetrical alkenes) | Steric/Electronic Factors | Screen different ligands. Bulky ligands can often improve regioselectivity. |
References
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BYJU'S. Heck Reaction Mechanism. Available from: [Link]
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Wikipedia. Heck reaction. Available from: [Link]
- de Léséleuc, M., et al. (2013). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
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Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Available from: [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Available from: [Link]
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Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available from: [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [YouTube Video]. Available from: [Link]
- Whitcombe, N. J., et al. (2015).
- Oxtoby, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry.
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Oxtoby, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed. Available from: [Link]
- Stini, N. A., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing.
- Cortés-Borda, D., et al. (2021). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development.
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Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
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ResearchGate. Optimization of conditions for the Heck reaction. [Image]. Available from: [Link]
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ResearchGate. Optimization of Heck reaction conditions. a. [Image]. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
- Corbet, J.-P., & Mignani, G. (2012). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Accounts of Chemical Research.
- Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Whitcombe, N. J., et al. (2001).
- Gucma, M., & Golebiowski, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
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The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Supporting Information]. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Synthesis of Methyl 4-methoxybenzoate: A Look at Production Methods. Available from: [Link]
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ResearchGate. Heck coupling reaction of iodobenzene with methyl acrylate. [Image]. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008).
-
ResearchGate. Screening catalytic conditions in Heck coupling between.... [Table]. Available from: [Link]
- Ku-ang, C., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry.
- Zhang, G.-L., et al. (2007).
- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
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Application Notes & Protocols: Sonogashira Coupling of Methyl 4-iodo-3-methoxybenzoate
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed reaction, often co-catalyzed by copper, is renowned for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
Methyl 4-iodo-3-methoxybenzoate is a particularly relevant substrate in drug discovery and development. The ester and methoxy functionalities are common pharmacophores, and the iodo-substituent provides a highly reactive handle for C-C bond formation. The Sonogashira coupling of this substrate allows for the introduction of an alkynyl moiety, a versatile functional group that can be further elaborated or may itself be a key structural element in a biologically active molecule. This guide provides a detailed exploration of the methodology, mechanistic underpinnings, and practical protocols for the successful Sonogashira coupling of this compound.
Mechanistic Insights: The Dual Catalytic Cycles
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle: The Engine of Cross-Coupling
The palladium cycle is the primary driver of the C-C bond formation.[5] It typically begins with a palladium(0) species, which undergoes oxidative addition to the aryl iodide (this compound). This step is often the rate-determining step of the overall reaction.[6] The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide, generated in the copper cycle. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[4]
The Copper Cycle: Activation of the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][7] In the presence of a base, typically an amine, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[6] While essential for high reaction rates under mild conditions, the copper co-catalyst can also promote the undesired homocoupling of the alkyne (Glaser coupling), a common side reaction that must be managed.[8][9]
Figure 2: A generalized workflow for the Sonogashira coupling experiment.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the anhydrous triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required. [10][11]The reactivity order for aryl halides is generally I > Br > Cl. [4][8]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (palladium or copper). [8][9]Impure reagents or wet solvents/base. [9]Insufficient temperature for less reactive substrates. [10] | Use fresh, high-quality catalysts. [8]Ensure all reagents and solvents are anhydrous and pure. [9]Gradually increase the reaction temperature. [10] |
| Formation of Palladium Black | Catalyst decomposition. [8]This can be caused by impurities or inappropriate solvent choice. [8][12] | Use high-purity reagents and solvents. [8]Consider a different solvent system. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen. [9]High concentration of copper catalyst. | Ensure rigorously anaerobic conditions by thoroughly degassing the solvent and using proper inert atmosphere techniques. [9]Reduce the loading of the copper co-catalyst or consider a copper-free protocol. [9][13] |
| Reaction Stalls | Catalyst deactivation. The phosphine ligands can be oxidized. | Add a small additional portion of the palladium catalyst. Consider using more robust ligands. |
Copper-Free Sonogashira Coupling: A Greener Alternative
To circumvent the issue of alkyne homocoupling and the toxicity associated with copper, copper-free Sonogashira protocols have been developed. [13][14]These methods often require more sophisticated palladium catalysts with bulky, electron-rich ligands (e.g., XPhos-type ligands) and may necessitate higher reaction temperatures. [6][15]While potentially more expensive upfront due to the specialized ligands, copper-free conditions can lead to cleaner reactions and simpler purifications. [13]
Conclusion
The Sonogashira coupling of this compound is a robust and versatile transformation for the synthesis of complex aryl alkynes. A thorough understanding of the reaction mechanism, careful selection of high-quality reagents, and adherence to anaerobic reaction conditions are paramount for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage this powerful synthetic tool in their research endeavors.
References
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
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Sahoo, B., et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2020. Available from: [Link]
-
Gawande, M. B., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. Available from: [Link]
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ResearchGate. Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. (2021). Available from: [Link]
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Chemistry Channel. Sonogashira Coupling. (2020). Available from: [Link]
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Shafiq, Z., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020. Available from: [Link]
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Kumar, A., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 2023. Available from: [Link]
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Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available from: [Link]
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Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 2020. Available from: [Link]
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ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). Available from: [Link]
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Miller, A. K., et al. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 2025. Available from: [Link]
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Reddit. Sonogashira troubleshooting help needed. (2020). Available from: [Link]
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Royal Society of Chemistry. Sonogashira Coupling. (2016). Available from: [Link]
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Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available from: [Link]
-
Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer, 2004. Available from: [Link]
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Reddit. Struggling to make a sonogashira coupling reaction happen. (2021). Available from: [Link]
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ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). Available from: [Link]
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PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2012). Available from: [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). Available from: [Link]
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ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2025). Available from: [Link]
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Available from: [Link]
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MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Available from: [Link]
-
ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015). Available from: [Link]
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Application Note: Methyl 4-iodo-3-methoxybenzoate as a Versatile Building Block for Biaryl Synthesis
Abstract
Biaryl scaffolds are privileged structural motifs central to the fields of medicinal chemistry, materials science, and agrochemicals, frequently appearing in blockbuster drugs and advanced materials.[1][2][3][4] The efficient construction of these moieties is a cornerstone of modern synthetic chemistry. This application note provides an in-depth guide to the use of Methyl 4-iodo-3-methoxybenzoate (CAS: 35387-92-9), a highly functionalized and versatile building block, in the synthesis of complex biaryl and vinyl-aryl compounds. We present detailed, field-proven protocols for its application in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are discussed to empower researchers, scientists, and drug development professionals to successfully leverage this key intermediate.
Introduction: The Significance of Biaryl Scaffolds and the Role of this compound
Biaryl structures are not merely academic curiosities; they are integral components of numerous therapeutic agents, including antiviral, antihypertensive, and anti-inflammatory drugs.[2][3] Their unique three-dimensional arrangement and electronic properties allow them to engage with biological targets with high affinity and specificity.[1] Consequently, robust and predictable methods for their synthesis are of paramount importance in drug discovery and development.[5][6]
Palladium-catalyzed cross-coupling reactions represent the gold standard for C-C bond formation, a discovery honored with the 2010 Nobel Prize in Chemistry.[7] These reactions offer a powerful toolkit for connecting carbon atoms under mild conditions with high functional group tolerance.[1][8]
This compound emerges as a particularly valuable building block for several reasons:
-
Aryl Iodide Functionality: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings.[9]
-
Defined Regiochemistry: The fixed positions of the iodo, methoxy, and methyl ester groups provide unambiguous control over the substitution pattern of the resulting biaryl product.
-
Orthogonal Handles: The ester and methoxy groups offer sites for further synthetic elaboration, enabling the rapid generation of diverse compound libraries from a common intermediate.
This guide will explore the practical application of this reagent in three distinct, yet mechanistically related, cross-coupling reactions.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 35387-92-9 | [10][11] |
| Molecular Formula | C₉H₉IO₃ | [11] |
| Molecular Weight | 292.07 g/mol | [11] |
| Appearance | Off-white to white crystalline solid | - |
| Melting Point | 48-49 °C | [11] |
| Boiling Point | 324.3±32.0 °C (Predicted) | [11] |
| Solubility | Soluble in common organic solvents (DMF, Dioxane, Toluene, THF, CH₂Cl₂) | - |
The Mechanistic Core: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different named variations, are unified by a common catalytic cycle.[12] This cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[8][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a new organopalladium(II) complex.[7] This is typically the rate-limiting step.
-
Transmetalation (for Suzuki & Sonogashira): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[7][8] This step often requires a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its operational simplicity, the stability and low toxicity of its organoboron reagents, and its exceptional tolerance of diverse functional groups.[1][14] It is a powerful method for constructing C(sp²)–C(sp²) bonds.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
1. Reagent Preparation & Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 292 mg).
-
Add the desired Arylboronic Acid (1.2 mmol, 1.2 eq.).
-
Add Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg) as the base.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg). Safety Note: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
2. Solvent Addition and Degassing:
-
Add a solvent mixture of Toluene (10 mL) and Water (2.5 mL). The biphasic system is common and effective for Suzuki couplings.
-
Seal the flask with a septum and purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
3. Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 90 °C.
-
Stir the reaction vigorously to ensure adequate mixing between the two phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
4. Work-up and Purification:
-
Once the reaction is complete (disappearance of the starting iodide), cool the mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Summary Table
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 292.07 | 1.0 | 1.0 | 292 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| K₂CO₃ | 138.21 | 3.0 | 3.0 | 414 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| Toluene | - | - | - | 10 mL |
| Water | - | - | - | 2.5 mL |
Experimental Workflow
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Application Notes & Protocols: Methyl 4-iodo-3-methoxybenzoate as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of Methyl 4-iodo-3-methoxybenzoate
In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its utility is rooted in a unique combination of three strategically positioned functional groups:
-
Aryl Iodide (C4-I): The iodine atom serves as an exceptionally reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Compared to bromides or chlorides, the C-I bond's lower dissociation energy facilitates oxidative addition to metal centers (e.g., Palladium(0)), often enabling reactions under milder conditions with higher efficiency.[3]
-
Methoxy Group (C3-OCH₃): This electron-donating group influences the electronic properties of the benzene ring, activating it and directing the regioselectivity of certain reactions. Its presence is crucial for modulating the biological activity and pharmacokinetic properties of the final heterocyclic products.[4]
-
Methyl Ester (C1-CO₂CH₃): A stable and versatile functional group, the methyl ester can be carried through multiple synthetic steps or can be readily hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to an alcohol, providing a secondary point for diversification.
This guide provides researchers, scientists, and drug development professionals with in-depth protocols and field-proven insights into leveraging this compound for the synthesis of high-value heterocyclic systems, including benzofurans and indoles.
Core Synthetic Strategies: Palladium and Copper-Catalyzed Transformations
The reactivity of the aryl iodide is the cornerstone of this building block's utility. Palladium- and copper-catalyzed reactions provide a robust platform for forming the key C-C, C-O, and C-N bonds necessary for assembling heterocyclic cores.
Application Protocol 1: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Intramolecular Cyclization
Benzofurans are privileged scaffolds in a multitude of natural products and pharmaceuticals.[5] A highly effective strategy for their synthesis involves a palladium/copper-catalyzed Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization to form the furan ring. The methoxy group in our building block is analogous to the ortho-hydroxy group required for cyclization after a demethylation step, or a precursor can be chosen that already contains the hydroxyl. For this protocol, we adapt a common pathway where the starting material is first demethylated.
Causality Behind Experimental Choices:
-
Demethylation: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers without affecting the methyl ester. The reaction is performed at low temperatures to control its high reactivity.
-
Sonogashira Coupling: This reaction is the most direct method for forming a C(sp²)-C(sp) bond.[6][7] A Pd(0) catalyst, typically generated in situ from Pd(II), performs the oxidative addition. A copper(I) co-catalyst is crucial for activating the terminal alkyne.[8] A nitrogenous base like triethylamine (TEA) is used to scavenge the HI produced and maintain a basic environment.
-
Intramolecular Cyclization: Once the alkyne is installed ortho to the hydroxyl group, cyclization can be promoted. Copper(I) iodide not only participates in the preceding coupling but can also catalyze the 5-endo-dig cyclization to form the benzofuran ring.[9]
Detailed Step-by-Step Methodology:
Step 1: Demethylation to Phenolic Intermediate
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Boron tribromide (BBr₃, 1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Quenching & Work-up: Cool the mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-4-iodobenzoate .
Step 2: Palladium/Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a clean, dry Schlenk flask, add Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and THF (2:1 v/v). Purge the mixture with argon for 15 minutes.
-
Alkyne Addition: Add the desired terminal alkyne (e.g., Phenylacetylene, 1.2 eq) via syringe.
-
Reaction: Heat the mixture to 60 °C and stir under argon. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
Step 3: Copper-Catalyzed Intramolecular Cyclization
-
Reaction Setup: The crude product from Step 2 can often be used directly. Dissolve the crude alkynyl phenol in anhydrous DMF. Add CuI (0.1 eq) and K₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously under an argon atmosphere for 4-8 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired substituted benzofuran.
Application Protocol 2: Synthesis of Indole Scaffolds via Suzuki Coupling and Reductive Cyclization
The indole nucleus is a cornerstone of modern drug discovery.[10] A powerful route to 4-carboxy-substituted indoles involves a Suzuki-Miyaura coupling to introduce a vinyl group, followed by a palladium-catalyzed reductive N-heteroannulation. This protocol is adapted from methodologies developed for the synthesis of indoles from 2-nitrostyrenes.[11]
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Coupling: This reaction is one of the most reliable and versatile methods for C(sp²)-C(sp²) bond formation.[12][13] It requires a palladium catalyst, a base (like Na₂CO₃ or K₂CO₃) to activate the boronic acid species for transmetalation, and typically a mixture of organic solvent and water.[12]
-
Nitration: The introduction of a nitro group ortho to the newly installed vinyl group is a critical step. The electron-withdrawing nitro group is essential for the subsequent reductive cyclization mechanism. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
-
Reductive N-Heteroannulation: This elegant one-pot reaction combines the reduction of the nitro group to an amine and subsequent cyclization. Carbon monoxide (CO) serves as the deoxygenating agent, reducing the nitro group in the presence of a palladium catalyst. The resulting amino group then undergoes an intramolecular cyclization onto the vinyl group to form the indole ring.[11]
Detailed Step-by-Step Methodology:
Step 1: Suzuki-Miyaura Coupling with a Vinylboronic Ester
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a vinylboronic acid pinacol ester (e.g., 2-(ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of Dioxane and Water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere with vigorous stirring for 12-16 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to isolate Methyl 3-methoxy-4-vinylbenzoate .
Step 2: Directed Nitration
-
Setup: Add the purified Methyl 3-methoxy-4-vinylbenzoate to a flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (HNO₃, 1.5 eq) and concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 3-methoxy-2-nitro-4-vinylbenzoate .
Step 3: Palladium-Catalyzed Reductive N-Heteroannulation
-
Vessel Preparation: In a high-pressure reaction vessel, add Methyl 3-methoxy-2-nitro-4-vinylbenzoate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).
-
Solvent: Add anhydrous acetonitrile.
-
Reaction Conditions: Seal the vessel, purge several times with carbon monoxide (CO), and then pressurize to 60 psi with CO.
-
Heating: Heat the reaction to 100 °C and stir for 24 hours.
-
Work-up and Purification: Cool the vessel to room temperature and carefully vent the CO in a fume hood. Filter the reaction mixture through Celite, washing with acetonitrile. Concentrate the filtrate and purify the residue by column chromatography to yield the final Methyl 7-methoxyindole-4-carboxylate .
Quantitative Data Summary
The following table provides representative yields for key transformations based on literature precedents for analogous substrates. Actual yields may vary depending on the specific substrate and reaction scale.
| Step | Transformation | Typical Yield (%) | Reference for Analogy |
| 1: Suzuki Coupling | Aryl Iodide → Aryl Vinyl | 75-90 | [14] |
| 2: Nitration | Directed ortho-nitration | 60-80 | [15] |
| 3: Reductive N-Heteroannulation | 2-Nitrostyrene → Indole | 65-85 | [11] |
References
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J&K Scientific LLC. (n.d.). Methyl 3-iodo-4-methoxybenzoate | 35387-93-0. Available at: [Link]
-
Autechem. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Available at: [Link]
-
ChemBK. (2024). Methyl 3-iodo-4-methoxybenzoate. Available at: [Link]
-
ResearchGate. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]
-
MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]
-
MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Available at: [Link]
-
NIH National Library of Medicine. (2023). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Available at: [Link]
-
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Royal Society of Chemistry. (2022). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
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NIH National Library of Medicine. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Available at: [Link]
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MDPI. (2022). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Available at: [Link]
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ACS Publications. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Available at: [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
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NIH National Library of Medicine. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Available at: [Link]
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International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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ResearchGate. (2012). Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. Available at: [Link]
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Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]
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NIH National Library of Medicine. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]
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Organic Syntheses. (2003). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Available at: [Link]
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University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
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MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
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ResearchGate. (2022). Unlocking a Self-Catalytic Cycle in a Copper-Catalyzed Aerobic Oxidative Coupling/Cyclization Reaction. Available at: [Link]
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Royal Society of Chemistry. (2021). Copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines: access to dipyrimidine/dipyrazolo-fused pyridines. Available at: [Link]
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Experimental procedure for cross-coupling with "Methyl 4-iodo-3-methoxybenzoate"
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-iodo-3-methoxybenzoate
Introduction: The Versatility of a Functionalized Aryl Iodide Building Block
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates three key features that make it an ideal substrate for palladium-catalyzed cross-coupling reactions:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) towards oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for the use of milder reaction conditions and lower catalyst loadings.[1][2]
-
Electron-Donating Methoxy Group: The methoxy group at the 3-position influences the electronic properties of the aromatic ring.
-
Ester Functionality: The methyl ester at the 1-position provides a handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an alcohol.
This guide provides detailed experimental procedures and technical insights for performing four major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[3][4][5] It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[4]
Causality Behind Experimental Design
-
Catalyst System: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate the active species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is essential for the transmetalation step.[5][6] It activates the organoboron species, forming a more nucleophilic boronate complex that readily transfers its organic group to the palladium center. Carbonates (K₂CO₃, Cs₂CO₃) are common choices, often used in aqueous solutions.
-
Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is frequently employed to dissolve both the organic-soluble aryl iodide and the often water-soluble inorganic base and boronic acid.[7]
Visualized Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1) or 1,4-dioxane/water (4:1). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of aryl iodide).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Typical Reagents/Conditions | Purpose |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst for C-C bond formation |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the coupling partner |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Dissolves reactants |
| Temperature | 80 - 110 °C | Provides activation energy |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[8][9][10] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[8] The classic Sonogashira protocol employs a dual-catalyst system of palladium and copper(I).[11]
Causality Behind Experimental Design
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl iodide. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[12]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex, which is faster than the direct reaction of the alkyne with the palladium complex.[8][11]
-
Amine Base: An amine, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent.[9]
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols.[9][12] These methods often require a different base (e.g., Cs₂CO₃) or specific ligands to facilitate the catalytic cycle without the copper co-catalyst.[12]
Visualized Catalytic Cycle: Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the copper(I) iodide (CuI) co-catalyst (2-5 mol%). The flask should be under an inert atmosphere.
-
Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by the terminal alkyne (1.1-1.2 equiv.) and an amine base such as triethylamine (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often rapid.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The formation of a salt (triethylammonium iodide) may cause the mixture to become thick.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate. Redissolve in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.
| Parameter | Typical Reagents/Conditions | Purpose |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper Source | CuI | Co-catalyst to form copper acetylide |
| Alkyne | Terminal alkyne (R-C≡C-H) | Coupling partner |
| Base | Et₃N, i-Pr₂NH | Deprotonates alkyne, neutralizes HX |
| Solvent | THF, DMF, Et₃N | Dissolves reactants |
| Temperature | 25 - 60 °C | Typically mild conditions are sufficient |
Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, expelling a hydrogen halide that is neutralized by a base.[13][14][15] This reaction is a powerful tool for C-C bond formation and is particularly useful for synthesizing stilbenes and cinnamates.[14][16]
Causality Behind Experimental Design
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a very common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[17]
-
Alkene: The alkene coupling partner must have at least one vinylic hydrogen. Electron-poor alkenes, such as acrylates, styrenes, and acrylonitriles, are often used as they tend to react more readily and with higher regioselectivity.[13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the hydrohalic acid (HI) generated in the final step of the catalytic cycle, which regenerates the Pd(0) catalyst.[13][17]
-
Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are typically used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[18][19]
Visualized Catalytic Cycle: Heck Reaction
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Introduction: The Strategic Importance of the 3-Methoxy-4-arylbenzoate Scaffold
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 4-iodo-3-methoxybenzoate with Boronic Acids
In the landscape of modern drug discovery and materials science, the biaryl motif stands out as a "privileged scaffold"—a molecular framework frequently found in biologically active compounds.[1] The specific structural class of 3-methoxy-4-arylbenzoates, synthesized from this compound, is of particular interest. The methoxy group (OCH₃) is not merely a passive substituent; it is a critical pharmacophore that can enhance target binding, improve physicochemical properties like solubility, and favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The strategic placement of the methoxy and ester groups on the biphenyl system allows for nuanced interactions within biological targets and provides synthetic handles for further molecular elaboration, making this scaffold a valuable building block in the development of novel therapeutics and functional materials.[3][4]
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing these vital C-C bonds.[5] It offers a robust and versatile pathway renowned for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5][6] This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this compound, offering researchers a comprehensive resource grounded in mechanistic understanding and practical, field-proven protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. The C-I bond is relatively weak and highly polarizable, making this step typically fast and efficient for aryl iodides.[8] This forms a square-planar Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The organoboron species (boronic acid) does not react directly with the Pd(II) complex.[9] A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻).[9][10] This boronate then exchanges its organic group (the 'R' from the boronic acid) with the halide on the palladium center, forming a new Pd(II) complex bearing both aryl groups.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]
Below is a diagram illustrating the catalytic cycle.
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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 4-iodo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and selectivity.[1] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4]
This guide provides a detailed examination of the Suzuki-Miyaura reaction applied to a specific and pharmaceutically relevant substrate: Methyl 4-iodo-3-methoxybenzoate . This substrate, with its electron-donating methoxy group and electron-withdrawing ester, presents a valuable case study for understanding the nuances of catalyst and ligand selection in achieving high-yield biaryl synthesis.
The Catalytic Heart: Understanding the Palladium-Mediated Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[5][6] The choice of ligand is crucial here, as electron-rich ligands can promote this step, especially with electron-rich aryl halides.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid to form a more reactive boronate species, facilitating this exchange.[5][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6] Bulky ligands can promote this final step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Catalyst and Ligand Selection
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium source and the accompanying ligand.
Palladium Precatalysts
While the active catalyst is a Pd(0) species, it is often generated in situ from more stable and air-tolerant Pd(II) precatalysts.[2][8] Common choices include:
| Precatalyst | Common Name | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A widely used, air-stable Pd(0) source.[9] Can be sluggish at lower temperatures with aryl iodides.[10] |
| Pd(OAc)₂ | Palladium(II) Acetate | A common Pd(II) precatalyst that requires in situ reduction. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | An effective precatalyst, particularly for challenging substrates.[11] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A Pd(0) source often used with a variety of ligands.[12] |
The Critical Role of Ligands
Ligands are not mere spectators; they are crucial modulators of the catalyst's reactivity, stability, and selectivity.[8] For the coupling of an electron-rich aryl iodide like this compound, the choice of ligand is paramount.
-
Triphenylphosphine (PPh₃): A classical and versatile ligand, often used in the form of Pd(PPh₃)₄.[9] While effective, it may require elevated temperatures for optimal performance with aryl iodides.[10]
-
Buchwald Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized Suzuki-Miyaura couplings.[7][13] Ligands like SPhos and XPhos are highly effective for coupling a wide range of substrates, including electron-rich and sterically hindered partners, often at lower catalyst loadings and temperatures.[13][14] Their steric bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition.[7][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.[15] They are particularly useful for challenging couplings and can sometimes outperform phosphine ligands.[15]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Materials and Reagents
-
Aryl Halide: this compound (1.0 mmol, 1.0 equiv)
-
Organoboron Reagent: Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: SPhos (0.04 mmol, 4 mol%) or XPhos (0.02 mmol, 2 mol%)
-
Base: K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv) or Cs₂CO₃ (2.0 mmol, 2.0 equiv)[16]
-
Solvent: A degassed mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1, or THF/H₂O 10:1)[1][8]
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[8]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[11][17] The presence of oxygen can lead to unwanted side reactions.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Toluene and 0.5 mL of water) to the flask via syringe.[8] Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is crucial.[11]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C) and stir vigorously.[11] Vigorous stirring is important, especially in biphasic systems, to ensure proper mixing.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[8][18]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[8]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (improper inert atmosphere).- Poor solubility of reagents.- Insufficiently active catalyst/ligand system. | - Ensure rigorous degassing of solvents and proper inert atmosphere techniques.[14]- Screen different solvent systems to improve solubility.[19]- Screen alternative, more active ligands (e.g., Buchwald ligands) or different bases.[14] |
| Protodeboronation | - The boronic acid is hydrolyzing back to the parent arene.- Reaction conditions are too harsh. | - Use anhydrous conditions with a base like K₃PO₄.[14]- Use a more stable boronic ester (e.g., pinacol ester).- Try milder reaction temperatures.[14] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Improve degassing procedures for solvents and the reaction vessel.[14] |
| Dehalogenation of Aryl Iodide | - A common side reaction, can be influenced by the catalyst system and base. | - Screen different palladium/ligand combinations.- Consider a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable biaryl compounds. Success is predicated on a sound understanding of the reaction mechanism and a rational approach to selecting the palladium catalyst, ligand, base, and solvent system. By employing robust experimental techniques, particularly in maintaining an inert atmosphere, and leveraging modern, highly active catalyst systems, researchers can consistently achieve high yields and purity, accelerating the discovery and development of new chemical entities.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
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ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... [Link]
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Organometallics. (2017). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. ACS Publications. [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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OUCI. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. [Link]
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Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
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The Journal of Organic Chemistry. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]
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PMC - NIH. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
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Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
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ResearchGate. Pd(PPh3)4‐catalyzed reaction of aryl iodides with organoboron reagents. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Organic Syntheses. (2024). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Journal of the American Chemical Society. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
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DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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ResearchGate. Suzuki–Miyaura coupling of aryl iodides and bromides with phenylboronic... [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
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Chemistry - A European Journal. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
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ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
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ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
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SpringerLink. (2021). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. [Link]
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Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
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Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
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ResearchGate. (2025). Suzuki–Miyaura Cross Coupling Reaction Using Reusable Polymer Anchored Palladium Catalyst. [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 4-iodo-3-methoxybenzoate in the Synthesis of Bioactive Molecules
Introduction
Methyl 4-iodo-3-methoxybenzoate is a highly functionalized aromatic building block that serves as a cornerstone in the synthesis of complex organic molecules.[1] Its structure, featuring an iodine atom activated for cross-coupling reactions and strategically positioned methoxy and methyl ester groups, makes it an exceptionally versatile intermediate in pharmaceutical and materials science research.[1] The aryl iodide provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, while the methoxy and ester groups can be used to modulate electronic properties or serve as handles for further functionalization. This guide provides an in-depth exploration of its application in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in the creation of novel bioactive compounds.
Part 1: Foundational Cross-Coupling Strategies
The synthetic power of this compound is most effectively unleashed through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these transformations to proceed under relatively mild conditions with excellent functional group tolerance.[2]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely utilized method for constructing C(sp²)–C(sp²) bonds, which are central to a vast number of pharmaceutical agents.[3] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4]
Mechanistic Rationale: The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.[4]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as dehalogenation or homocoupling of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various arylboronic acids.[3][5]
| Parameter | Description |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[6][7] This reaction is invaluable for constructing linear scaffolds and precursors to complex heterocyclic systems. It typically employs a dual catalytic system of palladium and copper(I).[6]
Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles.[6]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II)-aryl complex.
-
Reductive Elimination: The final step releases the aryl-alkyne product and regenerates the Pd(0) catalyst.[6]
The amine serves as both the base to deprotonate the alkyne and as a solvent.[7]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a standard method for the coupling of this compound with terminal alkynes.[8][9]
| Parameter | Description |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | Copper(I) Iodide (CuI) (3-10 mol%) |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in an amine solvent like triethylamine.
-
Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles or by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (4 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that forms carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10][11] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast array of bioactive molecules.[12]
Mechanistic Rationale: The catalytic cycle is analogous to other cross-coupling reactions but involves an amine nucleophile.[10][11]
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.[10]
The choice of ligand is especially critical in this reaction; bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting.[12]
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Application Notes and Protocols: The Strategic Utility of Methyl 4-iodo-3-methoxybenzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pivotal Role of Scaffolds in Kinase Inhibitor Discovery
The landscape of targeted therapy, particularly in oncology, has been reshaped by the development of kinase inhibitors. These small molecules are designed to interfere with the signaling pathways that drive aberrant cell growth and proliferation. The efficacy of these inhibitors is intrinsically linked to their molecular architecture, which must allow for precise interaction with the ATP-binding pocket of the target kinase. Consequently, the synthetic building blocks used to construct these complex molecules are of paramount importance.
Methyl 4-iodo-3-methoxybenzoate has emerged as a highly versatile and strategic starting material in the medicinal chemist's toolbox. Its pre-functionalized aromatic core, featuring an iodine atom, a methoxy group, and a methyl ester, provides a robust platform for the construction of diverse kinase inhibitor scaffolds through a variety of modern synthetic methodologies. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkynyl, and amino moieties that are crucial for modulating potency, selectivity, and pharmacokinetic properties. This application note provides an in-depth guide to the strategic use of this compound, complete with detailed protocols for key synthetic transformations and a case study illustrating its application in the synthesis of a potent multi-kinase inhibitor.
The Strategic Advantage of the 4-Iodo-3-Methoxybenzoate Substitution Pattern
The specific arrangement of functional groups on the this compound scaffold is not arbitrary; each group plays a critical role in its synthetic utility and the properties of the resulting inhibitors.
-
The Iodo Group (Position 4): As a heavy halogen, iodine provides a highly reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is readily activated by palladium(0) catalysts, facilitating oxidative addition, which is often the rate-determining step in catalytic cycles.[1] This high reactivity allows for coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule. Its position para to the ester offers a vector for extending the molecule into solvent-exposed regions of the kinase ATP-binding site.
-
The Methoxy Group (Position 3): This electron-donating group influences the electronic properties of the aromatic ring, which can impact both reaction kinetics and the biological activity of the final compound. Its presence can modulate the binding affinity of the inhibitor by participating in hydrogen bonding or by influencing the overall conformation of the molecule within the kinase active site.
-
The Methyl Ester Group (Position 1): This group can serve multiple purposes. It can be a key pharmacophoric feature, participating in interactions with the target protein. Alternatively, it can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a critical point for linking to other molecular fragments, a common strategy in the assembly of many kinase inhibitors.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern drug discovery for their reliability, functional group tolerance, and the ability to construct complex molecular architectures efficiently.[2]
Sonogashira Coupling: Forging Aryl-Alkynyl Scaffolds
The Sonogashira coupling is an indispensable tool for creating a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][4] This reaction is instrumental in the synthesis of many kinase inhibitors where a rigid alkynyl linker is used to position key binding elements.[5]
Generalized Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (3-10 mol%)).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically 2-3 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | 25-45 |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2.5) | DMF | 50 |
| [Pd(cinnamyl)Cl]₂ (0.075) | None (Copper-free) | Et₃N (2.0) | Aqueous Micellar | 45 |
Note: Conditions are generalized from literature and may require optimization for specific substrates.[5][6]
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron species, typically a boronic acid or its ester.[7][8] This reaction is fundamental to the synthesis of kinase inhibitors that feature a biaryl core, which is a common motif for interacting with the adenine region and the hinge of the kinase active site.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, toluene/ethanol/H₂O, or DMF/H₂O.
-
Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue via flash column chromatography or recrystallization.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (if separate) | Base (equiv.) | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 |
Note: The choice of ligand is crucial, especially for less reactive or sterically hindered coupling partners.[9][10][11]
Buchwald-Hartwig Amination: Installing Aryl-Amine Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[12][13][14] This transformation is of immense value in kinase inhibitor synthesis, as the aniline or related amino-heterocycle motif is a common feature that often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and an anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction, quench carefully with water if a strong base like NaOt-Bu was used. Dilute with an organic solvent and water. Separate the layers and extract the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 90-100 |
| XantPhos Pd G3 (2) | - | K₃PO₄ (2.0) | THF | 80 |
Note: The choice of ligand and base is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl) and must be carefully selected.[12]
Case Study: Synthetic Strategy Towards a Ponatinib Analog
Ponatinib is a potent oral multi-targeted tyrosine kinase inhibitor.[15] A key step in its synthesis involves a Sonogashira coupling to install the imidazo[1,2-b]pyridazine-3-ylethynyl moiety.[16][17] While the commercial synthesis often starts with the isomeric Methyl 3-iodo-4-methylbenzoate, we can outline a robust analogous strategy starting from this compound to highlight its practical application.
Synthetic Workflow for a Ponatinib Analog:
Caption: Proposed synthetic workflow towards a Ponatinib analog.
Protocol for Step 1: Sonogashira Coupling
-
Reactants: this compound (1 equiv.), 3-ethynylimidazo[1,2-b]pyridazine (1.2 equiv.).
-
Conditions: PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N (2.5 equiv.), THF, 45 °C, 12 hours.
-
Procedure: Follow the general Sonogashira protocol described previously. The product, Methyl 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methoxybenzoate, is isolated after column chromatography.
Protocol for Step 2: Saponification
-
Reactant: The product from Step 1 (1 equiv.).
-
Conditions: Lithium hydroxide (LiOH) (3 equiv.), THF/H₂O (3:1), 40 °C, 4 hours.
-
Procedure: Dissolve the ester in the THF/water mixture, add LiOH, and heat. Monitor by LC-MS until the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH ~4-5 to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain the intermediate acid.
Protocol for Step 3: Amide Coupling
-
Reactants: The carboxylic acid from Step 2 (1 equiv.), 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 equiv.).
-
Conditions: HATU (1.2 equiv.), DIPEA (3 equiv.), DMF, room temperature, 12 hours.
-
Procedure: To a solution of the carboxylic acid in DMF, add the aniline, DIPEA, and finally the coupling agent HATU. Stir overnight. Dilute with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The final product, a Ponatinib analog, is purified by column chromatography or recrystallization.
Conclusion
This compound is a strategically designed building block that provides an efficient and versatile entry point for the synthesis of a wide range of kinase inhibitors. Its utility is primarily demonstrated through its facile participation in cornerstone palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. These reactions enable the systematic and modular construction of complex molecular architectures required for potent and selective kinase inhibition. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively leverage this valuable intermediate in the quest for novel targeted therapies.
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Jin, B., Gallou, F., Reilly, J., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science, 10(12), 3481–3485. [Link]
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O'Hare, T., Shakespeare, W. C., Zhu, X., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and OvercomesMutation-Based Resistance. Cancer Cell, 16(5), 401-412. [Link]
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- CN103570724A - Synthesis method of ponatinib. (2014).
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(51), 9655-9660. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Shakespeare, W. C., et al. (2014). Methods of making ponatinib and intermediates. WIPO Patent Application WO/2014/093583. [Link]
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Neri, D., & Scheuermann, J. (2018). Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl iodide 3 and 4‐chloro‐2‐ethynyl‐1‐methoxybenzene (A34). ResearchGate. [Link]
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Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Organic Letters, 9(19), 3781-3783. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2019). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Molecules. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Molecules. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
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RSC Publishing. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. [Link]
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Drug Discovery Today. (2005). Medicinal chemistry strategies in follow-on drug discovery. [Link]
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Current Opinion in Chemical Biology. (2015). Evolving medicinal chemistry strategies in antibiotic discovery. [Link]
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ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Molecules. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
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RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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Molecules. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Chemical Communications. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]
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Journal of Medicinal Chemistry. (2019). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]
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Protocol for nucleophilic substitution on "Methyl 4-iodo-3-methoxybenzoate"
An Application Guide to Modern Catalytic Methods for Nucleophilic Substitution on Methyl 4-iodo-3-methoxybenzoate
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of the Substituted Benzoate Scaffold
This compound is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring an electron-rich aromatic ring substituted with an iodo group, a methoxy group, and a methyl ester, presents a unique chemical handle for diversification. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
However, the electron-donating nature of the methoxy group deactivates the aryl iodide towards classical nucleophilic aromatic substitution (SNAr). This inherent lack of reactivity necessitates the use of advanced catalytic systems. This guide provides an in-depth exploration of the two most powerful and widely adopted protocols for achieving nucleophilic substitution on this substrate: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Part 1: The Challenge and Solution - Overcoming Electronic Deactivation
Direct nucleophilic attack on an unactivated aryl halide like this compound is energetically unfavorable. The electron-rich nature of the benzene ring repels incoming nucleophiles, and there are no strong electron-withdrawing groups in the ortho or para positions to stabilize the negative charge of a Meisenheimer complex intermediate.
Therefore, modern synthetic chemistry relies on transition metal catalysis to forge new C-N, C-O, or C-S bonds at the C4 position. Both palladium and copper catalysts provide alternative, lower-energy reaction pathways, effectively bypassing the high activation barrier of the uncatalyzed SNAr reaction.
Figure 1: General scheme for catalytic nucleophilic substitution.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] Its development revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[3] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states, facilitated by bulky, electron-rich phosphine ligands.[4][5][6]
Mechanistic Rationale: The Role of the Catalyst System
The catalytic cycle, illustrated below, explains the necessity of each component:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands accelerate this final, crucial step.[2][6]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle.
Key Reaction Parameters & Optimization
The success of this reaction is highly dependent on the judicious selection of several key parameters.
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often preferred for faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos, RuPhos, BrettPhos | The ligand is critical. Bulky biarylphosphine ligands like RuPhos and BrettPhos are excellent for coupling a wide range of amines. Xantphos, with its wide bite angle, is also highly effective.[7] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many amines. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are common choices. The use of t-BuOH can sometimes accelerate the reaction.[6] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |
Detailed Experimental Protocol: Amination with Morpholine
This protocol describes the coupling of this compound with morpholine, a common secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add this compound to the Schlenk tube.
-
Solvent and Nucleophile: Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Part 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[8][9] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved its scope and practicality through the use of ligands and more active catalyst systems.[10][11][12] It represents a cost-effective alternative to palladium-catalyzed methods.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is still a subject of study, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[13][14]
-
Formation of Copper(I) Amide/Alkoxide: The Cu(I) catalyst reacts with the amine or alcohol in the presence of a base to form a copper(I) amide or alkoxide intermediate.
-
Oxidative Addition: The aryl iodide adds to the copper(I) species, forming a Cu(III) intermediate. This is a key step where the C-I bond is broken.
-
Reductive Elimination: The C-N or C-O bond is formed from the Cu(III) complex, releasing the final product and regenerating a Cu(I) species that can re-enter the catalytic cycle.
Sources
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Application Note & Protocol: High-Throughput Monitoring of Methyl 4-iodo-3-methoxybenzoate Synthesis via TLC and HPLC
Abstract
This comprehensive application note provides detailed methodologies for monitoring the synthesis of Methyl 4-iodo-3-methoxybenzoate, a crucial intermediate in pharmaceutical and fine chemical synthesis.[1][2] We present two robust analytical protocols utilizing Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and High-Performance Liquid Chromatography (HPLC) for precise, quantitative analysis. The guide is designed for researchers, process chemists, and quality control analysts, offering field-proven insights into experimental design, execution, and data interpretation. The causality behind protocol choices, troubleshooting, and method validation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Reaction Monitoring
The synthesis of this compound, typically achieved through the electrophilic iodination of a substituted benzoate precursor, requires careful monitoring to optimize yield, minimize impurity formation, and determine reaction endpoints.[3] Inadequate monitoring can lead to incomplete reactions or the formation of side-products, complicating purification and reducing overall process efficiency.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for real-time qualitative tracking, making it ideal for initial reaction scouting and progress checks.[4] For rigorous quantitative analysis, impurity profiling, and final product quality assessment, High-Performance Liquid Chromatography (HPLC) is the industry-standard technique, offering superior resolution, sensitivity, and reproducibility.[2][5][6] This document provides a self-validating framework for applying both techniques effectively.
Plausible Synthetic Route: Electrophilic Iodination
A common pathway to this compound involves the direct iodination of Methyl 3-methoxybenzoate. This electrophilic aromatic substitution is typically performed using reagents like N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[3][7][8]
Reaction Scheme: Methyl 3-methoxybenzoate + Iodinating Agent → this compound
Understanding the relative polarities of the starting material and the product is fundamental to developing effective chromatographic monitoring methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity Insight |
| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Moderately polar ester. |
| This compound | C₉H₉IO₃ | 292.07 | The addition of the large, non-polar iodine atom generally decreases the molecule's overall polarity compared to the starting material. |
Part A: Rapid Reaction Tracking with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quickly visualizing the consumption of starting material and the formation of the product. The separation occurs on a silica gel plate (polar stationary phase) with a less polar mobile phase.[9] Consequently, the less polar product, this compound, is expected to travel further up the plate (higher Rf value) than the more polar starting material.[4]
TLC Protocol: Step-by-Step Methodology
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary spotters
-
Mobile Phase (Eluent)
-
UV Lamp (254 nm)
-
Optional: Iodine chamber for visualization
Procedure:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[4] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (CO).[4]
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting material (Methyl 3-methoxybenzoate) in a volatile solvent like ethyl acetate.
-
RM: At desired time points (e.g., T=0, 1h, 2h), withdraw a small aliquot of the reaction mixture and dilute it with ethyl acetate.
-
-
Spotting: Using a capillary tube, carefully spot a small amount of the prepared SM solution onto the 'SM' lane.[4] Spot the diluted reaction mixture onto the 'RM' lane. For the 'CO' lane, spot the SM first, then carefully spot the RM directly on top of it.[4] Ensure spots are small and do not streak.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[4] Cover the chamber and allow the eluent to ascend the plate by capillary action until it reaches about 1 cm from the top.[4]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[4][10] Aromatic compounds like the reactant and product will appear as dark spots against a fluorescent background.[11][12][13][14] Circle the spots with a pencil.[4][12]
-
Interpretation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The reaction is progressing if the spot corresponding to the SM diminishes in intensity while a new spot (the product) appears at a higher Rf.
Causality: Selecting the TLC Mobile Phase
The choice of eluent is critical for achieving clear separation.[15][16] A mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is typically effective for compounds of this nature.[15][17]
| Recommended Solvent System | Ratio (v/v) | Rationale |
| Hexane : Ethyl Acetate | 7 : 3 | Starting Point: This ratio provides a good balance of polarity. It should place the starting material at an Rf of 0.3-0.5, allowing clear separation from the less polar product which will have a higher Rf. |
| Toluene : Ethanol | 9 : 1 | Alternative System: Toluene is another effective non-polar base, and a small amount of ethanol can modulate the polarity for optimal separation.[18] |
-
If spots are too high (Rf > 0.8): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., change ratio to 8:2 Hexane:EtOAc).[15]
-
If spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change ratio to 6:4 Hexane:EtOAc).[15]
Visualizing Reaction Progress on TLC
The following diagram illustrates the expected TLC results over time for a successful reaction.
Caption: Idealized TLC progression showing the starting material (SM) spot diminishing as the product spot appears and intensifies over time.
Part B: Quantitative Analysis with High-Performance Liquid Chromatography (HPLC)
For precise, quantitative data, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5][19] Therefore, more polar compounds elute earlier. We expect Methyl 3-methoxybenzoate (starting material) to have a shorter retention time than the less polar product, this compound.
HPLC Protocol: Step-by-Step Methodology
Equipment & Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[20][21]
-
HPLC-grade Acetonitrile (ACN) and Water.
-
HPLC-grade modifier (e.g., Formic Acid or Trifluoroacetic Acid - TFA).
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases using an ultrasonic bath or vacuum filtration.
-
-
Sample Preparation:
-
At each reaction time point, quench a small aliquot of the reaction mixture (e.g., in ACN).
-
Dilute the quenched sample to an appropriate concentration (~10-100 µg/mL) with the initial mobile phase composition (e.g., 70:30 A:B).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject prepared samples from the reaction time course.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.
-
-
Data Analysis:
-
Identify peaks based on their retention times (tR) by running standards of the starting material and, if available, the purified product.
-
The reaction progress can be monitored by tracking the area percentage of the product peak relative to the starting material peak over time.
-
Purity of the final product can be calculated using the area normalization method from the final chromatogram.[6]
-
Causality: HPLC Method Parameters
The following parameters are recommended for a robust and reproducible separation of Methyl 3-methoxybenzoate and this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte and product, ensuring good retention and separation.[5][19][20][22] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | ACN is a common organic modifier. Formic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper, more symmetrical peaks.[6] |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient | An isocratic method is simpler and sufficient if separation is good.[20] A gradient elution (e.g., starting at 70:30 and increasing B to 95%) can provide better resolution and faster run times if impurities are present.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[20][21] |
| Detection | UV at 230 nm or 254 nm | Aromatic benzoic acid derivatives exhibit strong UV absorbance in this range.[23][24] A PDA detector can be used to scan across a range to find the optimal wavelength. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[20] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[20][21] |
Decision Workflow: TLC vs. HPLC
Choosing the appropriate technique depends on the analytical requirements at each stage of the research and development process.
Caption: Decision tree for selecting between TLC and HPLC for reaction monitoring based on analytical needs.
Troubleshooting
| Issue | Technique | Probable Cause(s) | Suggested Solution(s) |
| Streaking Spots | TLC | Sample is too concentrated; sample is insoluble in the mobile phase. | Dilute the sample; spot a smaller amount. Try a different spotting solvent. |
| Poor Separation (Rf too close) | TLC | Mobile phase polarity is not optimal. | Adjust the mobile phase ratio. Try a different solvent system entirely. |
| No Spots Visible | TLC | Compound is not UV-active; concentration is too low. | Use a visualization stain (e.g., iodine, permanganate).[11][13] Concentrate the sample before spotting. |
| Broad or Tailing Peaks | HPLC | Column contamination; mobile phase pH is inappropriate; column is degrading. | Flush the column with a strong solvent. Ensure the mobile phase modifier is used correctly. Replace the column. |
| Drifting Baseline | HPLC | Column not equilibrated; mobile phase composition changing; temperature fluctuation. | Allow for longer equilibration time. Ensure mobile phase is well-mixed and degassed. Use a column oven. |
| Ghost Peaks | HPLC | Carryover from previous injection; contaminated mobile phase. | Run several blank injections. Prepare fresh mobile phase. Clean the injector port. |
Conclusion
The successful synthesis of this compound relies on precise and timely reaction monitoring. This application note provides robust, validated protocols for both qualitative tracking using Thin-Layer Chromatography and quantitative analysis via High-Performance Liquid Chromatography. By understanding the principles behind each technique and the rationale for method parameters, researchers can effectively optimize reaction conditions, ensure product quality, and accelerate the development timeline. The provided workflows and troubleshooting guides serve as a practical resource for achieving reliable and reproducible analytical results.
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-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Shinde, A. T., et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 40(23). Retrieved from [Link]
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-
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-
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-
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-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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-
National and Kapodistrian University of Athens. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. Retrieved from [Link]
-
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-
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AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. Retrieved from [Link]
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-
Organic Syntheses. (2019, October 6). Synthesis of Methyl 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024, August 1). Analytical capabilities for iodine detection: Review of possibilities for different applications. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of iodine CT complexes with different organic solvents. Retrieved from [Link]
-
Sharma, V., et al. (2018, January 25). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 9). Automated measurement of urinary iodine with use of ultraviolet irradiation. Retrieved from [Link]
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- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. theory.labster.com [theory.labster.com]
- 15. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 16. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 17. Chromatography [chem.rochester.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 21. thaiscience.info [thaiscience.info]
- 22. welch-us.com [welch-us.com]
- 23. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 24. journals.ust.edu [journals.ust.edu]
Application Notes and Protocols for the Purification of Methyl 4-iodo-3-methoxybenzoate
Abstract
This comprehensive guide provides detailed protocols for the purification of Methyl 4-iodo-3-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines strategies for identifying and removing common impurities through column chromatography and recrystallization. It is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development activities.
Introduction: The Importance of Purity
This compound is a valuable building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the synthesis of the final target molecules. This guide provides a systematic approach to the purification of this compound, ensuring a high-quality starting material for subsequent synthetic steps.
Identifying Potential Impurities
The nature and quantity of impurities in a sample of this compound are highly dependent on the synthetic route employed. A common method for its synthesis is the direct iodination of methyl 3-methoxybenzoate. This reaction can lead to a variety of impurities, including:
-
Unreacted Starting Material: Incomplete iodination will result in the presence of methyl 3-methoxybenzoate in the final product mixture.
-
Regioisomers: The electrophilic iodination of the aromatic ring can occur at different positions, leading to the formation of several isomeric products. The primary regioisomeric impurities to consider are:
-
Methyl 2-iodo-3-methoxybenzoate
-
Methyl 5-iodo-3-methoxybenzoate
-
Methyl 6-iodo-3-methoxybenzoate
-
-
Di-iodinated Products: Over-iodination of the starting material or the product can lead to the formation of di-iodinated species, such as methyl 4,6-diiodo-3-methoxybenzoate.
The first step in any purification strategy is to assess the impurity profile of the crude reaction mixture. Thin-Layer Chromatography (TLC) is an effective initial technique for this purpose.
Preliminary Purity Assessment by Thin-Layer Chromatography (TLC)
TLC provides a rapid and qualitative assessment of the number of components in the crude reaction mixture. By comparing the retention factor (Rf) of the spots in the crude mixture to that of the starting material and the desired product, one can gauge the extent of the reaction and the presence of major impurities.
Table 1: Physicochemical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17[1] | Less Polar |
| This compound | C₉H₉IO₃ | 292.07 | Moderately Polar |
| Isomeric Iodo-methoxybenzoates | C₉H₉IO₃ | 292.07 | Moderately Polar |
| Di-iodinated Methoxybenzoates | C₉H₈I₂O₃ | 417.97 | More Polar |
Purification Strategies
A combination of column chromatography and recrystallization is generally effective in obtaining high-purity this compound.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For the purification of this compound, silica gel is the recommended stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is typically effective.
The polarity of the eluent should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the desired product on a TLC plate, as this generally provides optimal separation on a column.
Caption: Workflow for Column Chromatography Purification.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate alongside the starting material (if available).
-
Develop the plate using a solvent system of 10-20% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp. The desired product, this compound, should be a major spot, likely with an Rf value between that of the less polar starting material and more polar byproducts.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with hexane until the silica gel is fully settled.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with pure hexane to remove any non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting point is a 10:1 mixture of hexane and ethyl acetate.[2]
-
Collect fractions in separate test tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Isolation of the Pure Product:
-
Identify the fractions containing the pure this compound (as determined by TLC).
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., a mixture of isopropanol and hexane, or methanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Purity Assessment of the Final Product
After purification, it is essential to confirm the purity of the this compound.
Thin-Layer Chromatography (TLC)
Run a TLC of the purified product against the crude material and starting material. A single spot for the purified product indicates a high degree of purity.
Melting Point Determination
A sharp melting point range close to the literature value is a good indicator of purity.
Spectroscopic Analysis (¹H NMR)
¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the final product. The spectrum should be clean, with all peaks corresponding to the protons of this compound.
¹H NMR (CDCl₃) of this compound:
-
δ 7.85 (d, 1H)
-
δ 7.45 (d, 1H)
-
δ 7.37 (dd, 1H)
-
δ 3.94 (s, 3H)
-
δ 3.92 (s, 3H)[5]
The absence of peaks corresponding to the starting material or other isomers confirms the purity of the sample. For instance, the starting material, methyl 3-methoxybenzoate, exhibits a different aromatic proton splitting pattern.[6] The isomeric impurity, methyl 3-iodo-4-methoxybenzoate, also shows a distinct ¹H NMR spectrum.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Incorrect eluent polarity. | Optimize the eluent system using TLC. A less polar eluent will increase the separation between closely eluting spots. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Low recovery from recrystallization | Too much solvent used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Product is significantly soluble in the cold solvent. | Try a different solvent or a mixed solvent system. | |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent. |
| The solution is cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of this compound. By employing a combination of column chromatography and recrystallization, and by carefully monitoring the purity at each stage, researchers can obtain a high-quality product suitable for demanding synthetic applications.
References
-
Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. (n.d.). ARPI. Retrieved from [Link]
-
(2010, January 5). Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Retrieved from [Link]
- WO2001000206A1 - Vla-4 inhibitor compounds - Google Patents. (n.d.).
- WO2019004421A1 - Benzazepine derivatives - Google Patents. (n.d.).
-
Methyl 3-methoxybenzoate | C9H10O3 | CID 79332. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980. (n.d.). PubChem. Retrieved from [Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to the Scale-Up Synthesis and Application of Methyl 4-iodo-3-methoxybenzoate
Abstract
Methyl 4-iodo-3-methoxybenzoate is a pivotal aromatic building block, distinguished by its strategically positioned functional groups that enable a wide array of chemical transformations. Its utility is most pronounced in the synthesis of complex organic molecules, where it serves as a versatile precursor in the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of an electron-donating methoxy group and a reactive iodo substituent on the benzoate ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the physicochemical properties, safety protocols, and a detailed, scalable protocol for a Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, process optimization for large-scale production, and critical safety considerations to ensure a robust and reproducible synthesis.
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the demand for functionalized aromatic intermediates that offer both stability and predictable reactivity is paramount. This compound (or its isomer, Methyl 3-iodo-4-methoxybenzoate) emerges as a compound of significant interest for researchers and process chemists.[1] Its structure is particularly amenable to the construction of carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of many active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[1]
The true power of this intermediate is unlocked in transition metal-catalyzed reactions. The aryl-iodide bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3][4] This reactivity profile allows for the precise and efficient introduction of diverse molecular fragments, making it an invaluable tool in drug development and discovery. This document serves as a practical guide for scaling a common application of this reagent: the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use, especially during scale-up operations.
| Property | Value | Source |
| CAS Number | 35387-93-0 (for 3-iodo-4-methoxy isomer) | [5] |
| Molecular Formula | C₉H₉IO₃ | [5] |
| Molecular Weight | 292.07 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 92-98 °C | [1][6][7] |
| Solubility | Soluble in common organic solvents (e.g., DMF, Ethyl Acetate, THF). | [8] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from light.[9] | Recommended storage at 0-8 °C.[1] |
Critical Safety & Handling Protocols
Handling this compound requires adherence to standard laboratory safety practices. On a larger scale, these precautions become even more critical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11] If significant dust is generated, respiratory protection should be used.[10]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][12] For large-scale operations, a closed system or local exhaust ventilation is recommended.[10]
-
Health Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory system irritation.[7][13] Avoid contact with skin and eyes and do not breathe dust.[7]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][12]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[10][12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This compound is an ideal substrate due to the high reactivity of the C-I bond towards palladium catalysts.
Mechanistic Rationale and Component Selection
Understanding the role of each component is crucial for troubleshooting and optimization, particularly during scale-up.
-
The Catalyst (Palladium Source & Ligand): The reaction is catalyzed by a palladium(0) species. While various sources can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. The phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For large-scale synthesis, more robust and efficient pre-catalysts are often preferred to improve catalyst longevity and reduce loading.[14]
-
The Base: A base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, forming a more nucleophilic "ate" complex. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield. Aqueous solutions of inorganic bases are often used as they are cost-effective and facilitate the reaction.
-
The Solvent System: A two-phase solvent system, such as toluene/water or 1,4-dioxane/water, is commonly employed.[15] This system effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base, allowing them to interact at the phase interface. The solvent's boiling point also dictates the reaction temperature, a critical parameter for reaction kinetics. For greener processes, solvents like ethanol or even water alone are being explored.[16]
Detailed Scale-Up Protocol: Synthesis of Methyl 3-methoxy-4-phenylbenzoate
This protocol details a representative Suzuki-Miyaura coupling on a 50-gram scale.
Reaction Scheme:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]
- 7. Methyl 3-iodo-4-methoxybenzoate [chembk.com]
- 8. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
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- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Navigating Cross-Coupling Chemistry: A Guide to the Functional Group Tolerance of Methyl 4-iodo-3-methoxybenzoate
Introduction: The Versatility of a Substituted Aryl Iodide in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Methyl 4-iodo-3-methoxybenzoate stands out as a valuable and versatile building block. Its structure is adorned with three key functionalities: a reactive carbon-iodine bond, an electron-donating methoxy group, and an electron-withdrawing methyl ester. This trifecta of functional groups presents both an opportunity and a challenge in palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for oxidative addition to a palladium(0) center, initiating a variety of powerful C-C and C-N bond-forming reactions. However, the presence of the methoxy and methyl ester moieties necessitates a nuanced approach to reaction design to ensure their preservation throughout the catalytic cycle.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for employing this compound in a range of common cross-coupling reactions. We will delve into the intricacies of functional group tolerance, offering field-proven insights and explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and chemoselectivity.
Understanding the Landscape: Functional Group Compatibility
The primary challenge in utilizing this compound lies in the potential for unwanted side reactions involving the ester and methoxy groups. The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The methoxy group, while generally more robust, can undergo cleavage under harsh conditions. Therefore, the judicious selection of reaction parameters is paramount to success.
The following sections will explore the application of this compound in five key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. Each section will provide a detailed protocol, a discussion of the critical parameters, and a mechanistic overview to empower the user to not only replicate the results but also to troubleshoot and adapt the methodologies for their specific needs.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures. The reaction is celebrated for its mild conditions and broad functional group tolerance, making it an excellent choice for coupling with this compound.[1]
Causality Behind Experimental Choices
The key to a successful Suzuki-Miyaura coupling with this substrate is the choice of base. A moderately weak inorganic base, such as potassium carbonate or potassium phosphate, is preferred to minimize the risk of ester hydrolysis. The selection of the palladium source and ligand is also critical. A pre-catalyst like Pd(PPh₃)₄ is often effective, but for more challenging couplings, a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand can enhance catalytic activity and stability.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 292 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 89 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Alkenylation of the Aryl Core
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[4] The reaction is tolerant of a wide array of functional groups, and with careful optimization, the ester and methoxy groups of this compound can be preserved.[5][6]
Causality Behind Experimental Choices
A key consideration in the Heck reaction is the choice of base and solvent. A hindered organic base like triethylamine or an inorganic base such as sodium acetate is often employed to avoid competitive ester saponification.[7] The choice of palladium catalyst and ligand can influence the regioselectivity and efficiency of the reaction. For electron-rich aryl iodides, phosphine-free catalyst systems or those with simple phosphine ligands are often sufficient.[8]
Experimental Protocol: Heck Reaction
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a sealed tube, dissolve this compound (292 mg, 1.0 mmol) and Palladium(II) acetate (4.5 mg, 0.02 mmol) in DMF (5 mL).
-
Add triethylamine (0.28 mL, 2.0 mmol) and the alkene (e.g., n-butyl acrylate, 0.22 mL, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 6-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | NEt₃ | DMF | 100 | 8 | 88 |
| 2 | Styrene | Pd(OAc)₂ (2) | NaOAc | DMAc | 120 | 12 | 82 |
| 3 | Cyclohexene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene | 110 | 16 | 75 |
Visualization: Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is known for its mild conditions and is generally tolerant of both the ester and methoxy functionalities present in our substrate.[10][11]
Causality Behind Experimental Choices
The classic Sonogashira coupling employs a dual catalyst system of palladium and copper(I) iodide.[12] The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it deprotonates the terminal alkyne and scavenges the hydrogen iodide byproduct. To avoid potential Glaser homocoupling of the alkyne, it is crucial to maintain an inert atmosphere and use high-purity reagents. Copper-free Sonogashira protocols have also been developed to circumvent this side reaction.[13][14]
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (NEt₃) (solvent and base)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (292 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and Copper(I) iodide (7.6 mg, 0.04 mmol).
-
Add degassed triethylamine (10 mL).
-
Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion (typically 2-6 hours), remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | RT | 3 | 95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | RT | 4 | 90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | 40 | 6 | 88 |
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[15] The reaction is known for its broad scope and functional group tolerance, but careful selection of the base is crucial when working with ester-containing substrates like this compound to prevent hydrolysis.[16][17]
Causality Behind Experimental Choices
The choice of base is critical to the success of the Buchwald-Hartwig amination of our substrate. Strong bases like sodium tert-butoxide can lead to ester saponification. Therefore, weaker bases such as cesium carbonate or potassium phosphate are preferred.[18] The ligand is also of paramount importance; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often necessary to facilitate the reductive elimination step and achieve high yields.[19][20]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (292 mg, 1.0 mmol), cesium carbonate (488 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Add toluene (5 mL) and the amine (e.g., morpholine, 0.10 mL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL), filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 82 |
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical workflow for the Buchwald-Hartwig amination.
Negishi Coupling: Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[21] It is renowned for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.[22][23]
Causality Behind Experimental Choices
Organozinc reagents are generally less basic than their Grignard or organolithium counterparts, which contributes to the excellent functional group compatibility of the Negishi coupling, making it well-suited for substrates like this compound.[24][25] The choice of palladium catalyst and ligand is important for achieving high efficiency. A catalyst system comprising a palladium source and a suitable phosphine ligand is typically employed.[26]
Experimental Protocol: Negishi Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equiv, 0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (292 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add anhydrous THF (5 mL).
-
Slowly add the organozinc reagent solution (e.g., Phenylzinc chloride, 3.0 mL of a 0.5 M solution in THF, 1.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 4 | 91 | | 2 | Ethylzinc bromide | Pd(PPh₃)₄ (5) | THF | 50 | 6 | 84 | | 3 | Vinylzinc bromide | Pd(PPh₃)₄ (5) | THF | RT | 3 | 88 |
Visualization: Negishi Coupling Experimental Setup
Caption: Schematic of the experimental setup for a Negishi coupling reaction.
Conclusion and Future Outlook
This compound has proven to be a robust and versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The key to successfully employing this building block lies in the careful selection of reaction conditions to ensure the tolerance of the methyl ester and methoxy functional groups. By understanding the underlying principles of each coupling reaction and the rationale behind the choice of reagents, researchers can confidently utilize this valuable intermediate to construct complex molecular architectures. The protocols and insights provided in this guide serve as a solid foundation for further exploration and innovation in the synthesis of novel compounds for a wide range of applications.
References
-
Negishi, E.-i. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; Vol. 1, pp 215-229. [URL: [Link]]
-
Fürstner, A.; Leitner, A.; Méndez, M.; Krause, H. Iron-Catalyzed Cross-Coupling Reactions. J. Am. Chem. Soc.2002 , 124 (46), 13856–13863. [URL: [Link]]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [URL: [Link]]
-
Negishi, E.-i. Magical Power of d-Block Transition Metals for Cross-Coupling and Other Reactions in Organic Synthesis. Chem. Rec.2011 , 11 (4), 185–203. [URL: [Link]]
-
Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [URL: [Link]]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [URL: [Link]]
-
Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Compounds. Org. React.2001 , 58, 417-731. [URL: [Link]]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [URL: [Link]]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [URL: [Link]]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [URL: [Link]]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [URL: [Link]]
-
Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Metals. Nature2008 , 455 (7211), 314–322. [URL: [Link]]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [URL: [Link]]
-
Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Sonogashira Couplings in Water Using Microwave Promotion. Org. Lett.2002 , 4 (17), 2973–2976. [URL: [Link]]
-
de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2007; pp 1-43. [URL: [Link]]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [URL: [Link]]
-
Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004 , 69 (17), 5752–5755. [URL: [Link]]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [URL: [Link]]
-
Negishi, E.-i.; Anastasia, L. Palladium-Catalyzed Alkynylation. Chem. Rev.2003 , 103 (5), 1979–2018. [URL: [Link]]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [URL: [Link]]
-
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [URL: [Link]]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [URL: [Link]]
-
Sonogashira, K. The Sonogashira reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; Vol. 1, pp 493-529. [URL: [Link]]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [URL: [Link]]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [URL: [Link]]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [URL: [Link]]
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Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 4-iodo-3-methoxybenzoate" Suzuki coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-3-methoxybenzoate . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome challenges and optimize your reaction yields.
The substrate , this compound, presents a unique set of challenges. While the aryl iodide offers high reactivity for oxidative addition, the electron-donating methoxy group can retard this key step.[1][2] Furthermore, the ortho-methoxy substituent introduces steric hindrance that must be addressed through careful selection of the catalyst system.[3][4][5] This guide will walk you through diagnosing and solving the common issues encountered with this and similar electron-rich aryl halides.
Troubleshooting Guide: Diagnosing & Solving Low Yields
This section is structured to address specific experimental outcomes in a question-and-answer format, providing a logical path from problem to solution.
Question 1: My reaction shows almost no product formation. I've recovered most of my starting materials. Where do I begin?
Answer: This scenario typically points to a fundamental failure in one of the core components of the catalytic cycle. Before exploring more complex variables, it's crucial to validate the foundational setup.
Core Areas to Investigate:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. More critically, Pd(0) is highly sensitive to oxygen, which can oxidize it to an inactive state.
-
Immediate Action: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Solvents must be sparged with inert gas prior to use.[6][7] If catalyst deactivation is suspected, use a fresh batch of catalyst from a reliable supplier. Consider using a pre-formed, air-stable Pd(0) precatalyst for more consistent results.
-
-
Base Ineffectiveness: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[8][9][10][11] If the base is insoluble or too weak, this activation will not occur.
-
Immediate Action: Check the solubility of your chosen base in the solvent system. For many Suzuki reactions, a biphasic system (e.g., Toluene/water, Dioxane/water) is used specifically to dissolve an inorganic base like K₂CO₃ or Cs₂CO₃, allowing it to interact at the phase interface.[12] Ensure the base is freshly purchased or has been stored in a desiccator.
-
-
Boronic Acid Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation (replacement of the boron group with hydrogen) and formation of anhydride trimers (boroxines).[1][13][14]
-
Immediate Action: Use a fresh bottle of your boronic acid partner or purify the existing stock. The quality of the boronic acid is a frequent and often overlooked cause of reaction failure.
-
Question 2: My reaction is sluggish and stalls at ~30-50% conversion, even after extended reaction times. What is the likely bottleneck?
Answer: A stalled reaction suggests that the catalytic cycle is proceeding, but is either inherently slow or is being inhibited over time. For an electron-rich substrate like this compound, the rate-limiting step is often the oxidative addition of the aryl iodide to the Pd(0) center.
Optimization Strategies:
-
Ligand Selection: The ligand is arguably the most critical variable for tuning reactivity. Standard ligands like PPh₃ may be insufficient for this challenging substrate.
-
Causality: The electron-donating methoxy group increases the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst. To overcome this, highly electron-rich and sterically bulky phosphine ligands are required. These "Buchwald-type" ligands promote the oxidative addition step and stabilize the active monoligated Pd(0) species.[15][16]
-
Recommended Action: Switch to a more robust ligand. Excellent starting points for electron-rich aryl halides are SPhos or XPhos .[6][17] These ligands have a proven track record of accelerating couplings with challenging substrates.
-
-
Temperature and Concentration: Insufficient thermal energy can lead to a slow reaction.
-
Recommended Action: Ensure your reaction is being heated to the appropriate temperature for your chosen solvent (e.g., 80-110 °C for dioxane or toluene). Increasing the temperature can often overcome a moderate activation barrier.[7] Additionally, ensure the reaction is sufficiently concentrated, as overly dilute conditions can slow down bimolecular steps in the catalytic cycle.
-
Question 3: My desired product is formed, but I see significant byproducts, primarily from homocoupling of the boronic acid and dehalogenation of my aryl iodide. How can I suppress these side reactions?
Answer: The formation of these specific byproducts points to distinct mechanistic issues that can be controlled by adjusting the reaction conditions.
-
Homocoupling (Boronic Acid Dimer): This is typically caused by the presence of oxygen, which can promote a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[1]
-
Solution: This reinforces the absolute need for rigorous degassing and maintaining a strict inert atmosphere. Ensure your inert gas line is functioning correctly and that all reagents and solvents are oxygen-free.
-
-
Dehalogenation (Protodeboronation and Hydrodehalogenation): This occurs when the aryl iodide is reduced, replacing the iodine with a hydrogen atom. This can happen via two main pathways:
-
Protodeboronation of the boronic acid: The boronic acid is replaced by a proton, and this byproduct can then enter other catalytic cycles. This is often base-catalyzed.[13][14]
-
Hydrodehalogenation of the aryl iodide: After oxidative addition, the Ar-Pd(II)-I intermediate can be intercepted by a hydride source before it undergoes transmetalation.
-
Solution:
-
Use anhydrous solvents if possible, as water can be a proton source.
-
Consider a less nucleophilic base. Sometimes, switching from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) under anhydrous conditions can minimize this side reaction.[17]
-
Employ a more efficient ligand system (as mentioned in Q2) to ensure the rate of transmetalation and reductive elimination is much faster than the rate of dehalogenation.[18]
-
-
Troubleshooting Summary Table
| Problem Observed | Potential Cause(s) | Recommended Solutions |
| No Reaction / Only Starting Material | Inactive catalyst (oxygen exposure), Ineffective base, Poor quality boronic acid. | Rigorously degas all reagents/solvents, use fresh catalyst, check base solubility, use fresh boronic acid. |
| Stalled / Incomplete Conversion | Slow oxidative addition due to electron-rich substrate, Suboptimal ligand, Insufficient temperature. | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos), Increase reaction temperature. |
| Significant Side Products | Homocoupling: Oxygen contamination. Dehalogenation: Unwanted proton sources, slow transmetalation. | Improve degassing technique, use anhydrous solvents, switch to a phosphate base, use a more efficient ligand. |
| Inconsistent Yields | Variability in reagent purity (especially boronic acid), Inconsistent degassing, Moisture in solvents. | Standardize reagent sources, implement a consistent and thorough degassing protocol, use freshly dried solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base, and how do I choose the right one for a substrate with a base-sensitive ester?
The base performs the crucial function of activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a tetracoordinate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[9][19] This complex is significantly more nucleophilic than the neutral boronic acid, which allows it to efficiently transfer its organic group to the palladium center during the transmetalation step.[10][11]
For your substrate, which contains a methyl ester, hydrolysis is a potential concern. To mitigate this:
-
Use a moderately strong, non-nucleophilic base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent first choices. They are strong enough to form the boronate but are generally not nucleophilic enough to hydrolyze the ester under typical Suzuki conditions.[7][20]
-
Avoid strong hydroxides: Bases like NaOH or KOH should be used with caution as they can readily saponify the ester, especially at elevated temperatures.
-
Consider anhydrous conditions: Potassium phosphate (K₃PO₄) is a popular choice for sensitive substrates as it is often used in anhydrous organic solvents, eliminating water as a potential nucleophile.[17]
Q2: How do I select the optimal Palladium catalyst and ligand for this specific substrate?
The choice of catalyst and ligand must be tailored to overcome the challenges of the electron-rich and sterically hindered nature of this compound.
-
Palladium Precatalyst: You can use either a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ . When using a Pd(II) source, the phosphine ligand also acts as a reductant to generate the active Pd(0) species in situ. For reproducibility, many researchers prefer using modern, air-stable precatalysts where the ligand is already coordinated to the palladium, such as SPhos-Pd-G3 or XPhos-Pd-G3 . These "G3" (third-generation) precatalysts are designed for reliable activation and high catalytic activity.
-
Ligand: This is the key to success. The ideal ligand should be both electron-rich (to facilitate oxidative addition into the electron-rich C-I bond) and sterically bulky (to promote reductive elimination and stabilize the active 14-electron Pd(0)L species).
Catalyst & Ligand Selection Guide
| Catalyst / Ligand Class | Example(s) | Strengths for this Substrate | Considerations |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂(dppf) | Inexpensive, readily available. | Requires in-situ reduction; can be less reliable. |
| Pd(0) Precatalysts | Pd₂(dba)₃, [Pd(PPh₃)₄] | Active Pd(0) source. | Pd₂(dba)₃ is air-sensitive. [Pd(PPh₃)₄] may have suboptimal ligand.[21] |
| Buchwald Precatalysts | SPhos-Pd-G3, XPhos-Pd-G3 | Air-stable, reliable activation, optimal ligand included. | Higher cost. |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Excellent for electron-rich and hindered aryl halides.[15][22][23][24] | Must be handled under inert gas. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability, strong σ-donors.[3][8] | Can sometimes be more expensive. |
Q3: What solvent system is most appropriate?
The solvent must solubilize the organic starting materials, the catalyst, and, to some extent, the base or the boronate complex. Biphasic systems are often the most robust.[12]
-
Dioxane / Water (e.g., 4:1 to 10:1): A classic and highly effective system. Dioxane is a good solvent for the organic components, while water dissolves the inorganic base.[17][25]
-
Toluene / Water: A common alternative to dioxane.
-
THF / Water: Another viable option, though the lower boiling point of THF limits the maximum reaction temperature.[7][26]
-
Polar Aprotic Solvents (DMF, Acetonitrile): While sometimes effective, the role of polar solvents can be complex and may influence the catalytic cycle in unexpected ways.[27][28][29] They are generally a good second choice if standard ethereal or aromatic solvents fail.
Visualized Guides & Protocols
Suzuki Catalytic Cycle: Potential Failure Points
This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where issues specific to this compound are likely to arise.
Caption: The Suzuki cycle with key failure points for electron-rich aryl iodides.
Troubleshooting Decision Tree
Follow this workflow to systematically diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Reference Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or SPhos-Pd-G3 (1-2 mol%)
-
SPhos (2-4 mol%, if using Pd₂(dba)₃)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃. If using the Pd₂(dba)₃/SPhos system, add these solids now. If using an air-stable precatalyst like SPhos-Pd-G3, it can be added last.
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three to five times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio and a substrate concentration of approximately 0.1-0.2 M.
-
Catalyst Addition (if applicable): If using an air-stable precatalyst, briefly remove the septum and add the catalyst under a strong positive flow of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing via TLC or LC-MS to check for the disappearance of the aryl iodide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(33), 10890-10902.
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461-470.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9947–9953.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720.
-
ArODES. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient and General Catalysts for Suzuki–Miyaura Cross-Coupling Reactions of Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738–1744.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2012). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
- ACS Publications. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 67(15), 5412–5418.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- The Royal Society of Chemistry. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
Sources
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- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 20. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalysis with Methyl 4-iodo-3-methoxybenzoate
Welcome to the technical support resource for researchers utilizing Methyl 4-iodo-3-methoxybenzoate in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from troubleshooting specific problems to answering frequently asked questions. Our goal is to explain the causality behind these issues and offer robust, field-proven protocols to enhance the success of your syntheses.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during cross-coupling reactions with this compound. Each entry describes a problem, diagnoses the likely underlying side reactions, and provides targeted solutions.
Question 1: My reaction yield is low, and I've isolated a major byproduct, methyl 3-methoxybenzoate. What is happening and how can I prevent it?
Answer:
This is a classic case of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[1][2] This side reaction is a frequent cause of diminished yields in palladium-catalyzed cross-couplings involving aryl iodides.[1]
Causality and Mechanism: Hydrodehalogenation typically occurs when a hydride source is present in the reaction mixture. The palladium(II) intermediate, formed after oxidative addition of your aryl iodide to the Pd(0) catalyst, can be intercepted by a hydride before the desired transmetalation step occurs. Common hydride sources include:
-
Solvent: Alcohol solvents (like methanol or ethanol) can undergo β-hydride elimination after coordinating to the palladium center, particularly in the presence of a base.[1]
-
Base: Certain bases or their decomposition products can act as hydride donors.
-
Water: Trace amounts of water can also contribute to this pathway, especially in combination with certain bases or phosphine ligands.[3]
Troubleshooting Workflow: Combating Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Question 2: My LC-MS analysis shows a dimeric byproduct with a mass corresponding to two molecules of my starting material (or my coupling partner). What causes this?
Answer:
You are observing homocoupling , another common side reaction in palladium catalysis. This can manifest in two ways:
-
Aryl-Aryl Homocoupling: Two molecules of this compound couple to form a biphenyl derivative.
-
Partner Homocoupling: In reactions like Suzuki-Miyaura, two molecules of the boronic acid can couple.[4]
Causality and Mechanism: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Oxygen-Induced: In Suzuki reactions, oxygen can promote the homocoupling of boronic acids.[4] It's crucial to properly degas the reaction mixture.
-
Catalyst-Related: If the reduction of your Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can catalyze the homocoupling of the organometallic partner (e.g., boronic acid).[4]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. A minimum of three freeze-pump-thaw cycles is recommended for sensitive reactions.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that reliably generates Pd(0) in situ to minimize residual Pd(II).[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes stabilize the Pd(0) state and favor the cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organometallic partner can sometimes suppress aryl halide homocoupling.
Question 3: The reaction starts, but then stalls. I see a black precipitate forming in the flask. What is happening to my catalyst?
Answer:
The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[6][7] This inactive, elemental form of palladium has very low catalytic activity, causing your reaction to stall.
Causality and Mechanism: The active L-Pd(0) species is often unstable and can aggregate into palladium black under certain conditions:
-
High Temperature: Forcing conditions with high temperatures can accelerate ligand dissociation or degradation, leading to unprotected Pd(0) which then precipitates.
-
Inappropriate Ligand: If the phosphine ligand is not bulky or electron-donating enough, it may not sufficiently stabilize the palladium center.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some users report that THF can be more prone to this issue than solvents like toluene or dioxane.[6]
Solutions:
-
Lower Reaction Temperature: If possible, screen lower temperatures. Microwave heating can sometimes be beneficial as it allows for rapid heating to a set temperature, potentially minimizing the time spent at destructive temperatures.[8][9]
-
Use More Robust Ligands: Employ sterically hindered and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][10] These form more stable catalytic complexes.
-
Increase Ligand:Palladium Ratio: Adding a slight excess of the ligand relative to the palladium source can sometimes help maintain the stability of the active catalyst.[5]
-
Solvent Screening: If decomposition is persistent, screen alternative anhydrous, degassed solvents like toluene, dioxane, or DMF.[11]
Frequently Asked Questions (FAQs)
Q: Which base is best for reactions with this compound?
A: The choice of base is critical and depends on the specific coupling reaction and the functional group tolerance of your substrates.[5] The ester group in your molecule is sensitive to hydrolysis under strongly basic conditions.
| Base Type | Examples | Pros | Cons | Best For |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild, low risk of ester hydrolysis, inexpensive. | Can have solubility issues, may require aqueous conditions or phase-transfer catalysts. | Suzuki, Heck reactions. Good starting point. |
| Inorganic Phosphates | K₃PO₄ | Moderately strong, often effective when carbonates fail. | Can be hygroscopic. | Suzuki, Sonogashira reactions. |
| Alkoxides | NaOt-Bu, KOt-Bu | Very strong, highly effective for activating nucleophiles. | High risk of ester hydrolysis, can promote side reactions.[12] | Buchwald-Hartwig amination (often necessary). |
| Organic Amines | Et₃N, DIPEA | Soluble, acts as both base and solvent. | Weak, can coordinate to Pd, potentially inhibiting the catalyst. | Sonogashira (as solvent/base), Heck reactions. |
Recommendation: For Suzuki or Heck reactions with this compound, start with a milder inorganic base like K₂CO₃ or K₃PO₄ to avoid hydrolyzing the methyl ester.[5] For Buchwald-Hartwig aminations, a strong base like NaOt-Bu is often required, but the reaction should be carefully monitored at the lowest effective temperature to minimize ester cleavage.
Q: My coupling partner has sensitive functional groups. How does the reactivity of the C-I bond in this compound help?
A: The high reactivity of the Carbon-Iodine bond is a significant advantage. The general reactivity order for aryl halides in the rate-determining oxidative addition step is I > Br > Cl.[11] This means that reactions involving aryl iodides like yours can often be run under much milder conditions (lower temperatures, weaker bases) than the corresponding aryl bromides or chlorides.[13] This allows you to preserve sensitive functional groups on your coupling partner that might not survive the more forcing conditions required for less reactive halides.
Q: Can the methoxy group on the ring cause any specific side reactions?
A: The methoxy group is an electron-donating group, which makes the aryl iodide electron-rich. While this can slightly slow down the oxidative addition step compared to an electron-deficient aryl iodide, it doesn't typically introduce unique side reactions.[11] Its primary influence is electronic, affecting the reaction rate. The main vulnerabilities of your substrate are the C-I bond (the desired reaction site) and the methyl ester (potential hydrolysis).
Key Side Reaction Mechanism: Hydrodehalogenation
Understanding the mechanism of hydrodehalogenation is key to preventing it. One common pathway involves the use of an alcohol solvent and a base.
Caption: Competing pathways of cross-coupling vs. hydrodehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound, designed to minimize common side reactions.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution based on the aryl iodide).
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%) and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Identification via LC-MS
If your reaction is not performing as expected, identifying the byproducts is the first step in troubleshooting.
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration.
-
Analysis: Inject the sample onto an LC-MS system.
-
Data Interpretation:
-
Look for the mass of your expected product.
-
Look for the mass of unreacted starting material (m/z for C₉H₉IO₃ ≈ 292.0).
-
Hydrodehalogenation Product: Look for a mass corresponding to the starting material minus iodine plus hydrogen (m/z for C₉H₁₀O₃ ≈ 166.1).
-
Homocoupling Product: Look for a mass corresponding to two aryl iodide units coupled together, minus two iodine atoms (m/z for C₁₈H₁₈O₆ ≈ 330.3).
-
Ester Hydrolysis: Look for the mass of the corresponding carboxylic acid (m/z for C₈H₈O₃ ≈ 152.1 from the hydrodehalogenated species, or C₈H₇IO₃ ≈ 278.0 from the starting material).
-
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. DOI:10.1039/C3CC46271D. Available from: [Link]
-
Orbach, M., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(12), 2259–2267. Available from: [Link]
-
Ghosh, B., & Maleczka, R. E. (2014). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, Knowledge Updates 2014/2. Available from: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available from: [Link]
-
Aramendía, M. A., et al. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 234(1-2), 145-152. Available from: [Link]
-
Le, C. M., et al. (2020). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 142(45), 19032-19038. Available from: [Link]
-
Prokop, A., et al. (2020). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Organic Letters, 22(19), 7430-7435. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Alexanian, E. J., Lee, C., & Sorensen, E. J. (2005). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 127(21), 7690-7691. Available from: [Link]
-
Singh, B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(32), 22287-22325. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1968. Available from: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available from: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6076-6094. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available from: [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 35(10), 835-846. Available from: [Link]
-
Bratulescu, G. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(12), 609. Available from: [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1050-1057. Available from: [Link]
-
Lafrance, M., & Fagnou, K. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(51), 16496-16497. Available from: [Link]
-
Reddit. (2021). Sonogashira coupling. r/Chempros. Available from: [Link]
-
Pitre, S. P., et al. (2020). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. ACS Catalysis, 10(15), 8683-8691. Available from: [Link]
-
Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis, 13(18), 12228-12236. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available from: [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available from: [Link]
-
J&K Scientific. Methyl-3-iodo-4-methoxybenzoate, 98%. Available from: [Link]
-
National Center for Biotechnology Information (2024). Methyl 3-iodo-4-methoxybenzoate. PubChem Compound Summary for CID 316980. Retrieved January 12, 2026 from [Link].
-
Köhler, K., Heidenreich, R. G., & Krauter, J. G. E. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 8(3), 622-631. Available from: [Link]
Sources
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Technical Support Center: Optimizing Catalyst Loading for Methyl 4-iodo-3-methoxybenzoate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for reactions involving Methyl 4-iodo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading in palladium-catalyzed cross-coupling reactions. As a key building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals, optimizing reactions with this aryl iodide is paramount for achieving high yields, purity, and cost-effectiveness.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational knowledge to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst optimization for this compound.
Q1: What are the primary palladium-catalyzed cross-coupling reactions used with this compound?
A1: this compound, being an activated aryl iodide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prominent among these are:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or esters.[2]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[4][5]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with amines.
These reactions are foundational in modern synthetic chemistry for constructing complex molecular architectures.[6][7]
Q2: Why is optimizing catalyst loading so critical for reactions with this substrate?
A2: Catalyst loading is a crucial parameter that directly influences several key outcomes of your experiment:
-
Reaction Yield & Efficiency: Too little catalyst can lead to incomplete conversion and low yields.[8] Conversely, an excessive amount does not always translate to a better yield and can even introduce side reactions.
-
Purity & Side Reactions: High catalyst loadings can increase the likelihood of side reactions, such as the homocoupling of coupling partners.[9] This complicates purification and reduces the overall yield of the desired product.
-
Economic Viability: Palladium catalysts and their associated ligands are often expensive.[10][11] Minimizing the catalyst loading is essential for making a synthetic route cost-effective, especially on an industrial scale.
-
Regulatory Compliance (Pharmaceuticals): For drug development, minimizing residual palladium in the final Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. The most effective strategy to achieve this is to use the lowest possible catalyst loading from the outset.[9][12]
Q3: What are typical starting catalyst loading ranges for reactions with this compound?
A3: The optimal loading is highly dependent on the specific reaction, ligand, and conditions. However, due to the high reactivity of the C-I bond, loadings are generally lower than for corresponding aryl bromides or chlorides.[13] The following table provides rational starting points for screening experiments.
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | 0.5 - 2% |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5% |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5% |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | 1 - 5% |
Q4: How do I select the appropriate palladium source and ligand for my reaction?
A4: The choice is critical for success.
-
Palladium Source: Simple Pd(II) salts like Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) species.[7][14] This reduction step can sometimes be inefficient. Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable. Modern pre-catalysts, such as Buchwald's palladacycles, are often the most robust choice as they are designed for clean and efficient generation of the active catalytic species.[15]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For aryl iodides like this compound, simple ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging transformations or to achieve very low catalyst loadings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior.[16][17] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher turnover numbers and overall efficiency.[16][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution & Explanation |
| Inactive Catalyst | Solution: Use a fresh batch of palladium catalyst and ensure ligands have been stored properly under an inert atmosphere to prevent oxidation.[19] Causality: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst fails to reduce or your Pd(0) catalyst is oxidized by atmospheric oxygen, the catalytic cycle cannot begin.[7] Consider using a more air-stable precatalyst.[15] |
| Inefficient Base | Solution: The base is critical for the transmetalation step (in Suzuki coupling) or regenerating the catalyst (in Heck coupling).[7][20] Ensure the base is finely powdered, anhydrous (if required), and sufficiently soluble in the reaction medium.[19] Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimum. The addition of water as a co-solvent can often improve the solubility and efficacy of inorganic bases.[19] |
| Poor Solvent Choice | Solution: The solvent must solubilize all reactants. Common systems include dioxane/water, THF/water, or DMF.[8][19] If solubility is an issue, a change in solvent is warranted. Be aware that the solvent can also influence catalyst speciation and activity.[12] |
| Suboptimal Temperature | Solution: While aryl iodides are reactive, some couplings require heat. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it. Microwave heating can be an effective method for rapid optimization of reaction temperature.[19] |
| Reagent Impurity | Solution: Ensure all starting materials, especially the boronic acid or amine, are of high purity. Trace impurities can act as catalyst poisons and halt the reaction.[15] |
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Probable Cause | Recommended Solution & Explanation |
| Presence of Oxygen | Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[21] Causality: Oxygen can promote the oxidative homocoupling of boronic acids (Glaser coupling in Sonogashira reactions) and can also lead to the deactivation of the Pd(0) catalyst.[7][8] |
| Premature Catalyst Reduction (with Pd(II) sources) | Solution: When using a Pd(II) source, homocoupling can occur as the boronic acid itself can act as a reductant, consuming two equivalents of your nucleophile.[7] Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst can mitigate this issue.[21] |
| Dehalogenation of Starting Material | Solution: The formation of 3-methoxy-benzoic acid methyl ester (de-iodinated starting material) can occur if sources of hydride are present. Ensure solvents are pure and dry. The choice of ligand and base can also influence this side reaction.[19] |
Problem 3: Difficulty in Removing Residual Palladium from the Final Product
| Probable Cause | Recommended Solution & Explanation |
| High Catalyst Loading | Solution: This is the most common cause. The most effective solution is to re-optimize the reaction to use the lowest possible catalyst loading that provides an acceptable yield and reaction time.[8][9] Even a reduction from 1 mol% to 0.5 mol% halves the amount of palladium to be removed. |
| Inefficient Purification | Solution: Standard silica gel chromatography may not be sufficient. Consider using metal scavengers (e.g., silica-based thiourea or thiol resins) which have a high affinity for palladium.[8] Recrystallization of the final product can also be a highly effective method for removing metal impurities. |
Experimental Protocols
Protocol 1: Screening Catalyst Loading for a Suzuki-Miyaura Reaction
This protocol outlines a parallel screening experiment to determine the optimal catalyst loading for the coupling of this compound with an arylboronic acid.
-
Preparation: To a set of four identical reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inerting: Seal the vials with septa, and carefully purge with argon or nitrogen for 10-15 minutes.
-
Stock Solutions: Prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a degassed solvent (e.g., 1,4-dioxane/water, 4:1). A typical ligand-to-palladium ratio is 2:1.
-
Catalyst Addition: Add the required volumes of the catalyst and ligand stock solutions to each vial to achieve the target catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%).
-
Reaction: Place the vials in a pre-heated reaction block (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates and impurity profiles to identify the lowest catalyst loading that provides complete conversion in a reasonable timeframe.
Visualizations
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications.
- The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark.
- Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Methyl 3-iodo-4-methoxybenzoate. Chem-Impex.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- General procedure for Sonogashira coupling reaction. International Journal of New Chemistry.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- CHAPTER 11: Heck Reactions. The Royal Society of Chemistry.
- Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. Benchchem.
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- 7. Yoneda Labs [yonedalabs.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
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- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Dehalogenation of Methyl 4-iodo-3-methoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dehalogenation of methyl 4-iodo-3-methoxybenzoate. The unintended removal of the iodine atom, a common side reaction in cross-coupling chemistries, can significantly lower the yield of the desired product and complicate purification. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and mitigate the formation of the primary side product, methyl 3-methoxybenzoate.
I. Understanding the Problem: Hydrodehalogenation
Hydrodehalogenation is the substitution of a halogen atom with a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, this side reaction consumes the aryl halide starting material, leading to the formation of a dehalogenated byproduct.[1] For this compound, this results in the formation of methyl 3-methoxybenzoate.
Mechanism of Hydrodehalogenation
The predominant mechanism for hydrodehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including bases, solvents, and even trace amounts of water.[1] Once formed, the palladium-hydride can intercept the catalytic cycle, leading to the undesired dehalogenated product.
Sources
Technical Support Center: Strategies for Improving the Solubility of Methyl 4-iodo-3-methoxybenzoate in Reaction Solvents
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize Methyl 4-iodo-3-methoxybenzoate in their synthetic workflows. We understand that achieving complete and consistent dissolution of this key building block is critical for reaction efficiency, reproducibility, and yield. This document moves beyond simple solvent lists to provide a systematic, cause-and-effect framework for troubleshooting and overcoming solubility challenges.
Understanding the Solute: Physicochemical Profile
Before troubleshooting, it is imperative to confirm the properties of the specific reagent in use. A common source of experimental discrepancy arises from confusion between isomers, which possess distinct physical properties.
Critical Note on Isomers: Ensure you are using This compound (CAS: 35387-92-9) and not its common isomer, Methyl 3-iodo-4-methoxybenzoate (CAS: 35387-93-0). As shown in the table below, their melting points are significantly different, providing a straightforward method for preliminary identification.
| Property | This compound | Methyl 3-iodo-4-methoxybenzoate |
| CAS Number | 35387-92-9 | 35387-93-0 |
| Molecular Formula | C₉H₉IO₃[1] | C₉H₉IO₃[2][3] |
| Molecular Weight | 292.07 g/mol [1] | 292.07 g/mol [2][3] |
| Appearance | White to off-white solid[1] | White crystals[3] |
| Melting Point | 48-49 °C [1] | 91-98 °C [3][4][5] |
| Predicted XLogP3 | 2.4 | 2.4[2] |
The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating a preference for organic solvents over highly aqueous media.[2] The principle of "like dissolves like" is the foundation of our troubleshooting strategy; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7]
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial queries regarding solubility issues.
Q1: My this compound is not dissolving in my reaction solvent. What are the immediate steps I should take?
A1: Before modifying the solvent system, perform these three checks:
-
Verify Reagent Identity: Confirm the CAS number and check the melting point of a small sample. An unexpectedly high melting point may indicate you have the incorrect isomer.
-
Assess Solvent Purity: Ensure your solvent is anhydrous and free from contaminants, as impurities can significantly alter its solvating properties.
-
Apply Gentle Agitation & Heating: Stir the mixture vigorously. If dissolution is still slow, gently warm the mixture to a temperature well below the solvent's boiling point and the compound's melting point (e.g., 35-40 °C). Increased temperature often enhances the solubility of solids.[8]
Q2: Which solvents are a good starting point for dissolving this compound?
A2: Based on its moderately polar structure, the following solvent classes are recommended for initial screening:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are often excellent choices but can be difficult to remove post-reaction. A synthesis for the isomer notably uses DMF.[9]
-
Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF). These are very common for cross-coupling reactions.
-
Aromatic Hydrocarbons: Toluene, Xylene. These are suitable for reactions requiring higher temperatures.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. While it is soluble in chloroform, these are typically used for analysis or workup rather than as primary reaction solvents due to lower boiling points.[4]
Q3: Can I just heat the reaction mixture until the solid dissolves?
A3: While increasing temperature is a valid strategy, it must be approached with caution.
-
Benefits: Higher kinetic energy allows solvent molecules to overcome the solute's crystal lattice energy more effectively, increasing solubility.[8]
-
Risks:
-
Thermal Degradation: The C-I bond and the methyl ester are potentially susceptible to degradation at elevated temperatures.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the yield of your desired product.
-
Solvent Loss: If the reaction is not in a sealed vessel, you may lose solvent to evaporation, which will change concentrations and could cause the product to precipitate.
-
Recommendation: Always perform a preliminary stability test. Dissolve a small amount of the starting material in the chosen solvent, heat to the target reaction temperature, and monitor by TLC or LC-MS over a few hours to check for degradation before committing the bulk of your material.
Advanced Troubleshooting: A Systematic Guide to Solubility Enhancement
When initial steps fail, a more systematic approach is required. The following protocols are designed to rationally improve solubility.
Technique 1: Co-Solvent Systems
A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to enhance the solubility of a solute.[10] This is often the most effective and practical solution. The co-solvent fine-tunes the polarity of the solvent mixture to better match the solute's requirements.[11]
-
Select a Primary Solvent: Choose a primary solvent that is required for the reaction chemistry but in which the starting material has poor solubility (e.g., 1,4-Dioxane).
-
Choose Potential Co-Solvents: Select a small panel of miscible, more polar, aprotic solvents. Good candidates include DMF, NMP, and DMSO.
-
Prepare Test Vials: In separate vials, add a known amount of this compound (e.g., 10 mg).
-
Titrate with Primary Solvent: Add the primary solvent until the desired reaction concentration is reached (e.g., 0.1 M). Note the lack of dissolution.
-
Introduce Co-Solvent: Add the first co-solvent dropwise with vigorous stirring. Measure the volume of co-solvent required to achieve full dissolution.
-
Analyze and Optimize: Repeat for each co-solvent. The best system is the one that achieves dissolution with the smallest volume percentage of co-solvent. Aim for <10-20% co-solvent to minimize its impact on the reaction and simplify purification.
Caption: Workflow for selecting an optimal co-solvent system.
Technique 2: Alternative Reaction Methodologies
If solubility remains a persistent issue, it may be more efficient to change the reaction setup rather than continuing to force dissolution.
-
Mechanochemistry (Ball Milling): For certain reactions, particularly palladium-catalyzed cross-couplings, it is possible to proceed without a solvent.[12] Reactants are combined in a specialized ball mill, and the mechanical energy facilitates the reaction in the solid state. This entirely circumvents solubility problems but requires specialized equipment.[12]
-
High-Dilution Conditions: While counterintuitive, running the reaction at a much lower concentration can sometimes be a solution. This is particularly relevant if the product is also poorly soluble and precipitates onto the catalyst, deactivating it. By maintaining a low concentration, the starting material and product can remain in solution throughout the reaction. This often requires longer reaction times or slower addition of the limiting reagent.
Case Study: Troubleshooting a Suzuki-Miyaura Coupling Reaction
Scenario: A researcher is attempting a Suzuki-Miyaura coupling of this compound with a boronic acid in 1,4-Dioxane/Water (9:1) at 80 °C. The reaction is sluggish and gives inconsistent yields. Visual inspection reveals that the starting aryl iodide is not fully dissolved at the start of the reaction.
The following decision tree illustrates a logical troubleshooting path grounded in the principles discussed.
Caption: Decision tree for resolving the case study solubility issue.
Resolution: Following the workflow, the researcher confirmed the starting material was correct. Increasing the temperature to 100 °C helped but did not achieve full dissolution before the reaction began. A co-solvent screen revealed that adding just 5% DMF to the total solvent volume allowed for complete dissolution at the original target temperature of 80 °C. Running the reaction in the Dioxane/DMF/Water system resulted in consistent, high yields.
References
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. [Link]
-
ChemBK. (2024). Methyl 3-iodo-4-methoxybenzoate. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Kumar, S., & Singh, A. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 143-151.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]
- Al-kassas, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 8(1), 40.
-
American Chemical Society. (2022). Solvation Effects in Organic Chemistry. [Link]
Sources
- 1. METHYL-4-IODO-3-METHOXY BENZOATE CAS#: 35387-92-9 [m.chemicalbook.com]
- 2. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. sciencedaily.com [sciencedaily.com]
Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Suzuki-Miyaura Couplings
Guide for: Researchers, scientists, and drug development professionals Topic: Preventing homocoupling of boronic acids with "Methyl 4-iodo-3-methoxybenzoate"
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids. While a powerful C-C bond-forming tool, the reaction's success, especially with electron-rich substrates like this compound, often hinges on suppressing this yield-reducing byproduct. Here, we address the most common questions and provide field-proven strategies to ensure a clean, high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?
Answer: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid reagent couple to form a symmetrical biaryl (R-B(OH)₂ → R-R). This process is problematic for several key reasons:
-
Reduced Yield: It consumes your boronic acid, directly lowering the potential yield of your desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully balanced stoichiometry of the reaction, potentially leading to incomplete conversion of your starting aryl halide.
This side reaction is primarily mediated by palladium and is often exacerbated by the presence of oxygen.[1][2] When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst needed for the main cycle.[3] Alternatively, dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][4]
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What are the most likely causes?
Answer: Observing a significant amount of homocoupled product points to one or more suboptimal conditions in your reaction setup. The most common culprits are:
-
Presence of Oxygen: This is the most frequent cause.[1][2] Insufficiently degassed solvents or a reaction vessel that is not properly sealed under an inert atmosphere (Argon or Nitrogen) allows oxygen to enter. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[4]
-
Choice of Palladium Precatalyst: Using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂ can initiate homocoupling as part of the in situ reduction to the active Pd(0) species.[3][4] The reaction essentially uses your boronic acid as a sacrificial reductant.
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid for transmetalation but can also contribute to side reactions.[5][6] A base that is too strong or used in excess can sometimes accelerate boronic acid degradation pathways that lead to homocoupling.
-
High Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling.[7] Sometimes, the activation energy for the homocoupling pathway is lower, meaning it is disproportionately accelerated at higher temperatures.
The following diagram illustrates the desired catalytic cycle versus the competing homocoupling pathway.
Caption: Fig 2. A logical troubleshooting workflow for minimizing homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling a generic arylboronic acid with this compound, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Add this compound, the arylboronic acid, finely ground K₃PO₄, and the SPhos-Pd-G3 precatalyst.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and the degassed water via syringe.
-
Rigorous Degassing (Critical Step): With gentle stirring, bubble Argon or Nitrogen gas through the reaction mixture via a long needle for 15-20 minutes (subsurface sparging). [2][3]This step is one of the most effective ways to remove residual dissolved oxygen. [7]5. Reaction: Place the sealed flask into a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Procedural Tips to Minimize Homocoupling:
-
Slow Addition: For particularly problematic boronic acids, dissolving the boronic acid in a portion of the solvent and adding it slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. [7][8]* Mild Reducing Agent: In some challenging cases, the addition of a mild reducing agent like potassium formate (KCOOH) can help scavenge any free Pd(II) species without interfering with the catalytic cycle. [2] By carefully controlling the reaction atmosphere, catalyst system, and other parameters, the unwanted homocoupling of boronic acids can be effectively suppressed, leading to cleaner reactions and higher yields of your valuable target molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Sources
"Methyl 4-iodo-3-methoxybenzoate" reaction work-up and purification challenges
Welcome to the technical support center for Methyl 4-iodo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction work-up and purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve a highly pure product.
A Note on Isomers
It is crucial to distinguish between the target compound, This compound (CAS 35387-92-9) , and its commonly synthesized constitutional isomer, Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) . While the principles discussed here are broadly applicable to both, the specific challenges, particularly regarding isomeric purity, will differ. Always confirm the identity of your starting materials and final product with appropriate analytical methods.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown or purple solid/oil. What is the cause and how do I remove the color?
A1: The most common cause of this coloration is the presence of residual elemental iodine (I₂) from the iodination reaction. Iodine has a high affinity for organic materials and can be challenging to remove completely with simple aqueous washes.
-
Initial Troubleshooting: The standard procedure is to wash the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is typically effective.[1] The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase.[2]
-
Advanced Solution: If color persists after multiple thiosulfate washes, it may indicate the presence of other colored impurities or trapped iodine. Treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or a methanol/water mixture), add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon.[3] Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.[3]
Q2: My final yield is lower than expected. Where could I be losing my product?
A2: Product loss can occur at multiple stages of the work-up and purification process. Here are the most common culprits:
-
Incomplete Reaction: Iodination of aromatic rings is a reversible reaction, and the hydrogen iodide (HI) generated can reduce the aryl iodide back to the starting material.[4] Most modern iodination protocols use an oxidizing agent to consume the HI and drive the reaction to completion.[5] If your reaction has not gone to completion, you will lose yield.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating, to form the corresponding carboxylic acid.[6][7] During work-up, avoid prolonged contact with strong acids or bases. If a basic wash (e.g., sodium bicarbonate) is used to neutralize acid, perform it quickly and at room temperature. The resulting carboxylic acid is more polar and may be lost to the aqueous layer during extraction.
-
Emulsion Formation: During extraction, vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and leading to physical loss of product. If an emulsion forms, try adding brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Purification Losses: Every purification step will result in some product loss. Over-adsorption on activated carbon (as mentioned in Q1), using an inappropriate recrystallization solvent that leaves too much product in the mother liquor, or overly broad fractions during column chromatography can all contribute to a lower than expected yield.
Q3: I'm struggling to purify my product by recrystallization. It either "oils out" or remains soluble. What should I do?
A3: Recrystallization is a powerful technique but requires careful solvent selection. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
-
Solvent Selection: For aryl iodides, which are relatively non-polar, common single-solvent systems for recrystallization include ethanol, methanol, or petroleum ether.[6][9]
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) is recommended.[10] Common pairs include ethanol/water or ethyl acetate/hexanes.[11] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly.
-
Troubleshooting "Oiling Out": This occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To remedy this, add a small amount more of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling. Slow cooling is also critical; rapid cooling promotes oil formation over crystal growth.
Q4: How can I be sure that I have synthesized the correct isomer (4-iodo vs. other positions)?
A4: The directing effects of the substituents on the starting material (methyl 3-methoxybenzoate) will determine the regioselectivity of the iodination. The methoxy group is a strong activating ortho-, para-director, while the methyl ester is a deactivating meta-director. For methyl 3-methoxybenzoate, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Therefore, a mixture of isomers is highly likely, with the 4-iodo (para to methoxy) and 2-iodo/6-iodo (ortho to methoxy) being the most probable products. The formation of multiple isomers is a known challenge in the iodination of activated aromatic rings.[12][13]
Definitive identification requires spectroscopic analysis, primarily ¹H and ¹³C NMR. The substitution pattern on the aromatic ring gives a unique splitting pattern in the ¹H NMR spectrum. Comparing the obtained spectrum with literature data or using predictive software is essential. For complex cases, 2D NMR techniques like COSY and HMBC may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion (TLC shows significant starting material). | 1. Insufficient or inactive iodinating agent. 2. Reversibility of the reaction due to HI formation.[4] 3. Reaction time is too short or temperature is too low. | 1. Use a fresh bottle of your iodinating reagent (e.g., N-iodosuccinimide). 2. Ensure an appropriate oxidizing agent (e.g., nitric acid, HIO₃) is used to remove HI as it forms.[4][5] 3. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature as needed. |
| Aqueous and organic layers will not separate during extraction (emulsion). | 1. Vigorous shaking. 2. High concentration of polar impurities. | 1. Add saturated NaCl solution (brine) to the separatory funnel. 2. Allow the mixture to stand for an extended period without shaking. 3. If persistent, filter the entire mixture through a pad of celite. |
| Product is a sticky solid or oil after solvent removal. | 1. Presence of isomeric impurities. 2. Residual solvent. 3. Low melting point of the product/impurity mixture. | 1. Purify by column chromatography (see protocol below). 2. Dry the product under high vacuum for an extended period. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Multiple spots are observed on TLC after work-up. | 1. Incomplete reaction. 2. Formation of regioisomers (e.g., 2-iodo, 6-iodo).[12] 3. Formation of di-iodinated byproducts.[14] 4. Ester hydrolysis to the carboxylic acid.[6] | 1. See "Reaction does not go to completion" above. 2 & 3. Isolate the desired isomer using column chromatography. A phenyl or PFP column may offer better separation for positional isomers.[15] 4. The carboxylic acid will be more polar on TLC. It can be removed by a bicarbonate wash during work-up, or by column chromatography. |
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is designed to quench the reaction, remove excess iodine and inorganic salts, and isolate the crude product.
dot
Caption: Aqueous work-up workflow for iodination reactions.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water. This will precipitate the crude product and help to control any exotherm.
-
Removal of Excess Iodine: Transfer the mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate and shake. The brown/purple color of iodine should disappear. Separate the layers. Repeat until the organic layer is colorless.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer and help prevent emulsions.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Purification by Column Chromatography
Column chromatography is often necessary to separate the desired 4-iodo isomer from unreacted starting material and other regioisomers.
dot
Sources
- 1. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 2. METHYL 3-IODO-4-METHOXYBENZOATE(35387-93-0) IR Spectrum [chemicalbook.com]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. zenodo.org [zenodo.org]
- 8. Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) [hmdb.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]
- 11. Methyl 3-iodo-4-methoxybenzoate (98%) - Amerigo Scientific [amerigoscientific.com]
- 12. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Effect of base on "Methyl 4-iodo-3-methoxybenzoate" cross-coupling efficiency
Technical Support Center: Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the base in palladium-catalyzed cross-coupling reactions involving Methyl 4-iodo-3-methoxybenzoate . This substrate, while an excellent building block, contains a base-sensitive methyl ester group that requires careful consideration during reaction optimization to prevent unwanted side reactions and maximize yield.
Part 1: The Fundamental Role of the Base in Cross-Coupling
Before troubleshooting, it is crucial to understand why a base is essential. Its role is not passive; it actively participates in the catalytic cycle and its function can differ depending on the specific cross-coupling reaction being performed.
Q1: Why is a base required in a Suzuki-Miyaura coupling reaction?
In Suzuki-Miyaura couplings, the primary role of the base is to activate the organoboron species (a boronic acid or ester).[1] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate anion ([R-B(OH)₃]⁻).[1][2] This "ate" complex possesses a higher electron density on the boron-bound carbon, which significantly accelerates the crucial transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[3][4][5] Without the base, the transmetalation step is often too slow for the reaction to be synthetically useful.
Q2: What is the function of the base in a Heck reaction?
In the Heck reaction, an aryl or vinyl halide couples with an alkene.[6][7] The catalytic cycle generates a strong acid (HX, e.g., HI from the aryl iodide). The base, typically an amine like triethylamine (Et₃N) or an inorganic salt like potassium carbonate (K₂CO₃), is required to neutralize this acid.[8][9] This prevents the acid from protonating the basic components of the reaction mixture, which could otherwise lead to catalyst deactivation and other side reactions. The final step of the cycle, reductive elimination, regenerates the Pd(0) catalyst and produces the acid, making the base essential for catalyst turnover.[9][10]
Q3: And in a Sonogashira coupling?
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[11] Here, the base, often an amine like diethylamine or triethylamine, has a dual role.[12] First, in the copper-cocatalyzed variant, it facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide species.[13] This copper acetylide is the active nucleophile that undergoes transmetalation with the palladium complex. Second, similar to the Heck reaction, the base neutralizes the HX acid formed during the catalytic cycle, which is crucial for regenerating the active catalyst.[14]
Part 2: Troubleshooting Guide for this compound
The presence of the methyl ester functionality on this substrate makes it susceptible to saponification (base-mediated hydrolysis) into the corresponding carboxylate. This is often the primary cause of low yields and product purification issues.
Q4: My reaction yield is low and I suspect ester hydrolysis. How do I confirm this, and which bases should I use to prevent it?
Confirmation: The primary sign of hydrolysis is the presence of a new, more polar spot on your TLC plate that corresponds to the carboxylic acid product. During aqueous workup, this byproduct will often move into the basic aqueous layer, but if the workup is neutral or acidic, it can contaminate the organic phase. You can confirm its presence by LC-MS or by acidifying the aqueous wash and observing precipitation of the carboxylic acid.
Solution: To prevent hydrolysis, avoid strong hydroxide bases like NaOH and KOH, especially when using protic solvents like water or alcohols. Opt for milder inorganic bases or non-nucleophilic organic bases.[1][15]
Base Selection Table for "this compound"
| Base | Common Coupling | Strength | Pros | Cons & Troubleshooting |
| K₂CO₃ | Suzuki, Heck | Moderate | Low cost, effective for Suzuki, minimal ester hydrolysis.[1] | Can be slow. Poor solubility in purely organic solvents requires a co-solvent (e.g., water) and vigorous stirring.[1][16] |
| K₃PO₄ | Suzuki, Sonogashira | Moderate-Strong | Highly effective for many Suzuki couplings, often gives higher yields than carbonates. | More basic than K₂CO₃; risk of hydrolysis is slightly higher, especially at elevated temperatures. |
| Cs₂CO₃ | Suzuki, Heck | Strong | High reactivity, often succeeds where other bases fail. Good solubility in some organic solvents. | Expensive. High basicity increases the risk of ester hydrolysis if not used carefully. |
| KF | Suzuki | Weak | Very mild, excellent choice for extremely base-sensitive substrates.[15] | Can lead to slow or incomplete reactions. Fluoride source can sometimes interfere with silica gel chromatography. |
| Et₃N, DIPEA | Heck, Sonogashira | Organic (Weak) | Soluble in organic solvents. Acts as an acid scavenger without promoting hydrolysis.[8] | Generally not effective for Suzuki couplings as they are too weak to form the borate "ate" complex efficiently. |
Q5: My Suzuki reaction is not working or is very slow, even with K₂CO₃. What should I try next?
A sluggish reaction with a moderate base like K₂CO₃ often points to one of two issues: poor solubility of the base or insufficient activation of the boronic acid.[1]
-
Improve Base Solubility: Inorganic bases are often insoluble in common organic solvents like toluene or dioxane.[1] Adding a small amount of degassed water (e.g., a 10:1 or 4:1 ratio of organic solvent to water) can dramatically increase the reaction rate by dissolving the base and facilitating its interaction with the boronic acid.[16][17]
-
Increase Basicity (Carefully): If solubility is not the issue, you may need a slightly stronger base to efficiently generate the borate complex. Switching from K₂CO₃ to K₃PO₄ is a standard next step. K₃PO₄ is more basic and often provides a better outcome without being aggressive enough to cause significant hydrolysis at moderate temperatures.
-
Check Reagent Quality: Ensure your boronic acid has not degraded. Protodeboronation (hydrolysis of the C-B bond) can be a problem, especially with electron-rich boronic acids, and is often exacerbated by strong bases and water.[1][16] Consider using a more stable boronic ester derivative like a pinacol ester (BPin).
Q6: I am observing significant homocoupling of my boronic acid. Is the base responsible?
While not the direct cause, the choice of base and overall conditions can influence the rate of boronic acid homocoupling (Glaser-type coupling). This side reaction is often promoted by the presence of oxygen and certain palladium species.[1] If you observe significant homocoupling:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Oxygen can promote the oxidative homocoupling pathway.[16][18]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ sometimes requires an initial reduction step in situ. If this process is inefficient, the remaining Pd(II) can promote homocoupling. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Re-evaluate Base/Solvent: While less common, excessively harsh basic conditions can sometimes contribute to side reactions. Ensure you are using the mildest base necessary for the reaction to proceed efficiently.
Part 3: Experimental Protocol Example
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound, optimized to minimize ester hydrolysis.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.
-
Add potassium carbonate (K₂CO₃).
-
Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes. This is a critical step to remove oxygen.[16][17]
-
Via syringe, add anhydrous 1,4-dioxane, followed by degassed water, to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Continue to bubble Argon through the stirred suspension for another 15 minutes to ensure the solvent is fully degassed.
-
Under a positive pressure of Argon, quickly add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or orange.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemInform.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2013). Chemistry – A European Journal.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Heck Reaction: easy Mechanism, applic
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- Heck reaction. (2023). Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Heck Reaction. Organic Chemistry Portal.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. (2019). PubMed Central.
- Heck Reaction—St
- Heck Reaction. (2021). YouTube.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Sonogashira coupling. Wikipedia.
- How can I solve my problem with Suzuki coupling? (2014).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ElectronicsAndBooks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of Methyl 4-iodo-3-methoxybenzoate
A Guide to Reaction Temperature Optimization
Welcome to the technical support guide for the synthesis of Methyl 4-iodo-3-methoxybenzoate. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial synthetic transformation. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Foundational Principles of the Iodination Reaction
This section addresses the core scientific principles governing the synthesis of this compound, focusing on the critical role of temperature.
Q1: What is the primary synthetic route to this compound, and what are its key challenges?
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (SEAr) of its precursor, Methyl 3-methoxybenzoate. In this reaction, an electrophilic iodine species (I⁺ or a polarized equivalent) attacks the electron-rich aromatic ring.
The primary challenge is achieving high regioselectivity . The starting material possesses two directing groups:
-
Methoxy group (-OCH₃): An activating, ortho-, para- directing group.
-
Methyl Ester group (-COOCH₃): A deactivating, meta- directing group.
The powerful activating effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho or para to it (C2, C4, and C6). The desired product is the C4 isomer. The main challenge is to minimize the formation of the C2 and C6 isomers, as well as potential di-iodinated byproducts. Temperature is a key lever in controlling this selectivity.
Q2: Why is reaction temperature such a critical parameter to control in this specific iodination?
Temperature is arguably the most influential variable in this synthesis for several reasons:
-
Reaction Rate (Kinetics): Like most chemical reactions, the rate of iodination increases with temperature. Insufficient temperature can lead to sluggish or incomplete reactions.
-
Selectivity (Kinetic vs. Thermodynamic Control): The formation of different isomers (e.g., 4-iodo vs. 2-iodo) involves different activation energy barriers. Lower temperatures favor the kinetically preferred product—often the sterically less hindered isomer (the desired 4-iodo product). At higher temperatures, there may be enough energy to overcome the barriers to forming other, potentially more stable, isomers or to allow for isomer equilibration, leading to a mixture of products.
-
Side Reactions and Decomposition: Excessive heat can promote undesirable side reactions. These include:
-
Di-iodination: The product, this compound, is still an activated ring and can undergo a second iodination at elevated temperatures.
-
Decomposition: Many iodinating agents and intermediates are thermally sensitive. High temperatures can cause decomposition, leading to a darkened reaction mixture and lower yields.[1]
-
Substrate Degradation: Under the often acidic conditions used for iodination, high temperatures can risk hydrolysis of the methyl ester or ether cleavage.
-
Q3: What are the common iodinating systems, and how does temperature relate to their reactivity?
Molecular iodine (I₂) itself is a weak electrophile and typically requires an oxidizing agent or acid catalyst to generate a more potent iodinating species.[2][3] The choice of system dictates the necessary temperature range.
-
Iodine (I₂) with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/Oxone® generate a highly reactive electrophilic iodine species.[4] These reactions are often exothermic and may require initial cooling (e.g., 0-5 °C) to control the reaction rate, followed by warming to room temperature or slightly above to ensure completion.
-
N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS is a common electrophilic iodine source. In the presence of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), its reactivity is significantly enhanced.[2] These reactions can often be run at moderate temperatures (0 °C to room temperature), but harsher conditions may be needed for less activated substrates.[5]
-
Iodine Monochloride (ICl): A highly reactive and pre-polarized iodinating agent. Reactions with ICl are typically very fast and are often performed at low temperatures (e.g., 0 °C or below) to maintain control and selectivity.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides direct answers to common problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Question: My reaction has been running for several hours, but TLC and LC-MS analysis show a large amount of unreacted Methyl 3-methoxybenzoate. What are the likely temperature-related causes?
-
Answer & Solution:
-
Cause: The most probable cause is that the reaction temperature is too low. The activation energy barrier for the C-I bond formation is not being overcome. This is common with less reactive iodinating systems (e.g., I₂ without a strong oxidant) or when running the reaction at or below room temperature.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before adjusting temperature, ensure your iodinating agent and any catalysts/oxidants are active and not degraded.
-
Incremental Temperature Increase: Raise the temperature of the reaction bath in small increments (e.g., 10 °C). Monitor the reaction progress by TLC or LC-MS after each increase, allowing it to stir for 1-2 hours at the new temperature.
-
Caution: Avoid rapid, large temperature jumps, as this can lead to a sudden, uncontrolled exotherm and the formation of byproducts. Document the temperature at which conversion begins to occur.
-
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Question: My analysis shows that I have formed the desired 4-iodo product, but also a significant amount of the 2-iodo and/or 6-iodo isomers. How can I use temperature to improve selectivity?
-
Answer & Solution:
-
Cause: The formation of multiple isomers suggests that the reaction temperature is too high, providing sufficient energy to overcome the activation barriers for substitution at the sterically more hindered ortho positions (C2 and C6).
-
Troubleshooting Steps:
-
Lower the Temperature: The primary solution is to run the reaction at a lower temperature. This will favor the kinetically controlled pathway, which typically leads to the sterically most accessible product (the 4-iodo isomer).
-
Extend Reaction Time: Be aware that lowering the temperature will decrease the reaction rate. You must compensate by allowing for a significantly longer reaction time. An overnight reaction at 0 °C or room temperature is a common strategy to improve regioselectivity.
-
Slow Addition: In addition to lowering the overall temperature, consider cooling the reaction mixture to a low temperature (e.g., 0 °C) and adding the iodinating agent slowly (dropwise or in small portions). This keeps the instantaneous concentration of the reactive electrophile low and helps manage any exotherm, further improving selectivity.
-
-
Problem 3: Formation of Di-iodinated Product
-
Question: I've successfully made my product, but I have a persistent, less polar spot on TLC that mass spectrometry confirms is a di-iodo species. How is this related to temperature?
-
Answer & Solution:
-
Cause: This occurs when the reaction temperature is too high or the reaction is left for too long after full conversion of the starting material. The mono-iodinated product is still an activated aromatic ring and can react with any remaining iodinating agent. High temperatures accelerate this second, undesired substitution.
-
Troubleshooting Steps:
-
Reduce Temperature: As with poor regioselectivity, lowering the reaction temperature is the most effective solution.
-
Monitor Carefully: Track the reaction closely and stop it (quench) as soon as the starting material is consumed to prevent the subsequent reaction.
-
Control Stoichiometry: Use a precise stoichiometry of the iodinating agent (typically 1.0 to 1.1 equivalents). Avoid using a large excess, which can drive the formation of the di-iodinated product, especially at elevated temperatures.
-
-
Section 3: Experimental Protocol & Workflow for Temperature Optimization
To systematically determine the optimal temperature for your specific laboratory conditions and reagent batches, a parallel screening experiment is highly recommended.
Protocol: Parallel Temperature Optimization Screen
This protocol outlines a method for testing four different temperatures simultaneously.
-
Preparation: In your fume hood, prepare a stock solution of Methyl 3-methoxybenzoate in a suitable solvent (e.g., acetic acid, acetonitrile, or dichloromethane, depending on the chosen iodination method).[6]
-
Aliquotting: Dispense equal volumes of the substrate stock solution into four separate, identical reaction flasks equipped with magnetic stir bars.
-
Temperature Control: Place each flask in a pre-equilibrated bath set to a different target temperature. A suggested screening range is:
-
Flask A: 0 °C (ice-water bath)
-
Flask B: 20-25 °C (room temperature water bath)
-
Flask C: 40 °C (heated oil or water bath)
-
Flask D: 60 °C (heated oil bath)
-
-
Reagent Addition: Prepare a stock solution of your iodinating system (e.g., NIS and H₂SO₄ in the same solvent). Add an equal, stoichiometric amount of this solution to each of the four flasks simultaneously (if possible) or sequentially in rapid succession.
-
Monitoring: At set time points (e.g., 1h, 2h, 4h, and 8h), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot (e.g., with aqueous sodium thiosulfate solution) and prepare it for analysis by TLC and/or LC-MS.
-
Analysis: Compare the results from each temperature point. Look for the condition that provides the best balance of high conversion of starting material with minimal formation of isomers and di-iodinated byproducts.
-
Quenching: Once the optimal time and temperature are identified or the reaction is complete, quench the entire reaction mixture by pouring it into a beaker containing a stirred solution of aqueous sodium thiosulfate or sodium sulfite to destroy excess iodine.[2] Proceed with standard aqueous workup and purification.
Data Presentation: Hypothetical Optimization Results
The results from your screen can be summarized in a table for clear comparison.
| Temp (°C) | Time (h) | Conversion (%) | 4-iodo Yield (%) | Isomer Ratio (4:2) | Di-iodo (%) | Observations |
| 0 | 8 | 65 | 60 | >98:2 | <1 | Clean, but slow |
| 25 | 4 | 98 | 92 | 95:5 | <1 | Good balance |
| 40 | 2 | >99 | 85 | 90:10 | 3 | Faster, less selective |
| 60 | 1 | >99 | 70 | 80:20 | 8 | Rapid, poor selectivity, slight darkening |
Visualization: Temperature Optimization Workflow
The following diagram illustrates the logical flow of the optimization protocol described above.
Caption: Workflow for parallel reaction temperature optimization.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting temperature for a first attempt at this reaction?
-
A: A prudent starting point is 0 °C for the addition of the iodinating agent, followed by allowing the reaction to slowly warm to room temperature (20-25 °C) and stirring for 2-12 hours. This moderate approach often provides a good balance between reaction rate and selectivity.
-
-
Q: How does the choice of solvent influence the optimal reaction temperature?
-
A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvents can influence reaction rates. For instance, polar aprotic solvents like DMF or acetonitrile can sometimes accelerate SEAr reactions compared to nonpolar solvents like dichloromethane, potentially allowing for lower reaction temperatures.[6]
-
-
Q: Are there any safety risks associated with heating iodination reactions?
-
A: Yes. Reactions involving strong oxidizing agents (like peroxides) and organic materials can become highly exothermic and difficult to control if heated too quickly or too high. Some hypervalent iodine intermediates can be thermally unstable and may decompose with significant energy release.[1] Always conduct reactions behind a safety shield, ensure proper temperature monitoring and control, and have an appropriate cooling bath on standby.
-
References
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265. Available at: [Link]
-
Iodination of Anisole - UNI ScholarWorks. Iowa Academy of Science. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Organic-Chemistry.org. Available at: [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019). Organic Syntheses, 96, 143-162. Available at: [Link]
-
Sabatini, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5555. Available at: [Link]
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Methyl 3-iodo-4-methoxybenzoate - ChemBK. ChemBK. Available at: [Link]
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Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]
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Matveev, A. G., et al. (2021). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. The Journal of Organic Chemistry, 86(17), 11942-11955. Available at: [Link]
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Shaikh, R. S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 939. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 13(5), 1046-1055. Available at: [Link]
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(PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media - ResearchGate. Available at: [Link]
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EXP 16 - An Electrophilic Iodination of Vanillin - OrganicERs.org. Available at: [Link]
-
Stav, I., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5039-5044. Available at: [Link]
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Technical Support Center: A Guide to the Purity of Methyl 4-iodo-3-methoxybenzoate
Welcome to the technical support center for Methyl 4-iodo-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal, ensuring the integrity of your research and development processes.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for the success of subsequent synthetic steps. Impurities can arise from various sources, including the synthetic route employed, side reactions, and degradation of the final product. A thorough understanding of these potential impurities is the first step toward effective purification.
I.A. Synthesis-Related Impurities
Two primary synthetic routes are commonly employed for the preparation of this compound, each with its characteristic impurity profile.
-
Methylation of Methyl 3-iodo-4-hydroxybenzoate: This route involves the methylation of the hydroxyl group of Methyl 3-iodo-4-hydroxybenzoate. The most common impurity in this process is the unreacted starting material, Methyl 3-iodo-4-hydroxybenzoate .[1]
-
Iodination of Methyl 3-methoxybenzoate: This electrophilic aromatic substitution reaction can lead to a more complex impurity profile.
-
Unreacted Starting Material: Incomplete iodination will result in the presence of Methyl 3-methoxybenzoate .
-
Regioisomeric Impurities: The methoxy and methyl ester groups direct the electrophilic iodine to specific positions on the aromatic ring. While the desired product is the 4-iodo isomer, other regioisomers can be formed, such as Methyl 2-iodo-3-methoxybenzoate and Methyl 5-iodo-3-methoxybenzoate . The formation of these isomers is influenced by the reaction conditions.[2]
-
Di-iodinated Impurities: Under harsh reaction conditions or with an excess of the iodinating agent, di-iodinated byproducts may be formed.[3]
-
I.B. Degradation-Related Impurities
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of moisture during storage.[4] This degradation pathway leads to the formation of 4-iodo-3-methoxybenzoic acid .
II. Troubleshooting Guide: Identifying and Removing Common Impurities
This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
FAQ 1: My final product shows a higher polarity spot on the TLC plate that stains with a phenolic indicator. What is it and how do I remove it?
Answer:
This impurity is likely the unreacted starting material from the methylation route, Methyl 3-iodo-4-hydroxybenzoate . Its free hydroxyl group makes it significantly more polar than the desired product.
Removal Strategy:
-
Column Chromatography: This is the most effective method for separating compounds with a significant difference in polarity. A silica gel column with a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will effectively separate the less polar desired product from the more polar starting material.[5]
-
Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate) can help remove the acidic phenolic starting material.
FAQ 2: My NMR spectrum shows an extra set of aromatic and methoxy signals, suggesting the presence of an isomer. How can I confirm this and purify my product?
Answer:
The presence of additional aromatic and methoxy signals in the 1H NMR spectrum strongly suggests contamination with regioisomers from the iodination of Methyl 3-methoxybenzoate. Distinguishing between these isomers can be challenging due to their similar structures.
Identification:
A detailed analysis of the 1H NMR coupling patterns and chemical shifts is crucial for identifying the specific regioisomers. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in unequivocally assigning the structures.[6][7]
Removal Strategy:
-
Fractional Recrystallization: If the isomeric impurity is present in a small amount, fractional recrystallization can be effective. Experiment with different solvent systems, such as hexane/ethyl acetate or methanol/water, to find conditions where the desired isomer crystallizes preferentially.
-
Preparative HPLC: For challenging separations of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) is often the most powerful technique.[8]
FAQ 3: I observe a peak in my HPLC chromatogram with a shorter retention time than my product, and my product's purity decreases over time. What could be the cause?
Answer:
This is a classic sign of product degradation via hydrolysis to the corresponding carboxylic acid, 4-iodo-3-methoxybenzoic acid . The carboxylic acid is more polar than the ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
Prevention and Removal:
-
Storage: Store this compound in a cool, dry place, protected from moisture and light to minimize hydrolysis.
-
Aqueous Bicarbonate Wash: During the work-up of your reaction, a wash with a saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer.
-
Column Chromatography: If the hydrolysis has already occurred, column chromatography using a silica gel stationary phase will effectively separate the more polar carboxylic acid from the desired ester product.
III. Analytical and Purification Protocols
For your convenience, we have outlined standard protocols for the analysis and purification of this compound.
III.A. Analytical Methods
| Technique | Purpose | Typical Parameters |
| Thin-Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and impurity profiling. | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient elution)Detection: UV at 254 nm.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Solvent: CDCl3Refer to the table below for characteristic 1H NMR chemical shifts. |
Table 1: Characteristic 1H NMR Chemical Shifts (CDCl3) for this compound and Potential Impurities
| Compound | Ar-H Signals (ppm) | -OCH3 (ester) (ppm) | -OCH3 (ether) (ppm) |
| This compound | ~7.6-7.8 (m, 2H), ~6.9 (d, 1H) | ~3.9 | ~3.9 |
| Methyl 3-iodo-4-hydroxybenzoate | ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H) | ~3.9 | - |
| Methyl 3-methoxybenzoate | ~7.5 (m, 2H), ~7.2 (t, 1H), ~7.0 (m, 1H) | ~3.9 | ~3.8 |
| 4-iodo-3-methoxybenzoic acid | Signals will be similar to the ester, but the -COOH proton will appear as a broad singlet downfield (>10 ppm). | - | ~3.9 |
Note: The exact chemical shifts can vary slightly depending on the instrument and concentration.
III.B. Purification Protocols
Protocol 1: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate, or methanol and water).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of appropriate polarity (e.g., a gradient of hexane/ethyl acetate, starting from a low polarity).
-
Collect fractions and monitor them by TLC to isolate the pure product.[5]
IV. Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, we have included diagrams generated using Graphviz.
Caption: Overview of synthesis routes and common impurity sources.
Caption: General workflow for the purification and analysis of this compound.
V. References
-
Achaogen, Inc. Antibacterial Agents. WO2008/154642[P], 2008, A2, Page column 196-197.
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Seragon Pharmaceuticals, Inc. Smith ND, Govek SP, Kahraman M, Bonnefous C, Julien JD. Polycyclic estrogen receptor modulators and uses thereof. WO2014/151899[P], 2014, A1, Paragraph 00388.
-
Buy Methyl 4-iodo-3,5-dimethoxybenzoate. BenchChem. (n.d.).
-
Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. Thieme. (n.d.).
-
The iodine value as a measure of the stability of ester base oils. Peter Greven. (n.d.).
-
Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. BenchChem. (n.d.).
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. (2021).
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Iodinated Organic Compounds as Contrast Media for Radiographic Diagnoses. I. Iodinated Aracyl Estersla. ElectronicsAndBooks. (n.d.).
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The Royal Society of Chemistry. (n.d.).
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. (n.d.).
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. (2024).
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METHYL 3-IODO-4-METHOXYBENZOATE synthesis. ChemicalBook. (n.d.).
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Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum. ChemicalBook. (n.d.).
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This compound (C9H9IO3). PubChemLite. (n.d.).
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Methyl 3-iodo-2-methoxybenzoate. BenchChem. (n.d.).
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Methyl 3-iodo-4-methoxybenzoate. PubChem. (n.d.).
-
METHYL 3-IODO-4-METHOXYBENZOATE. ChemicalBook. (n.d.).
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Advances in the direct iodination of aromatic compounds. ResearchGate. (2025).
-
Resources on 3+ component chromatography solvent systems? r/Chempros. Reddit. (2025).
-
Comparison of HPLC retention times. ResearchGate. (n.d.).
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. (n.d.).
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Determining a solvent system. University of York. (n.d.).
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Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. (n.d.).
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Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. SciELO. (2012).
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Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. PMC. (2019).
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Understanding Overmethylation: Symptoms, Causes, and Solutions. Methyl-Life® Supplements. (2024).
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How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. (2025).
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MTHFR and Overmethylation: Causes, Symptoms, and Support. Methyl-Life® Supplements. (2025).
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METHYL 4-HYDROXY-3-IODOBENZOATE. ChemicalBook. (n.d.).
-
METHYL 3-HYDROXY-4-IODOBENZOATE. Matrix Fine Chemicals. (n.d.).
-
methyl 4-hydroxy-3-iodobenzoate. Sigma-Aldrich. (n.d.).
-
Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
-
analytical challenges in the detection of 4-methoxybenzoic acid isomers. BenchChem. (n.d.).
-
Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques. Japan Customs. (n.d.).
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Technical Support Center: Troubleshooting Reactions with Methyl 4-iodo-3-methoxybenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing Methyl 4-iodo-3-methoxybenzoate in their synthetic workflows. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research and development efforts.
Section 1: Starting Material Integrity and General Issues
Q1: My reaction is failing completely. Before I troubleshoot the reaction conditions, how can I be sure my starting material, this compound, is of sufficient quality?
A1: Excellent question. The principle of "garbage in, garbage out" is paramount in synthesis. Before optimizing complex reaction parameters, verifying the integrity of your starting material is a critical first step.
-
Purity Verification: The compound should appear as a white to off-white solid.[1][2] The melting point is a sharp indicator of purity; literature values are typically in the range of 92-97 °C.[1][2][3] A broad or depressed melting range suggests impurities.
-
Structural Confirmation: Use ¹H NMR spectroscopy to confirm the structure. You should expect to see three key signals: two distinct aromatic protons, a methoxy singlet (~3.9 ppm), and a methyl ester singlet (~3.9 ppm). The presence of significant unidentifiable peaks indicates contamination.
-
Common Impurities: A potential impurity could be the corresponding carboxylic acid, 4-iodo-3-methoxybenzoic acid, arising from hydrolysis. This can often be detected by NMR or IR spectroscopy (a broad O-H stretch) and can interfere with reactions, particularly by neutralizing the base. Another possible impurity is the de-iodinated version, methyl 3-methoxybenzoate.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Failures in these reactions often share common root causes.
Q2: I've set up a cross-coupling reaction (Suzuki, Sonogashira, etc.) overnight, and the next day my TLC/LC-MS shows only starting material. What is the most likely cause?
A2: A complete lack of conversion almost always points to a fundamental failure in the catalytic cycle. The most common culprit is an inactive or "dead" catalyst.
Core Directive: Ensure a Rigorously Inert Atmosphere. Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) by atmospheric oxygen.[4] This is the single most frequent cause of reaction failure.
Troubleshooting Workflow for Catalyst Inactivity
Caption: Competing reaction pathways for an electron-rich aryl iodide.
Solutions and Optimization Strategy
To favor the desired Suzuki pathway, you must accelerate the oxidative addition step relative to the deiodination pathway.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. [5]You need to use more electron-rich and sterically bulky "Buchwald-type" biaryl phosphine ligands. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step. [5]2. Base Selection: While strong bases are needed, hydroxide-containing bases (like NaOH) can sometimes accelerate protodeboronation of your coupling partner. [5]A strong, non-nucleophilic base is often ideal.
-
Solvent and Temperature: Aprotic polar solvents are standard. Temperature needs to be high enough to drive the reaction but not so high as to cause degradation.
Table 1: Recommended Conditions for Challenging Suzuki Couplings
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions for Electron-Rich Iodides | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Common, stable Pd(0) or Pd(II) sources. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos [5][6] | Bulky, electron-rich ligands that accelerate oxidative addition. [5] |
| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃ [5][6][7] | Stronger, often anhydrous bases that facilitate transmetalation without excessive side reactions. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, Toluene, THF (often with a small amount of water) [5][7] | Aprotic solvents are generally effective. Water can be beneficial but excess should be avoided. |
| Temperature | 80-100 °C | 90-120 °C | Higher temperatures are often required to overcome the activation barrier for oxidative addition. |
Section 4: Specific Failures in Sonogashira Coupling
Q4: I am attempting a Sonogashira coupling and my main side product is the homocoupled dimer of my alkyne (a Glaser-type coupling). How do I suppress this?
A4: Alkyne homocoupling is the most common side reaction in Sonogashira chemistry and is almost always due to issues with the copper co-catalyst or atmospheric oxygen. The reaction is typically run with a palladium catalyst and a copper(I) co-catalyst. [8][9]The copper facilitates the formation of a copper(I) acetylide, which then transmetalates to palladium. However, in the presence of oxygen, copper(I) can be oxidized, promoting the oxidative dimerization of the alkyne.
Solutions:
-
Rigorous Degassing: As with all palladium catalysis, ensure your reaction is strictly anaerobic. Oxygen is a key promoter of the undesired homocoupling.
-
Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI). Typically 1-5 mol% is sufficient.
-
Run a "Copper-Free" Sonogashira: For sensitive substrates, it is often better to run the reaction without any copper co-catalyst. [8]While the reaction may be slower, it completely eliminates the primary pathway for alkyne dimerization. This often requires a slightly higher reaction temperature or a more active palladium/ligand system to compensate.
-
Base Choice: An amine base, such as triethylamine or diisopropylamine, is typically used and also serves as the solvent or co-solvent. [8]It neutralizes the HX byproduct formed during the reaction.
Section 5: Specific Failures in Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound with a primary amine is very slow. Why is this substrate challenging?
A5: Similar to the Suzuki coupling, the electron-rich nature of the aryl iodide substrate can make the oxidative addition step sluggish. [10]Furthermore, the choice of base and ligand is particularly nuanced in C-N bond formation.
Solutions:
-
Use a Strong, Sterically Hindered Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, and its conjugate acid must not coordinate too strongly to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required. [10]2. Employ Modern Ligands: This reaction class has evolved significantly through ligand development. For a challenging substrate, first-generation ligands like P(o-tol)₃ are insufficient. [10]Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or specialized N-heterocyclic carbene (NHC) ligands, which are designed to promote both the oxidative addition and the C-N bond-forming reductive elimination steps. [11][12]3. Solvent Considerations: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.
While the Ullmann (copper-catalyzed) C-N coupling is an older method, modern ligand-assisted Ullmann protocols can sometimes be an effective, lower-cost alternative to the Buchwald-Hartwig amination for certain substrates. [13]
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ElectronicsAndBooks. Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- ResearchGate.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- National Institutes of Health (NIH).
- ChemicalBook.
- ACS Publications.
- ElectronicsAndBooks. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- ChemBK.
- ResearchGate. New insights into the structure and mechanism of iodothyronine deiodinases.
- Common Organic Chemistry.
- ChemicalBook.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS Publications.
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ACS Publications.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- YouTube. (2025).
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- AOBChem.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- TCI Chemicals.
- Chem-Impex.
- ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ChemRxiv.
- Wikipedia. Sonogashira coupling.
- University of Groningen.
- National Institutes of Health (NIH). (2022).
- National Institutes of Health (NIH).
- Fisher Scientific.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- National Institutes of Health (NIH). (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate.
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- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproducts in the synthesis of "Methyl 4-iodo-3-methoxybenzoate" derivatives
Welcome to the technical support center for the synthesis of Methyl 4-iodo-3-methoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we will address common challenges encountered during the synthesis, providing in-depth, experience-driven advice and validated protocols to enhance the purity and yield of your target compounds.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The introduction of an iodine atom onto the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions.[1] However, the electrophilic iodination of the precursor, methyl 3-methoxybenzoate, can be accompanied by the formation of several byproducts that complicate purification and reduce the overall efficiency of the synthesis. This guide provides a structured approach to troubleshooting and minimizing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Question 1: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I prevent this?
Answer: The formation of di-iodinated species is a common issue in the electrophilic iodination of activated aromatic rings.[3] The methoxy group in methyl 3-methoxybenzoate is an activating group, making the aromatic ring susceptible to further iodination.
Root Cause Analysis:
-
Excess Iodinating Reagent: Using a stoichiometric excess of the iodinating agent is the most direct cause of di-iodination.
-
High Reactivity of the Substrate: The electron-donating nature of the methoxy group increases the nucleophilicity of the aromatic ring, making it prone to over-iodination.[4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of di-iodinated products.[5]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating reagent. Aim for a 1:1 molar ratio of the substrate to the iodinating agent. It may even be beneficial to use a slight sub-stoichiometric amount of the iodinating agent and accept a lower conversion to maximize selectivity for the mono-iodinated product.
-
Choice of Iodinating Agent: The reactivity of the iodinating system plays a crucial role.
-
Milder Reagents: Consider using milder iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid.[6]
-
Iodine with an Oxidant: A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The choice of oxidant can modulate the reactivity. Systems like I₂/HIO₃ in sulfuric acid are powerful and may lead to over-iodination if not carefully controlled.[7] A combination of I₂ with silver salts like Ag₂SO₄ can offer better control.[1][4]
-
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can improve selectivity.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the active electrophile in the reaction mixture at any given time, thus disfavoring the second iodination event.
Experimental Workflow for Minimizing Di-iodination:
Caption: Troubleshooting workflow for minimizing di-iodination.
Question 2: My main impurity is the other regioisomer (Methyl 2-iodo-5-methoxybenzoate). How can I improve the regioselectivity?
Answer: The directing effects of the substituents on the aromatic ring determine the position of iodination. For methyl 3-methoxybenzoate, both the methoxy (-OCH₃) and the methyl ester (-COOCH₃) groups influence the outcome.
Root Cause Analysis:
-
Directing Group Effects: The methoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. The position of iodination is a result of the interplay between these two directing effects. The methoxy group is a stronger activating group, and its directing effect generally dominates.
-
Steric Hindrance: The position ortho to the methoxy group and meta to the ester (C4) is generally favored. However, substitution at the C2 position (ortho to both groups) can also occur. The C6 position is sterically hindered by both adjacent groups.
-
Reaction Conditions: The choice of solvent and iodinating reagent can influence the regioselectivity.[1]
Troubleshooting Protocol:
-
Choice of Iodinating System: Different iodinating reagents can exhibit different levels of steric sensitivity and reactivity, which can be leveraged to control regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic aromatic substitution and thus the isomeric ratio. Experiment with a range of solvents, from non-polar (e.g., hexane, dichloromethane) to more polar (e.g., acetonitrile, acetic acid), to find the optimal conditions for your desired isomer.[1]
-
Temperature Control: As with controlling di-iodination, lower reaction temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on Regioselectivity | Recommendation |
| Iodinating Reagent | Can significantly alter the ratio of isomers due to differences in steric bulk and reactivity. | Screen various reagents (e.g., I₂/Ag₂SO₄, NIS/TFA, ICl). |
| Solvent | Affects the solvation of the intermediate carbocation and can influence the product ratio. | Test a range of solvents with varying polarities. |
| Temperature | Lower temperatures generally favor the formation of the thermodynamically more stable isomer. | Conduct the reaction at or below room temperature. |
Question 3: I am noticing hydrolysis of the methyl ester to the corresponding carboxylic acid. What causes this and how can I prevent it?
Answer: Ester hydrolysis can occur under either acidic or basic conditions, which may be present or generated during the iodination reaction or the workup procedure.[8]
Root Cause Analysis:
-
Acidic Conditions: Many iodination reactions are performed in the presence of strong acids (e.g., sulfuric acid, nitric acid) which can catalyze the hydrolysis of the ester.[7][9]
-
Basic Conditions: If the reaction workup involves a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) to neutralize acid or remove excess iodine, this can lead to saponification (base-catalyzed hydrolysis) of the ester.[10]
-
Elevated Temperatures: Hydrolysis is accelerated at higher temperatures.[8]
Troubleshooting Protocol:
-
Avoid Strongly Acidic Conditions: If possible, choose an iodination method that does not require strong acids. For instance, using NIS in a neutral solvent like dichloromethane or acetonitrile.
-
Careful Workup:
-
If an acidic reaction medium is unavoidable, perform the workup at low temperatures (e.g., pour the reaction mixture onto ice).
-
When neutralizing the reaction, use a weak base like a saturated aqueous solution of sodium bicarbonate and avoid prolonged contact times.
-
If a basic wash is necessary, keep the temperature low and minimize the exposure time.
-
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions if water is not a necessary component of the reaction. The presence of water is a prerequisite for hydrolysis.
Reaction Pathway: Ester Hydrolysis
Caption: Pathways for acid- and base-catalyzed ester hydrolysis.
Conclusion
The synthesis of this compound derivatives, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the underlying chemical principles and systematically addressing issues such as di-iodination, poor regioselectivity, and ester hydrolysis, researchers can significantly improve the efficiency and purity of their target compounds. This guide provides a framework for troubleshooting these common problems, grounded in established chemical knowledge and practical experience.
References
-
Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 3849-3859. Available at: [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]
-
Villo, P., et al. (2006). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 8(5), 458-461. Available at: [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link]
-
Erbil, S. I. (n.d.). PRODUCTION OF METHYL BENZOATE. Available at: [Link]
-
Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5032-5036. Available at: [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Iodination. Available at: [Link]
-
ChemBK. (2024). Methyl 3-iodo-4-methoxybenzoate. Available at: [Link]
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. Available at: [Link]
-
Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]
-
National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available at: [Link]
-
UNI ScholarWorks. (1940). Iodination of Anisole. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of di-iodination conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]
-
ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available at: [Link]
-
Organic-Reaction.com. (n.d.). Iodination - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
Technical Support Center: Reaction Kinetics and Mechanism Studies of Methyl 4-iodo-3-methoxybenzoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 4-iodo-3-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its reaction kinetics and mechanisms. As your virtual Senior Application Scientist, I will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
This compound is a versatile building block in organic synthesis, prized for its utility in forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the carbon-iodine bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide will focus on three of the most common and powerful transformations: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[1][2] Despite its broad applicability, researchers can encounter challenges related to reaction rate, yield, and purity.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?
Answer: A slow or stalled Suzuki-Miyaura reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Let's break down the potential issues and solutions.
Root Cause Analysis & Corrective Actions:
-
Inactive Catalyst: The active catalytic species in a Suzuki-Miyaura coupling is a Pd(0) complex.[1] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that readily generates the active Pd(0) species. If using a Pd(II) source, ensure your reaction conditions promote its reduction. This can be facilitated by the phosphine ligands or the boronic acid itself.[1]
-
-
Ligand Issues: The choice of phosphine ligand is critical. It stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of inactive palladium black.[3]
-
Solution: For an electron-rich aryl iodide like this compound, a moderately electron-rich and bulky phosphine ligand is often a good starting point. If your current ligand is not effective, consider screening other ligands. For instance, if you are using PPh₃, you might try a more electron-rich ligand to facilitate the oxidative addition step.
-
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] The choice and solubility of the base can significantly impact the reaction rate. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]
-
Solution: Ensure your chosen base is sufficiently soluble in the reaction medium. A biphasic solvent system (e.g., toluene/water) is often used to facilitate the interaction of the organic-soluble and water-soluble components. If you suspect base insolubility is an issue, consider switching to a more soluble base or adding a phase-transfer catalyst.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) can be a rate-limiting step.[5]
-
Solution: The rate of transmetalation is influenced by the base and the nature of the boronic acid or ester. Ensure you are using a sufficient excess of the boronic acid/ester (typically 1.1-1.5 equivalents). The presence of water can also be beneficial for this step.
-
Experimental Protocol: Optimizing a Sluggish Suzuki-Miyaura Reaction
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Pre-activation (optional but recommended for Pd(II) sources): In a separate flask, dissolve the Pd(II) source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a portion of the degassed solvent. Stir for 15-20 minutes at room temperature to allow for the formation of the active catalyst.
-
Reaction Initiation: Add the degassed solvent (e.g., toluene/water 4:1) to the flask containing the substrates and base. Then, add the pre-activated catalyst solution (or the Pd(0) catalyst directly).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting during the reaction: If the reaction stalls, consider adding an additional portion of the catalyst and/or base.
Question 2: I am observing significant amounts of side products, specifically homocoupling of my boronic acid and dehalogenation of my this compound. How can I minimize these?
Answer: The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki-Miyaura couplings.[1][6] Understanding their formation mechanisms is key to suppression.
Mechanisms of Side Product Formation:
-
Homocoupling: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Mitigation Strategy:
-
Thorough Degassing: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.
-
-
-
Dehalogenation (Proto-deiodination): This side reaction replaces the iodine atom with a hydrogen, leading to methyl 3-methoxybenzoate. It can occur via a hydride transfer to the palladium complex, followed by reductive elimination.[1] The source of the hydride can be the solvent, base, or impurities.
-
Mitigation Strategy:
-
Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize potential hydride sources.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider screening different bases.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired cross-coupling.
-
-
Data Presentation: Effect of Reaction Conditions on Side Product Formation
| Parameter | Condition A (High Side Products) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Reduced initial Pd(II) concentration minimizes homocoupling. |
| Solvent Degassing | Brief N₂ purge | 3x Freeze-Pump-Thaw cycles | Significantly lower O₂ levels reduce homocoupling. |
| Base | NaOH | K₃PO₄ | K₃PO₄ is generally less prone to causing dehalogenation. |
| Temperature | 110 °C | 90 °C | Lower temperature can disfavor the dehalogenation pathway. |
Visualization: Simplified Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura cycle and common side reactions.
Section 2: Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes.[3][7] When using this compound, careful control of reaction parameters is necessary to achieve high yields and regioselectivity.
Troubleshooting Guide & FAQs: Heck Reaction
Question 1: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve the outcome?
Answer: Low yields and poor regioselectivity in Heck reactions are often linked to the stability of the catalyst and the electronic and steric nature of the alkene coupling partner.
Root Cause Analysis & Corrective Actions:
-
Catalyst Decomposition: Palladium black precipitation indicates catalyst decomposition, leading to lower yields.
-
Solution: The addition of a suitable phosphine ligand can stabilize the Pd(0) catalyst.[3] However, in some cases, "ligandless" conditions (often with a phase-transfer catalyst like TBAC) can be effective, particularly with aryl iodides.[8] Experiment with both ligated and ligandless systems to find the optimal conditions for your specific alkene.
-
-
Regioselectivity Issues: The regioselectivity of the carbopalladation step (the addition of the aryl-palladium species across the double bond) is influenced by both steric and electronic factors.[3]
-
Solution:
-
Electronic Effects: With electron-deficient alkenes (e.g., acrylates, acrylonitriles), the aryl group typically adds to the β-position. For electron-rich alkenes, the selectivity can be less pronounced.
-
Steric Effects: The aryl group will generally add to the less sterically hindered carbon of the double bond.
-
Ligand Control: The choice of ligand can influence regioselectivity. Bulky ligands can enhance the preference for addition to the less substituted carbon.
-
-
-
Base and Solvent Choice: The base is required to neutralize the HI generated during the reaction and regenerate the Pd(0) catalyst.[3] The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Solution: Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used.[7] Polar aprotic solvents such as DMF, DMAc, or acetonitrile are often good choices.
-
Experimental Protocol: A General Procedure for the Heck Reaction
-
Setup: To a sealable reaction vessel, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If using a ligand, add it at this stage (e.g., PPh₃, 2-10 mol%).
-
Solvent: Add the degassed solvent (e.g., DMF).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with a suitable solvent, and wash with water to remove the base and its salt. Purify the product by column chromatography.
Visualization: Key Steps in the Heck Reaction Mechanism
Caption: The catalytic cycle of the Heck reaction.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9] The reaction is highly dependent on the choice of catalyst, ligand, and base.[10][11]
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What are the critical parameters to optimize?
Answer: Low yields in Buchwald-Hartwig aminations are frequently due to an inappropriate choice of ligand, base, or reaction conditions for the specific amine substrate.
Root Cause Analysis & Corrective Actions:
-
Ligand Selection: This is arguably the most critical parameter. The ligand must facilitate both the oxidative addition and the reductive elimination steps. For aryl iodides and primary amines, a variety of bulky, electron-rich phosphine ligands have proven effective.[11]
-
Solution: If a simple ligand like P(t-Bu)₃ is not working, consider screening a panel of more specialized biarylphosphine ligands such as XantPhos, RuPhos, or BrettPhos.[11]
-
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The pKa of the amine will influence the choice of base.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[10] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher reaction temperatures. The solubility of the base is also important; using a solvent in which the base has some solubility (e.g., t-BuOH, dioxane) can be beneficial.
-
-
Catalyst Generation: Ensuring the efficient generation of the active Pd(0) catalyst is crucial.[10]
-
Solution: Using modern palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can lead to more reliable and reproducible results as they generate the active LPd(0) species cleanly and efficiently upon exposure to a base.
-
-
Amine Purity: The purity of the amine is extremely important, as trace impurities can poison the catalyst.
-
Solution: Ensure your amine is of high purity. If necessary, purify it by distillation or recrystallization before use.
-
Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 45 |
| 2 | XantPhos | NaOt-Bu | Dioxane | 100 | 85 |
| 3 | RuPhos | K₃PO₄ | t-BuOH | 110 | 78 |
| 4 | XantPhos | Cs₂CO₃ | Toluene | 110 | 92 |
Yields are hypothetical for illustrative purposes.
Visualization: Decision Workflow for Buchwald-Hartwig Optimization
Caption: Troubleshooting workflow for low-yielding aminations.
References
-
Goossen, L. J., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10810-10813. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Turner, N. J., & Truppo, M. D. (2021). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 60(16), 8716-8720. [Link]
-
Larock, R. C., & Doty, M. J. (1998). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 1(1), 121-124. [Link]
-
University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Maseras, F., & Bickelhaupt, F. M. (2007). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Chemistry – A European Journal, 13(1), 311-322. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 446-453. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Alexanian, E. J., & Lee, C. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 133(35), 13832-13835. [Link]
-
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Chem-Impex. Methyl 3-iodo-4-methoxybenzoate. [Link]
-
Venning, A. R. O. (2016). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chen, G., et al. (2015). Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles. Journal of the American Chemical Society, 137(12), 4148-4151. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746-1758. [Link]
-
Bakos, J., et al. (2018). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 8(11), 517. [Link]
-
Blackmond, D. G., et al. (2003). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. Organometallics, 22(16), 3320-3330. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Ghorai, M. K., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. The Journal of Organic Chemistry, 87(21), 14035-14057. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 1-10. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Johnson, C. R., & Hart, D. W. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2303. [Link]
-
Cella, R., & Riente, P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Stanetty, P., & Schnürch, M. (2004). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Journal of Heterocyclic Chemistry, 41(5), 803-806. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Soderquist, J. A., et al. (2002). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society, 124(48), 14511-14518. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Aromatic Compounds. Chemical Reviews, 104(5), 2631-2666. [Link]
-
National Center for Biotechnology Information. Methyl 3-iodo-4-methoxybenzoate. PubChem. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: In-situ Monitoring of "Methyl 4-iodo-3-methoxybenzoate" Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals employing in-situ monitoring techniques for reactions involving Methyl 4-iodo-3-methoxybenzoate. As a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, real-time analysis is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides practical, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Which in-situ monitoring technique is most suitable for tracking the consumption of this compound in a Suzuki-Miyaura coupling reaction?
A1: The choice of technique depends on several factors including the reaction medium, concentration of reactants, and the specific information required. Here's a comparative overview:
| Technique | Advantages | Disadvantages | Best For |
| FT-IR | Excellent for tracking changes in functional groups (e.g., C-I bond stretching, C=O of the ester).[1][2] Provides real-time concentration trends without sampling.[3] | Water can interfere with the signal.[4] May have lower sensitivity for subtle structural changes. | Monitoring reactions in organic solvents where key functional groups have distinct and non-overlapping vibrational bands. |
| Raman | Less interference from solvents like water.[4] Provides detailed information on both solid and solution phases, making it suitable for heterogeneous reactions.[2] | Can be affected by fluorescence. Requires careful selection of laser wavelength. | Heterogeneous reactions or when monitoring changes in the solid phase (e.g., catalyst, insoluble byproducts). Also excellent for tracking changes in aromatic ring vibrations. |
| NMR | Provides detailed structural information, allowing for the simultaneous monitoring of reactants, intermediates, and products.[5] Highly quantitative. | Lower sensitivity compared to other techniques. Requires deuterated solvents for optimal performance, which may not be practical for all reaction setups. | Mechanistic studies where the identification and quantification of multiple species are critical. |
| UV-Vis | Simple, cost-effective, and highly sensitive for monitoring changes in conjugation.[6][7] | Less specific than other techniques; spectral overlap can be an issue. Only suitable for reactions involving chromophores. | Kinetic studies where a significant change in the electronic structure of the aromatic system occurs. |
For a typical Suzuki-Miyaura reaction of this compound, FT-IR spectroscopy is often a robust starting point due to its ability to monitor the disappearance of the C-I bond and the appearance of new bands associated with the biaryl product.
Q2: What are the expected spectroscopic changes when monitoring a Heck reaction of this compound with an alkene?
A2: In a Heck reaction, you are replacing the C-I bond with a C-C bond to an alkene. Using FT-IR or Raman spectroscopy, you would expect to see:
-
Disappearance of the C-I stretching vibration: This will be a low-frequency band, and its disappearance is a clear indicator of starting material consumption.
-
Appearance of new C=C stretching vibrations: The newly formed double bond in the product will have characteristic stretching frequencies.
-
Changes in the aromatic C-H bending region: The substitution pattern on the aromatic ring changes, which will be reflected in the out-of-plane C-H bending vibrations.
Q3: Can I use in-situ monitoring to detect the formation of common byproducts in a Suzuki-Miyaura reaction?
A3: Yes, in-situ monitoring is an excellent tool for detecting and quantifying byproducts in real-time. Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formation of a biaryl from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom.
These byproducts can often be identified by their unique spectral signatures using techniques like NMR or Raman spectroscopy. For example, the formation of a symmetrical homocoupled product will result in a simpler NMR spectrum compared to the desired unsymmetrical product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the in-situ monitoring of reactions involving this compound.
Problem 1: My FT-IR signal shows significant noise and a sloping baseline, making it difficult to track the reaction progress.
Possible Causes & Solutions:
-
Cause: Gas bubble formation or solid precipitation in the reaction mixture is scattering the IR beam.
-
Solution: Ensure adequate stirring to maintain a homogeneous mixture. If solids are expected, consider using a Raman probe, which is less sensitive to scattering from suspended solids.[2]
-
-
Cause: The concentration of your reactants is too low for the sensitivity of your probe.
-
Solution: If possible, increase the concentration of your reactants. Alternatively, use a probe with a longer path length to increase the absorbance.
-
-
Cause: Solvent or other species in the reaction mixture are strongly absorbing in the region of interest.
-
Solution: Choose a solvent with a clear spectral window in the region of your key vibrational bands. If this is not possible, advanced data processing techniques like baseline correction and multivariate analysis can help to extract the relevant information.
-
Problem 2: In my in-situ NMR experiment, the peaks are broad and the resolution is poor.
Possible Causes & Solutions:
-
Cause: The presence of paramagnetic species. Palladium catalysts, especially if they form nanoparticles (palladium black), can be paramagnetic and cause significant line broadening.
-
Solution: Use a well-defined, soluble palladium precatalyst. If palladium black formation is unavoidable, you may need to filter the reaction mixture before analysis, though this negates the "in-situ" aspect. Consider using a different catalyst system if the problem persists.
-
-
Cause: Poor shimming of the NMR spectrometer.
-
Solution: Ensure the spectrometer is properly shimmed before starting the reaction monitoring.
-
-
Cause: The sample is not homogeneous due to poor solubility or the presence of suspended solids.
-
Solution: Ensure all reactants are fully dissolved. If the reaction is heterogeneous, consider using a flow-NMR setup where the solution is continuously circulated and filtered before entering the NMR tube.
-
Problem 3: I am monitoring a Suzuki-Miyaura reaction with Raman spectroscopy, but I am observing strong fluorescence that overwhelms my signal.
Possible Causes & Solutions:
-
Cause: One or more components in your reaction mixture are fluorescent under the excitation wavelength used.
-
Solution: Change the excitation wavelength of your Raman laser. Longer wavelengths (e.g., 785 nm or 1064 nm) are less likely to induce fluorescence.
-
-
Cause: Impurities in your starting materials or solvent are fluorescent.
-
Solution: Purify your starting materials and use high-purity solvents.
-
III. Experimental Protocols & Workflows
Protocol 1: In-situ FT-IR Monitoring of a Suzuki-Miyaura Reaction
This protocol outlines the general steps for monitoring the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using an attenuated total reflectance (ATR) FT-IR probe.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture)
-
Reaction vessel equipped with a port for the in-situ probe, reflux condenser, and magnetic stirrer
-
FT-IR spectrometer with an ATR probe
Procedure:
-
System Setup:
-
Assemble the reaction vessel and ensure it is clean and dry.
-
Insert the ATR probe into the reaction vessel, ensuring the crystal is fully immersed in the reaction medium once the reagents are added.
-
Connect the probe to the FT-IR spectrometer.
-
-
Background Spectrum:
-
Add the solvent to the reaction vessel and stir.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.
-
-
Reaction Initiation:
-
Add this compound, the arylboronic acid, and the base to the reaction vessel.
-
Begin data acquisition on the FT-IR spectrometer.
-
Add the palladium catalyst to initiate the reaction.
-
-
Data Acquisition:
-
Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of a characteristic peak of this compound (e.g., a C-I stretching vibration).
-
Monitor the increase in the intensity of a characteristic peak of the product (e.g., a new aromatic ring vibration).
-
Plot the concentration of the reactant and product over time to determine the reaction kinetics.
-
Workflow for Troubleshooting In-situ Monitoring Experiments
Caption: A logical workflow for troubleshooting common issues in in-situ spectroscopic monitoring.
IV. Data Interpretation
Challenge: Differentiating between the starting material and product when their spectra are similar.
In some cases, the spectroscopic differences between this compound and its cross-coupling product may be subtle. For example, in a Suzuki-Miyaura reaction with an unsubstituted phenylboronic acid, the primary changes in the IR or Raman spectrum will be in the aromatic region, which can be complex.
Solution: Chemometrics
Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be powerful tools for deconvoluting complex spectral data. These methods can identify subtle spectral variations that are correlated with changes in the concentration of different species in the reaction mixture.
Logical Relationship for Data Analysis
Caption: A flowchart illustrating the data analysis pathway from raw spectral data to mechanistic understanding.
V. References
Sources
- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Cross-Coupling Reactions of Methyl 4-iodo-3-methoxybenzoate
Welcome to the technical support resource for researchers, chemists, and process development professionals working with Methyl 4-iodo-3-methoxybenzoate . This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) focused on the critical impact of ligand choice on the outcome of various palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of an Electron-Rich Aryl Iodide
This compound is a valuable building block in organic synthesis. However, its electronic properties—specifically the electron-donating methoxy group—can present challenges in cross-coupling reactions. This electron-richness can make the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl halides. Consequently, the choice of ligand coordinated to the palladium catalyst is paramount for achieving high yields and avoiding common side reactions. This guide will walk you through ligand selection strategies for several key transformations.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For this compound, the primary challenge is to facilitate the oxidative addition step without compromising the subsequent transmetalation and reductive elimination steps.
FAQ: Suzuki-Miyaura Reactions
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalling. What is the likely cause?
A1: A sluggish reaction is often due to a slow oxidative addition step, a common issue with electron-rich aryl iodides. The electron-donating methoxy group increases the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the Pd(0) catalyst. Your choice of ligand is critical here. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may require higher temperatures and can still give poor results.[1][2]
Q2: What class of ligands is recommended for this substrate?
A2: For electron-rich aryl halides, bulky and electron-rich phosphine ligands are the preferred choice.[3][4][5] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[6] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating properties.[7][8][9]
Q3: I'm observing significant dehalogenation (protodeiodination) of my starting material. How can I prevent this?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur if the transmetalation step is slow, allowing the organopalladium intermediate to undergo other reaction pathways.[7] To mitigate this, you should use ligands that accelerate both transmetalation and reductive elimination. Bulky ligands that promote a fast turnover of the catalyst can minimize the lifetime of intermediates prone to side reactions.[3] Also, ensure your reaction conditions are strictly anhydrous, as water can be a proton source for this side reaction.[7]
Q4: How do I choose between a phosphine ligand and an NHC ligand?
A4: Both ligand classes can be effective. Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are well-established for their high reactivity in Suzuki couplings of challenging substrates.[4][10][11] NHC ligands (e.g., IPr, IMes) are also very effective, offering high stability and strong electron-donating ability to facilitate oxidative addition.[7][8][9] The optimal choice often depends on the specific boronic acid partner and may require screening a small set of ligands.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Conversion | 1. Slow oxidative addition due to electron-rich substrate. 2. Inappropriate ligand choice (e.g., PPh₃). 3. Catalyst poisoning. | 1. Switch to a bulky, electron-rich ligand: Try SPhos, XPhos, or RuPhos.[4][8][10] 2. Consider an NHC ligand: PEPPSI-IPr or a similar Pd-NHC precatalyst can be very effective.[3] 3. Increase reaction temperature: If using a less active catalyst, increasing the temperature may improve rates, but watch for decomposition. |
| Dehalogenation | 1. Slow transmetalation. 2. Presence of protic impurities. 3. Suboptimal base. | 1. Use a ligand that accelerates reductive elimination: Bulky ligands like those mentioned above are beneficial.[3] 2. Ensure anhydrous conditions: Dry your solvent and reagents thoroughly.[7] 3. Optimize the base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow cross-coupling relative to homocoupling. | 1. Rigorous degassing: Ensure the reaction mixture is thoroughly degassed before heating.[7] 2. Use a more active catalyst system: A more efficient ligand will accelerate the desired cross-coupling pathway. |
Ligand Selection Workflow for Suzuki Coupling
Caption: Decision workflow for Suzuki coupling ligand selection.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of ligand is crucial for coupling amines with this compound, influencing both reaction rate and scope.
FAQ: Buchwald-Hartwig Amination
Q1: What are the best ligands for the amination of this compound?
A1: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are the gold standard for Buchwald-Hartwig amination.[8][9] Ligands like Xantphos, BINAP, and various Buchwald-type biaryl phosphines (e.g., RuPhos, BrettPhos) have demonstrated broad utility.[8] The optimal ligand can depend on the steric and electronic properties of the amine coupling partner.[8]
Q2: My reaction is not going to completion, and I see some starting material decomposition. What could be the issue?
A2: Incomplete conversion can be due to catalyst deactivation or an insufficiently active catalyst system for this electron-rich substrate. Decomposition might be related to harsh reaction conditions (e.g., high temperature) required to drive the reaction with a suboptimal ligand. Using a more active, modern ligand system often allows for milder reaction conditions, which can improve both yield and substrate stability.
Q3: Can I use NHC ligands for Buchwald-Hartwig amination?
A3: While phosphine ligands are more traditionally associated with Buchwald-Hartwig amination, NHC ligands have also been successfully employed and can be a good alternative to screen, especially if phosphine-based systems are not providing the desired results.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield / No Reaction | 1. Inappropriate ligand for the specific amine. 2. Catalyst inhibition. 3. Incorrect base or solvent. | 1. Screen a panel of ligands: Start with a broad ligand like Xantphos or a Buchwald G3 precatalyst with a biarylphosphine ligand.[3][8] 2. Vary the base: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice can significantly impact the reaction. 3. Change the solvent: Toluene and dioxane are common choices; solvent can affect solubility and reactivity.[8] |
| Amine Decomposition | 1. Reaction temperature is too high. 2. Base is too strong for the amine's functional groups. | 1. Use a more active ligand/catalyst system: This can allow for lower reaction temperatures. 2. Switch to a weaker base: Consider K₂CO₃ or Cs₂CO₃ if your amine is base-sensitive. |
Section 3: Heck and Sonogashira Couplings
While Suzuki and Buchwald-Hartwig reactions are very common, Heck and Sonogashira couplings are also valuable transformations for functionalizing this compound.
FAQ: Heck and Sonogashira Reactions
Q1: What ligands are suitable for the Heck reaction with this substrate?
A1: The Heck reaction can often be performed with simpler phosphine ligands like PPh₃ or P(o-tol)₃, especially with a reactive aryl iodide. However, for more challenging couplings or to improve regioselectivity, more specialized ligands may be needed. Both monodentate and bidentate phosphine ligands have been used successfully.[12] In some cases, ligand-free conditions using a palladium salt like Pd(OAc)₂ can be effective, though this is substrate-dependent.[13]
Q2: My Sonogashira coupling is giving low yields and I'm observing alkyne homocoupling (Glaser coupling). What should I do?
A2: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen.[7]
-
Ensure strictly anaerobic conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[7]
-
Ligand Choice: While the classic Sonogashira uses a Pd/phosphine catalyst with a copper(I) co-catalyst, the choice of phosphine can influence catalyst stability and activity. Electron-rich and bulky phosphines can be beneficial. NHC ligands have also emerged as powerful alternatives in Sonogashira reactions.[14][15]
General Ligand Selection Principles
Caption: Relationship between substrate properties and ligand choice.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and the appropriate amount of ligand if not using a precatalyst.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.5 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Amino-2-iodobenzamide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Wikipedia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate.
- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- PubMed. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Chemistry Portal. Heck Reaction.
- ChemistryViews. (2023).
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchG
- Organometallics. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. Screening catalytic conditions in Heck coupling between....
- Beilstein Journals. BJOC - Search Results.
- Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- SciSpace. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry†.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Reactivity Guide: Methyl 4-iodo-3-methoxybenzoate vs. Methyl 4-bromo-3-methoxybenzoate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Aryl halides are foundational building blocks in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-supported comparison of two closely related yet distinct synthons: Methyl 4-iodo-3-methoxybenzoate and Methyl 4-bromo-3-methoxybenzoate . We will dissect the fundamental principles governing their reactivity, present comparative experimental data, and provide robust protocols to guide your synthetic strategy.
Part 1: The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The observed difference in reactivity between these two compounds is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The energy required to cleave this bond homolytically, known as the Bond Dissociation Energy (BDE), is the primary determinant for the rate of the initial, often rate-limiting, step in most cross-coupling catalytic cycles: oxidative addition.[1][2]
The established trend for C-X BDEs in aryl halides is: C-F > C-Cl > C-Br > C-I [1][3]
This trend arises from the degree of orbital overlap between the carbon and the halogen atom. The larger, more diffuse orbitals of iodine result in poorer overlap with carbon's sp² orbital compared to bromine, leading to a weaker and longer C-I bond.[1]
| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Implication |
| Aryl-Br | ~285 | Stronger bond, requires more energy to break, less reactive. |
| Aryl-I | ~213 | Weaker bond, more easily cleaved, more reactive.[4] |
This ~72 kJ/mol difference is substantial and directly translates to the significantly higher reactivity of this compound. The lower energy barrier for C-I bond cleavage allows reactions to proceed under milder conditions, often leading to faster reaction times, higher yields, and cleaner reaction profiles.
The Oxidative Addition Step: A Mechanistic View
In palladium-catalyzed cross-coupling, the active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide.[5][6][7] This oxidative addition step is almost universally faster for aryl iodides than for aryl bromides.[6][7][8]
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
This protocol is optimized for the more reactive This compound . Notes for adapting to the bromo-analog are included.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Adaptation for Methyl 4-bromo-3-methoxybenzoate:
-
Increase the catalyst loading to 3-5 mol%. Consider using a more active pre-catalyst system like Pd(OAc)₂ with a ligand such as SPhos.
-
A stronger base, like K₃PO₄, may be beneficial.
-
Increase the reaction temperature to 100-110 °C.
-
Expect longer reaction times, potentially 12-24 hours.
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond, a crucial transformation for synthesizing pharmaceuticals, as the arylamine motif is ubiquitous in bioactive molecules. [9][10][11]The reactivity trend remains consistent, with the iodo-compound allowing for the coupling of a wider array of amines, including those with lower nucleophilicity, under more gentle conditions. [12][13]
| Parameter | This compound | Methyl 4-bromo-3-methoxybenzoate | Rationale for Difference |
|---|---|---|---|
| Ligand | Biaryl phosphines (e.g., BINAP, Xantphos) | Requires highly specialized, bulky biaryl phosphines (e.g., RuPhos, BrettPhos) | The more challenging oxidative addition of Ar-Br necessitates more sterically demanding and electron-rich ligands to promote catalyst activity. [9] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | Stronger bases are often required to facilitate the deprotonation of the amine and promote the catalytic cycle with the less reactive bromide. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier of C-Br bond cleavage. |
| Amine Scope | Broad; couples well with primary, secondary, and less nucleophilic amines. | More limited; may struggle with hindered or electron-deficient amines without significant optimization. | The high reactivity of the iodide intermediate makes it less sensitive to the nucleophilicity of the amine coupling partner. |
Caption: General catalytic cycle for Buchwald-Hartwig amination.
This protocol is a robust starting point for the amination of This compound .
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand like Xantphos (0.036 mmol, 3.6 mol%) to a dry Schlenk tube. Add sodium tert-butoxide (1.4 mmol, 1.4 eq.), this compound (1.0 mmol, 1.0 eq.), and the desired amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to 100 °C for 4-12 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Adaptation for Methyl 4-bromo-3-methoxybenzoate:
-
A more specialized catalyst system is highly recommended, such as a G3 or G4 Buchwald palladacycle precatalyst with a ligand like RuPhos or BrettPhos.
-
A strong base like NaOtBu or LiHMDS is generally required.
-
The reaction temperature will likely need to be increased to 110-120 °C.
-
Be prepared for longer reaction times and potentially lower yields, especially with challenging amine substrates.
C. Heck Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins. [14][15][16]The reactivity difference is again prominent, with the iodo-compound generally providing the desired product more efficiently. [14]
| Parameter | This compound | Methyl 4-bromo-3-methoxybenzoate | Rationale for Difference |
|---|---|---|---|
| Catalyst System | Pd(OAc)₂ often sufficient | Often requires pre-formed catalysts or additives like phase-transfer agents (e.g., TBAB) | The sluggish oxidative addition of Ar-Br necessitates more active catalyst systems to achieve reasonable reaction rates. [17] |
| Base | Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (K₂CO₃) | Often requires stronger bases or specific combinations (e.g., NaOAc) | The choice of base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. |
| Temperature | 80 - 120 °C | 100 - 140 °C | Higher temperatures are required to drive the less favorable reaction with the aryl bromide. |
| Side Reactions | Lower incidence of side reactions. | Higher potential for side reactions like hydrodehalogenation or alkene isomerization at elevated temperatures. | Milder conditions reduce the likelihood of undesired thermal decomposition or side pathways. |
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
This protocol provides a general method for the Heck coupling of This compound .
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2.0 eq.).
-
Reagent Addition: Add the desired alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile (5 mL).
-
Reaction: Seal the tube and heat to 100 °C for 6-16 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Adaptation for Methyl 4-bromo-3-methoxybenzoate:
-
Phosphine ligands (e.g., P(o-tolyl)₃) are often necessary.
-
The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in polar solvents. [17]* Higher temperatures (120-140 °C) are typically required.
-
Be aware of the potential for lower yields and the formation of byproducts.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo-counterpart. This heightened reactivity stems directly from its lower carbon-iodine bond dissociation energy.
-
Choose this compound when:
-
Mild reaction conditions are paramount to preserve sensitive functional groups.
-
High yields and clean reaction profiles are critical.
-
Working with challenging coupling partners (e.g., sterically hindered or electron-poor amines/boronic acids).
-
Rapid reaction completion is desired for high-throughput or discovery chemistry applications.
-
-
Choose Methyl 4-bromo-3-methoxybenzoate when:
-
Cost is a primary driver, especially for large-scale synthesis.
-
The subsequent reaction conditions are robust and can tolerate higher temperatures and stronger bases.
-
The required coupling partners are highly reactive, mitigating the need for a hyper-reactive aryl halide.
-
Ultimately, the choice is a strategic one, balancing the demands of chemical reactivity with the practicalities of cost and scale. By understanding the fundamental principles and leveraging the comparative data presented, researchers can make an informed decision to select the optimal building block for their synthetic endeavors.
References
-
ACS Publications. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics. Available from: [Link].
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ACS Publications. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics. Available from: [Link].
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Chemical Communications (RSC Publishing). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Available from: [Link].
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Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link].
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ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Available from: [Link].
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ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link].
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UVIC. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available from: [Link].
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Cambridge Open Engage. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry | ChemRxiv. Available from: [Link].
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ChemBK. Methyl 3-iodo-4-methoxybenzoate. Available from: [Link].
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CHIMIA. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Available from: [Link].
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PMC. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Available from: [Link].
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ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available from: [Link].
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ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. Available from: [Link].
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Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available from: [Link].
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].
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Organic Chemistry Portal. Heck Reaction. Available from: [Link].
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link].
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available from: [Link].
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link].
-
PubChemLite. Methyl 4-bromo-3-methoxybenzoate (C9H9BrO3). Available from: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
-
J&K Scientific. Methyl-3-iodo-4-methoxybenzoate, 98% | 35387-93-0. Available from: [Link].
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arkat usa. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link].
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Chemistry LibreTexts. Heck Reaction. Available from: [Link].
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SynArchive. Mizoroki-Heck Reaction. Available from: [Link].
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ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. Available from: [Link].
-
PMC - NIH. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available from: [Link].
-
University of Toronto. Bond Dissociation Energies. Available from: [Link].
-
PubChem. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117. Available from: [Link].
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link].
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Journal of the American Chemical Society. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Available from: [Link].
-
Chemistry LibreTexts. Bond Energies. Available from: [Link].
-
ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. Available from: [Link].
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link].
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PubMed. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Available from: [Link].
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PMC - NIH. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Available from: [Link].
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A Comparative Guide to Halogenated Benzoates in Suzuki Coupling: From Reactivity Trends to Practical Applications
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures prevalent in drug candidates.[2] Halogenated benzoates are valuable and readily available building blocks in this context. However, the choice of the halogen atom on the benzoate ring significantly influences the reaction's outcome, efficiency, and the required experimental conditions.
This guide provides a comprehensive comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluorobenzoates in Suzuki coupling. We will delve into the underlying principles governing their reactivity, present comparative data, and offer detailed experimental protocols to empower researchers in designing and optimizing their synthetic strategies.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of aryl halides in Suzuki coupling is fundamentally governed by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The ease of this step is directly related to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is more readily cleaved, leading to a faster reaction.
The established reactivity trend for aryl halides in Suzuki coupling is:
This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The C-I bond is the weakest, making iodobenzoates the most reactive substrates, while the C-F bond is the strongest, rendering fluorobenzoates largely unreactive under standard Suzuki conditions.[4]
Comparative Performance of Halogenated Benzoates
The following table provides a qualitative and semi-quantitative comparison of the performance of different halogenated benzoates in Suzuki coupling, based on literature data. It is important to note that specific yields and reaction times are highly dependent on the reaction partners, catalyst system, and precise conditions.
| Halogenated Benzoate | Relative Reactivity | Typical Reaction Time | Typical Yield Range | Key Considerations |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Most reactive, ideal for mild conditions and sensitive substrates. Can sometimes exhibit lower reactivity at very low temperatures with traditional catalysts.[5][6] |
| Methyl 2-bromobenzoate | High | 6 - 24 hours | 70 - 90% | A versatile and commonly used substrate, offering a good balance of reactivity and stability.[4] |
| Methyl 2-chlorobenzoate | Moderate | 12 - 48 hours | 50 - 80% | Less reactive, often requiring higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][7] |
| Methyl 2-fluorobenzoate | Very Low / Inert | > 48 hours | < 10% | Generally unreactive in standard Suzuki coupling and requires specialized catalytic systems for activation.[7] |
The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of representative halogenated benzoates. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of Methyl 2-Iodobenzoate (High Reactivity)
This protocol utilizes the high reactivity of the C-I bond, allowing for milder conditions.
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-iodobenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Methyl 2-Bromobenzoate (Balanced Reactivity)
This protocol for the workhorse substrate, methyl 2-bromobenzoate, often requires slightly more forcing conditions and a more robust catalyst system.[9]
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (a bulky, electron-rich phosphine ligand) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Protocol 3: Suzuki Coupling of Methyl 2-Chlorobenzoate (Challenging Substrate)
The coupling of aryl chlorides requires highly active catalyst systems to overcome the strong C-Cl bond.
Materials:
-
Methyl 2-chlorobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (a highly active Buchwald ligand) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add methyl 2-chlorobenzoate, the arylboronic acid, and potassium phosphate.
-
Add the Pd₂(dba)₃ and XPhos.
-
Seal the tube, remove from the glovebox, and place it on a Schlenk line.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-48 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Critical Role of Catalysts and Ligands
For less reactive aryl halides like chlorobenzoates, the choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial for a successful reaction.[7] Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C-Cl bond.
Modern, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have revolutionized the field. These ligands promote the oxidative addition step and stabilize the active palladium(0) species, enabling the coupling of challenging substrates under milder conditions.[10] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for the Suzuki coupling of aryl chlorides.
Caption: The influence of ligand choice on substrate scope in Suzuki coupling.
Conclusion
The selection of a halogenated benzoate for a Suzuki-Miyaura coupling reaction represents a trade-off between reactivity, cost, and the specific demands of the synthetic route. Iodobenzoates offer the highest reactivity, enabling milder conditions and shorter reaction times, making them ideal for complex syntheses with sensitive functional groups. Bromobenzoates provide a robust and versatile alternative, balancing reactivity with cost-effectiveness. The use of chlorobenzoates, while economically attractive, presents a significant synthetic challenge that necessitates the use of advanced, highly active catalyst systems. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and development endeavors.
References
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- BenchChem. (2025).
- BenchChem. (2025).
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
- BenchChem. (2025). A Comparative Yield Analysis of Chloro-, Bromo-, and Iodo-arenes in Suzuki-Miyaura Cross-Coupling.
- Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97819-97824.
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Kotha, S., et al. (2002). The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746-1758.
- The Nobel Foundation. (2010). The Nobel Prize in Chemistry 2010.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- Ananikov, V. P. (2015). Nickel: The "Spirited" Transgressor of Cross-Coupling Reactions.
- Jana, R., et al. (2011). Recent advances in the Suzuki–Miyaura cross-coupling reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Walker, S. D., et al. (2004). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides.
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A Comparative Guide to the Purity Analysis of Methyl 4-iodo-3-methoxybenzoate: NMR vs. HPLC
In the synthesis of complex molecules for pharmaceuticals and advanced materials, the purity of chemical intermediates is a non-negotiable prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Methyl 4-iodo-3-methoxybenzoate, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of two instrumental methods for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond standard operating procedures to explore the causality behind experimental choices, presenting a framework for selecting the optimal analytical strategy.
The Analytical Challenge: Structure and Potential Impurities
To develop a robust purity method, we must first understand the analyte and its potential process-related impurities. The structure of this compound features distinct functional groups that are key to its analysis. Common impurities may include starting materials, by-products such as regioisomers (e.g., Methyl 3-iodo-4-methoxybenzoate), or related substances from incomplete reactions.
Caption: Target analyte and a common potential process-related impurity.
A Unified Workflow for Purity Assessment
A rigorous purity analysis follows a structured, self-validating workflow. By splitting a single, homogenized sample and analyzing it with orthogonal techniques, we generate a comprehensive and trustworthy purity profile.
Caption: A robust, orthogonal workflow for comprehensive purity determination.
Method 1: HPLC-UV for High-Sensitivity Impurity Profiling
High-Performance Liquid Chromatography is the industry standard for separating and quantifying impurities in pharmaceutical substances.[1][2] Its power lies in its exceptional resolving power and sensitivity, making it ideal for detecting trace-level impurities that could be missed by other techniques.
Causality in Experimental Design for HPLC
The goal of HPLC method development is to achieve baseline separation between the main component and all potential impurities.[3][4] For a moderately polar compound like this compound, a reversed-phase C18 column provides a versatile stationary phase.
The mobile phase composition is the primary tool for optimizing selectivity. A gradient elution, starting with a higher aqueous composition and increasing the organic solvent (e.g., acetonitrile) over time, is necessary. This ensures that polar impurities elute early while more non-polar, grease-like impurities are still eluted from the column in a reasonable time, providing a complete picture of the sample. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical; it suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.
Detection is typically performed using a UV detector. A photodiode array (PDA) detector is preferred as it can provide spectral information to help in peak identification and purity assessment.
Experimental Protocol: HPLC-UV
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-20 min: 30% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 30% B (re-equilibration).
-
-
-
Data Analysis:
Data Presentation: HPLC Results
| Sample ID | Main Peak R_t (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Batch A (High Purity) | 12.5 | 99.91% | 0.05% | 0.04% |
| Batch B (Lower Purity) | 12.5 | 98.55% | 1.12% (at 11.8 min) | 0.33% (at 13.1 min) |
Method 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
While HPLC is excellent for relative purity, qNMR is a primary analytical method capable of determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[8][9] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11]
Causality in Experimental Design for qNMR
A successful qNMR experiment hinges on several critical parameters. First, a certified internal standard of known high purity (e.g., maleic anhydride) must be chosen. This standard must be stable, non-volatile, and possess signals that do not overlap with the analyte's signals.
Second, a long relaxation delay (D1) is absolutely essential. This is the time between pulses, and it must be set to at least 5 times the T₁ (spin-lattice relaxation time) of the slowest-relaxing proton in both the analyte and the standard. This ensures that all protons have fully returned to their ground state before the next pulse, guaranteeing that the resulting signal integrations are truly quantitative. A common mistake is to use the short delays typical for qualitative NMR, which leads to inaccurate results.
Finally, the sample must be prepared with utmost accuracy, using a microbalance to record the weights of both the analyte and the internal standard.[12]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial.
-
Dissolve both components completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumental Parameters (400 MHz or higher):
-
Pulse Angle: 90° (calibrated).
-
Acquisition Time (aq): > 3 s.
-
Relaxation Delay (d1): 30 s (a conservative value ensuring full relaxation).
-
Number of Scans (ns): 16-32.
-
Temperature: Stable, e.g., 298 K.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity (mass fraction) using the standard qNMR equation.[13]
-
Data Presentation: qNMR Results
| Sample ID | Analyte Signal (Integral) | Standard Signal (Integral) | Calculated Absolute Purity (w/w %) | | :--- | :--- | :--- | :--- | :--- | | Batch A (High Purity) | -OCH₃ (3H) / 1.00 | Maleic Anhydride (2H) / 0.31 | 99.8% | | Batch B (Lower Purity) | -OCH₃ (3H) / 1.00 | Maleic Anhydride (2H) / 0.32 | 98.6% |
Comparative Analysis: Choosing the Right Tool for the Job
Neither HPLC nor qNMR is universally "better"; they are complementary tools that answer different questions. Their strengths and weaknesses dictate their ideal applications.
Caption: Comparison of the primary strengths and limitations of qNMR and HPLC.
-
For Absolute Purity and Reference Standard Certification: qNMR is the superior method. It provides a direct, SI-traceable measurement of the mass fraction of the analyte, which is critical for certifying reference materials or for assigning the purity of a new chemical entity when a standard is not yet available.
-
For Quality Control and Impurity Profiling: HPLC is the workhorse. Its high sensitivity is essential for detecting and quantifying impurities at the levels required by regulatory agencies like the ICH, which mandates reporting thresholds as low as 0.05% for high-dose drugs.[6][14]
-
Orthogonal Validation: The most robust quality assessment is achieved by using both methods. The absolute purity from qNMR should correlate well with the area percent purity from HPLC. A significant discrepancy (e.g., qNMR purity of 98.6% but HPLC purity of 99.9%) would be a red flag, suggesting the presence of impurities that are "invisible" to one of the techniques (e.g., impurities with no UV chromophore for HPLC, or inorganic salts/residual solvents not observed in the ¹H NMR spectrum).
Conclusion
For a complete and defensible purity assessment of this compound, a dual-pronged approach leveraging both HPLC and qNMR is the gold standard. HPLC provides an unparalleled, high-sensitivity profile of process-related impurities, ensuring that no trace contaminants are overlooked. Simultaneously, qNMR delivers an unbiased, absolute purity value, providing the ultimate confirmation of the analyte's mass fraction. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can make informed decisions with the highest degree of analytical confidence.
References
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Title: General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: U.S. Pharmacopeia (USP) URL: [Link]
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Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
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Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES Source: SlideShare URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: 〈761〉 Nuclear Magnetic Resonance Spectroscopy Source: USP-NF URL: [Link]
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Title: Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons Source: Semantic Scholar URL: [Link]
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Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL: [Link]
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Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
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Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: RSSL URL: [Link]
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Title: Purity by Absolute qNMR Instructions Source: CordenPharma URL: [Link]
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Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
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Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL: [Link]
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: International Labmate URL: [Link]
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Title: Stimuli Article (qNMR) Source: U.S. Pharmacopeia (USP) URL: [Link]
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Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL: [Link]
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Title: (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchGate URL: [Link]
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Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
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A Comparative Guide to the Cross-Coupling Reactions of Methyl 4-iodo-3-methoxybenzoate: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and materials science, the ability to selectively and efficiently functionalize aromatic scaffolds is paramount. Methyl 4-iodo-3-methoxybenzoate stands as a versatile and valuable building block. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester, presents a nuanced electronic profile, while the strategically positioned iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the key coupling strategies for this compound, moving beyond mere protocols to explain the underlying principles and rationale for experimental design. We will explore the formation of carbon-carbon and carbon-nitrogen bonds, offering field-proven insights to empower you to select and optimize the ideal reaction for your synthetic goals.
The Central Role of Palladium Catalysis
The workhorse for the functionalization of aryl halides is palladium-catalyzed cross-coupling. These reactions share a common mechanistic framework, the Pd(0)/Pd(II) catalytic cycle, which is fundamental to understanding reaction design.[1]
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl > F).[2] The C-I bond is the most reactive, making our substrate highly suitable for coupling.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C or C-X bond and regenerating the Pd(0) catalyst.[2]
Understanding this cycle is key to troubleshooting and optimization. For instance, bulky, electron-rich phosphine ligands are often used to accelerate both the oxidative addition and reductive elimination steps.[3]
Comparison of Key Coupling Reactions
We will now compare four of the most powerful cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Amination.
| Reaction | Bond Formed | Coupling Partner | Key Advantages | Common Catalysts/Ligands |
| Suzuki-Miyaura | C(sp²) - C(sp²) / C(sp³) | Boronic Acids/Esters | High functional group tolerance; mild conditions; commercially available reagents; non-toxic byproducts.[3] | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos |
| Heck | C(sp²) - C(sp²) | Alkenes | Atom economical; forms substituted alkenes directly.[1][4] | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkynes | Direct synthesis of aryl alkynes; relatively mild conditions.[5][6] | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amines | Broad scope for amine partners; excellent for synthesizing arylamines.[7][8] | Pd₂(dba)₃/BINAP, Xantphos, RuPhos |
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used C-C bond-forming cross-coupling reaction.[9] It is particularly valuable in pharmaceutical chemistry for constructing biaryl structures. The reaction's success hinges on the activation of the organoboron species by a base, which facilitates the crucial transmetalation step.[9]
For a substrate like this compound, which is somewhat sterically hindered by the ortho-methoxy group, the choice of ligand and base is critical to achieving high yields. A study on the closely related isomer, 3-iodo-4-methoxybenzoic acid methyl ester, demonstrated that sterically hindered biaryls could be synthesized in good yields using a classic catalyst system, Pd(PPh₃)₄, with sodium phenoxide as the base in anhydrous benzene.[10] This suggests that even with some steric hindrance, robust coupling is achievable.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Suzuki Coupling Experimental Workflow.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 294 mg), Phenylboronic Acid (1.2 mmol, 146 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add the Toluene/Ethanol/Water solvent mixture (10 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.[11]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an aryl group and a terminal alkyne, creating arylalkynes.[6] This reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[5] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[5] The resulting arylalkyne motif is a key structural element in many functional materials and pharmaceuticals.[5]
Experimental Protocol: Sonogashira Coupling
Objective: To couple this compound with Phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
-
Vessel Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 294 mg) in anhydrous triethylamine (10 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg) to the solution.
-
Reagent Addition: Add Phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often gentle enough to proceed without heating.
-
Monitoring: Monitor the reaction by TLC until the starting iodide is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).
-
Filtration: Filter the solution through a pad of Celite to remove the amine salts and catalyst residues.
-
Washing: Wash the filtrate with 1M HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield Methyl 3-methoxy-4-(phenylethynyl)benzoate.
Heck Reaction: Vinylation of the Aromatic Core
The Heck reaction provides a direct method for the vinylation of aryl halides, coupling them with alkenes to form substituted olefins.[1] A key feature of the mechanism is the migratory insertion of the alkene into the Aryl-Palladium bond, followed by a β-hydride elimination step to release the product and regenerate a palladium-hydride species.[12] The base in the reaction is required to neutralize the H-X generated and regenerate the Pd(0) catalyst from the Pd-H intermediate.[12]
Experimental Protocol: Heck Coupling
Objective: To couple this compound with Styrene.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
Vessel Preparation: To a sealed tube, add this compound (1.0 mmol, 294 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), Styrene (1.5 mmol, 172 µL), and Triethylamine (1.5 mmol, 209 µL) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature and pour it into water (30 mL). Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield predominantly the (E)-isomer of Methyl 3-methoxy-4-styrylbenzoate.
Buchwald-Hartwig Amination: Forging C-N Bonds
For the synthesis of arylamines, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[8] This reaction couples an aryl halide with a primary or secondary amine.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can be challenging for C-N bond formation.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[14]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple this compound with Morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Glovebox Setup: Inside a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.08 mmol, 46.3 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 294 mg).
-
Solvent and Amine: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by Morpholine (1.2 mmol, 105 µL) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Isolation & Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield Methyl 3-methoxy-4-(morpholino)benzoate.
Product Characterization
The successful synthesis of these coupling products must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal in the aromatic region corresponding to the position of the iodine and the appearance of new signals for the coupled fragment are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.[15]
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for the use of diverse coupling partners under relatively mild conditions.
-
The Suzuki-Miyaura reaction is the method of choice for creating biaryl linkages with excellent functional group tolerance.
-
The Sonogashira coupling provides a direct and efficient route to valuable arylalkyne products.
-
The Heck reaction offers an atom-economical pathway to vinylated aromatics.
-
The Buchwald-Hartwig amination is unparalleled for the synthesis of arylamines, a critical class of compounds in medicinal chemistry.
By understanding the mechanistic underpinnings of these reactions and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively leverage this compound to construct a vast array of complex molecules for a multitude of applications.
References
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Bellina, F., & Rossi, R. (2010). The Development of Practical Palladium-Catalyzed Methods for the Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 110(2), 1082-1146. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Tetrahedron Letters, 46(35), 5877-5879. Available at: [Link]
-
Valente, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2338-2346. Available at: [Link]
-
Kinzel, T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1780-1789. Available at: [Link]
-
Baudoin, O., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron Letters, 41(25), 4977-4980. Available at: [Link]
-
Hu, X., et al. (2019). Palladium-catalyzed carbonylative Suzuki coupling of aryl iodides and arylboronic acids with Mo(CO)6 as CO source. Tetrahedron Letters, 60(15), 1067-1070. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(24), 7835-7841. Available at: [Link]
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Baudoin, O., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ElectronicsAndBooks. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Wikipedia. (2023). Heck reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146-1155. Available at: [Link]
-
Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 12056. Available at: [Link]
-
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A Comparative Guide to the Structural Confirmation of Methyl 4-iodo-3-methoxybenzoate Derivatives
For researchers in organic synthesis and medicinal chemistry, Methyl 4-iodo-3-methoxybenzoate and its derivatives are pivotal building blocks. Their specific substitution pattern is crucial for directing subsequent reactions and for the final bioactivity of target molecules. However, the synthesis of these compounds can often lead to isomeric impurities, most notably the Methyl 3-iodo-4-methoxybenzoate isomer. Ambiguous structural assignment can compromise entire research pipelines.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establishing a self-validating system to ensure the highest degree of confidence in your molecular architecture.
The Analytical Challenge: Certainty in the Face of Isomerism
The primary challenge lies in differentiating the target 4-iodo-3-methoxy isomer from the potential 3-iodo-4-methoxy byproduct. Both share the same molecular formula (C9H9IO3) and molecular weight (292.07 g/mol ), rendering simple mass spectrometry insufficient for conclusive identification.[1] A rigorous, evidence-based approach combining several analytical techniques is therefore not just recommended, but essential.
An Integrated Workflow for Structural Elucidation
Our approach is centered on a logical progression of experiments, where each technique provides a unique piece of the structural puzzle. The data from each step should correlate with and validate the others, forming a cohesive and irrefutable body of evidence.
Caption: Key HMBC correlations from methoxy protons to the aromatic ring.
For our target This compound , the protons of the methoxy group will show a strong HMBC correlation to the carbon at position 3 (C3). For the 3-iodo-4-methoxy isomer, this correlation would be to C4. This single experiment provides definitive proof of the methoxy group's location. [2] Table 2: Comparative NMR Data for Isomer Differentiation
| Technique | Observation for this compound | Observation for Methyl 3-iodo-4-methoxybenzoate |
| ¹H NMR | Aromatic region shows d, dd, and d patterns. | Aromatic region shows a distinctive singlet-like signal. |
| HMBC | Strong correlation from -OCH₃ protons to C3 of the ring. | Strong correlation from -OCH₃ protons to C4 of the ring. |
Complementary Techniques for Complete Confidence
While NMR and MS provide the core of the structural proof, other techniques can offer valuable supporting data.
FTIR Spectroscopy: Functional Group Confirmation
Infrared spectroscopy confirms the presence of key functional groups.
-
Rationale: This technique validates the presence of the ester and ether functionalities, ensuring no unexpected chemical transformations have occurred.
-
Expected Peaks:
X-Ray Crystallography: The Gold Standard
If the compound can be grown as a high-quality single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure. [6][7]
-
Rationale: It is the most definitive method for molecular structure determination. [8]The resulting electron density map directly visualizes the position of each atom, including the iodine and methoxy substituents, leaving no room for doubt. [9]* Limitation: The primary challenge is often the rate-limiting step of growing a suitable crystal. [8]It is not a high-throughput technique and is typically reserved for final, unequivocal confirmation of a key compound.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent does not have peaks that overlap with key analyte signals. [10]3. Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire 1D (¹H, ¹³C) and 2D (gCOSY, gHSQC, gHMBC) spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used for data acquisition. [10]
Conclusion
Confirming the structure of this compound derivatives is a critical step that demands a rigorous and systematic approach. Relying on a single technique is insufficient and carries significant risk of misidentification. By integrating data from HRMS, a full suite of 1D and 2D NMR experiments, and complementary FTIR analysis, researchers can build a self-validating case for the correct isomeric structure. For absolute proof of novel derivatives, single-crystal X-ray crystallography remains the ultimate arbiter. This multi-technique workflow ensures the scientific integrity of your results and provides the necessary confidence to proceed in drug development and complex organic synthesis.
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]
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Nyquist, R. A., & Potts, W. J. (1959). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Spectrochimica Acta, 15, 514-521. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
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Giri, B. R., et al. (2018). Proving and Probing the Presence of the Elusive C−H⋅⋅⋅O Hydrogen Bond in Liquid Solutions at Room Temperature. The Journal of Physical Chemistry B, 122(35), 8452–8461. Retrieved from [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
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Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215. Retrieved from [Link]
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Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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A Senior Application Scientist's Guide to Aromatic Building Blocks: Benchmarking Methyl 4-iodo-3-methoxybenzoate
In the intricate world of medicinal chemistry and materials science, the selection of a starting building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The substituted benzoate scaffold is a ubiquitous feature in a vast array of functional molecules, from pharmaceuticals to organic electronics. This guide provides a deep dive into the practical application of Methyl 4-iodo-3-methoxybenzoate , benchmarking its performance against its closest chemical cousins: the analogous bromo- and boronic ester derivatives.
Our objective is to move beyond simple catalog listings and provide researchers, scientists, and drug development professionals with a clear, data-driven framework for choosing the optimal reagent for their specific cross-coupling needs. We will explore the causal relationships behind reactivity trends and provide validated experimental protocols to support our analysis.
The Contenders: A Structural and Electronic Overview
At the heart of our comparison are three structurally related compounds, each offering a distinct profile of reactivity and utility. The choice between them hinges on the specific chemical transformation being targeted.
| Compound | Structure | Key Feature | Primary Role in Cross-Coupling |
| This compound | A vanillin-derived aromatic ring functionalized with an iodo group, a methoxy group, and a methyl ester. | Iodo Group (C-I bond) | Electrophile |
| Methyl 4-bromo-3-methoxybenzoate | The direct bromine analogue of our primary compound. | Bromo Group (C-Br bond) | Electrophile |
| Methyl 3-methoxy-4-(pinacolato)boronate | The boronic ester analogue, where the halogen is replaced by a boronic acid pinacol ester. | Boronic Ester (C-B bond) | Nucleophile |
The fundamental difference lies in the carbon-heteroatom bond at the 4-position. The C-I bond is longer and weaker than the C-Br bond, making This compound the more reactive electrophile in the often rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] The boronic ester, conversely, acts as the nucleophilic partner, typically in Suzuki-Miyaura couplings.
Caption: Relationship between the benchmarked building blocks.
Performance in Key Cross-Coupling Reactions
The true test of a building block is its performance in the crucible of a reaction flask. We will now compare these reagents across the most common and synthetically valuable palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[2]
-
This compound (Electrophile): The high reactivity of the C-I bond facilitates a rapid oxidative addition to the Pd(0) catalyst. This often allows for lower catalyst loadings and milder reaction temperatures compared to bromo- or chloro-analogs.[3] However, a surprising nuance exists; in some systems, particularly with traditional phosphine ligands at lower temperatures, aryl iodides can exhibit sluggish reactivity compared to bromides.[4][5] This has been attributed to the unexpectedly poor turnover of key palladium-iodide intermediates in the presence of excess phosphine ligand.[5]
-
Methyl 4-bromo-3-methoxybenzoate (Electrophile): While the C-Br bond is less reactive towards oxidative addition, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) readily couple aryl bromides with high efficiency. Its lower cost and wide availability often make it the workhorse reagent for routine Suzuki couplings.
-
Methyl 3-methoxy-4-(pinacolato)boronate (Nucleophile): This reagent is the essential partner to an aryl halide. The choice to place the boronic ester on this fragment is a strategic one, often dictated by the availability or complexity of the other coupling partner. MIDA (N-methyliminodiacetic acid) protected boronates offer enhanced stability, allowing for sequential couplings.[2]
Comparative Summary: Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Iodo-Derivative | Very High | Milder conditions, lower catalyst loading often possible. Ideal for chemoselective coupling in polyhalogenated systems. | Can be more expensive. Potential for slower turnover with some older catalyst systems.[5] |
| Bromo-Derivative | High | Cost-effective, highly reliable with modern catalysts, vast literature precedent. | May require slightly more forcing conditions or advanced ligands compared to the iodide. |
| Boronic Ester | N/A (Nucleophile) | Essential for the reaction. Allows for strategic bond disconnections. | Prone to protodeboronation, requiring careful handling and reaction setup.[6] |
B. Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide, providing direct access to substituted alkynes.[1] The reactivity hierarchy is particularly clear in this transformation.
-
This compound: This is the premier substrate for Sonogashira couplings. The high reactivity of the C-I bond allows the reaction to proceed under mild, often copper-free, conditions.[7][8] This is advantageous as copper co-catalysts can often lead to undesirable alkyne homocoupling (Glaser coupling).
-
Methyl 4-bromo-3-methoxybenzoate: While effective, coupling of aryl bromides typically requires higher temperatures, higher catalyst loadings, or more specialized ligands to achieve comparable yields to aryl iodides.[9] The C-Br bond's lower reactivity makes it a less ideal, though still viable, choice.
Comparative Summary: Sonogashira Coupling
| Building Block | Relative Reactivity | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Iodo-Derivative | Excellent | High yields under mild conditions.[8] Often allows for copper-free protocols, avoiding homocoupling side products. | Higher substrate cost. |
| Bromo-Derivative | Good | Lower cost. | Requires more forcing conditions. Increased risk of side reactions like homocoupling. |
C. Buchwald-Hartwig Amination
The formation of C-N bonds via palladium catalysis is a transformative reaction in medicinal chemistry for synthesizing aryl amines.[10]
-
This compound: Aryl iodides are highly efficient substrates for C-N coupling.[11] Their high reactivity allows for coupling with a wide range of amines, including less nucleophilic ones. Recent developments have even shown highly selective amination of aryl iodides in the presence of aryl bromides or chlorides using nickel catalysis.[12][13]
-
Methyl 4-bromo-3-methoxybenzoate: Modern Buchwald-Hartwig catalyst systems show excellent performance with aryl bromides. While historically considered less reactive than iodides, the development of specialized biarylphosphine ligands has largely bridged this gap, making bromides a very common and cost-effective choice.
D. Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15]
-
This compound: The reactivity trend of I > Br holds true. Aryl iodides are excellent substrates, often reacting at lower temperatures and without the need for phosphine ligands, which can simplify purification.[16][17]
-
Methyl 4-bromo-3-methoxybenzoate: Aryl bromides are also effective substrates but may require higher temperatures or the use of more active catalyst systems to achieve high conversion.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To ground this comparison in practice, we provide a robust, validated protocol for a Suzuki-Miyaura coupling reaction. This procedure is designed to be a reliable starting point for optimization.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 292 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The biphasic mixture is essential for dissolving both the organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Practical Considerations and Selection Strategy
Choosing the right building block involves a trade-off between reactivity, cost, and strategic goals.
Caption: Decision tree for selecting the optimal building block.
-
Reactivity vs. Cost: this compound is the reactivity champion, especially for Sonogashira and Heck reactions, or when mild conditions are essential. However, this comes at a higher purchase price. The bromo-analog offers a significant cost saving and is highly effective for most standard couplings, provided a robust catalyst system is employed.
-
Chemoselectivity: The differential reactivity of the C-X bonds is a powerful tool. If a molecule contains both an iodine and a bromine atom, it is often possible to selectively react at the C-I position first, followed by a second coupling at the C-Br site. This makes the iodo-derivative invaluable for complex, multi-step syntheses.
-
Stability and Handling: Aryl halides are generally robust, bench-stable solids. Boronic esters, including the pinacol variant, are more sensitive and can degrade via protodeboronation in the presence of moisture or acid, requiring more careful storage and handling.[6]
Conclusion
There is no single "best" building block; the optimal choice is context-dependent.
-
Choose this compound when maximum reactivity is required, for challenging couplings, when mild conditions are paramount (e.g., for sensitive functional groups), or for executing chemoselective transformations.
-
Choose Methyl 4-bromo-3-methoxybenzoate for routine, large-scale syntheses where cost is a major consideration and access to modern, high-activity palladium catalysts is available. It is the pragmatic workhorse for many applications.
-
Choose Methyl 3-methoxy-4-(pinacolato)boronate as part of a strategic design for a Suzuki-Miyaura coupling, particularly when the other coupling partner is rare, expensive, or more synthetically accessible as a halide.
By understanding the underlying principles of reactivity and considering the practical aspects of cost and stability, researchers can make informed decisions, accelerating their path to the target molecule with greater efficiency and success.
References
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.ACS Omega, 2022.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK, 2024. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay.Semantic Scholar, 2022.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health (NIH). [Link]
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Methyl 4-(bromomethyl)-3-methoxybenzoate. PubChem. [Link]
-
Methyl 3-iodo-4-methoxybenzoate. ChemBK. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications, 2020. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Tocan. [Link]
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Your "Go-To", "just couple already", Suzuki conditions? Reddit, 2021. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications, 2018. [Link]
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Methyl 3-iodo-4-methoxybenzoate. PubChem. [Link]
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Methyl-4-iodo-3-methoxy benzoate. AOBChem. [Link]
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Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Methyl 4-bromo-3-methoxybenzoate (C9H9BrO3). PubChemLite. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH), 2023. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health (NIH), 2013. [Link]
-
3. Organic Syntheses Procedure. [Link]
-
Heck Reaction. Chemistry LibreTexts, 2023. [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
Transition-Metal-Free Coupling Reactions. ACS Publications, 2012. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 2020. [Link]
-
Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them. Jetir.Org. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]
- Method for synthesizing bis(pinacolato)diboron.
- Process for preparing boronic acids and esters in the presence of magnesium metal.
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- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Strategic Use of Methyl 4-halo-3-methoxybenzoates in Cross-Coupling Reactions: A Cost-Benefit Analysis
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point, balancing reactivity, cost, and scalability. The substituted benzoic acid motif is a cornerstone in countless bioactive molecules. This guide provides an in-depth cost-benefit analysis of a common building block, Methyl 4-iodo-3-methoxybenzoate , and its direct chemical analogs, the corresponding bromo- and chloro-derivatives. We will dissect the performance of these reagents in the context of palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide your synthetic strategy.
Part 1: The Fundamental Principle: Halide Reactivity in the Catalytic Cycle
The utility of any aryl halide in cross-coupling chemistry is fundamentally dictated by its ability to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This is the rate-determining step in many catalytic cycles, such as the renowned Suzuki-Miyaura coupling.[1] The reactivity trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy, which follows the order: C-I < C-Br < C-Cl .[2]
A weaker C-I bond allows for oxidative addition under milder conditions (lower temperatures, weaker bases, lower catalyst loadings), making iodo-derivatives highly reactive and versatile. Conversely, the much stronger C-Cl bond requires significantly more energy to break, necessitating more aggressive conditions, specialized ligands, or higher catalyst loadings to achieve efficient coupling.[3][4]
Caption: Fig 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Part 2: A Head-to-Head Comparison of Halo-Substituted Benzoates
The choice between iodo, bromo, and chloro analogs is a classic synthetic dilemma. While structurally similar, their performance characteristics are distinct, making each suitable for different stages of a research and development program.
| Feature | This compound | Methyl 4-bromo-3-methoxybenzoate | Methyl 4-chloro-3-methoxybenzoate |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Conditions | Mild (often room temp. to 80 °C) | Moderate to High (80 °C to 120 °C) | Harsh (≥120 °C, specialized ligands) |
| Catalyst Loading | Low (e.g., 0.5-2 mol%) | Moderate (e.g., 1-5 mol%) | High (e.g., 2-10 mol%) |
| Key Advantage | High reactivity, ideal for sensitive substrates and rapid analog synthesis. | Balanced cost and reactivity, a reliable "workhorse" for many applications. | Lowest cost, ideal for large-scale process optimization where reagent cost is paramount. |
| Key Disadvantage | Highest cost, potential for light sensitivity. | May require higher temperatures, potentially unsuitable for thermally labile molecules. | Challenging to activate, requires significant methods development and robust catalyst systems. |
The Sprinter: this compound
This is the reagent of choice for medicinal chemists focused on discovery. Its high reactivity allows for rapid synthesis of diverse compound libraries under mild conditions, which is crucial when working with complex, multi-functionalized molecules that cannot tolerate harsh heating.[2] For example, in the synthesis of precursors to the asthma drug Zafirlukast, this iodo-compound is used in Sonogashira couplings to ensure high-yield connections without degrading other sensitive parts of the molecule. This reliability in small-scale reactions often justifies its higher price, as the cost of the chemist's time and the value of quickly obtaining a target molecule far outweigh the reagent cost.
The Workhorse: Methyl 4-bromo-3-methoxybenzoate
Offering a pragmatic balance between reactivity and cost, the bromo-analog is arguably the most versatile of the three for general-purpose synthesis. While it often requires heating, the conditions are typically manageable for a wide range of substrates.[5] Modern palladium catalysts and ligands have made the coupling of aryl bromides extremely efficient and reliable.[6] For scale-up from milligram to gram quantities, switching from an iodo- to a bromo-starting material is a common and effective cost-saving strategy without requiring a complete overhaul of the synthetic protocol.
The Marathon Runner: Methyl 4-chloro-3-methoxybenzoate
Aryl chlorides are the least reactive but most cost-effective of the aryl halides. Their use was historically limited, but significant advances in catalyst technology, particularly the development of electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu type ligands) and N-heterocyclic carbene (NHC) ligands, have made their activation feasible.[3] However, these reactions often require higher temperatures, stronger bases, and more expensive, specialized catalyst systems. The primary driver for using a chloro-analog is economic, making it the target for process chemists optimizing a synthesis for multi-kilogram or pilot-plant scale. The initial investment in methods development can lead to substantial long-term savings on raw material costs.
Part 3: The Economic Equation: A Cost-Benefit Analysis
To provide a tangible comparison, the table below collates pricing from various chemical suppliers for research-grade quantities. Prices are subject to change and vary by supplier and purity.
| Compound | CAS Number | Molecular Wt. | Example Pricing (USD) | Approx. Cost per Mole (USD) |
| This compound | 35387-92-9 | 292.07 g/mol | $19.00 / 1g (ChemScene) | ~$5,548 |
| Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | 245.07 g/mol | $17.00 / 5g (Fluorochem)[7] | ~$833 |
| Methyl 4-chloro-3-methoxybenzoate | 116022-18-5 | 200.62 g/mol | $342.00 / 5g (Crysdot) | ~$13,722 (Note: Pricing can be highly variable for less common isomers) |
Disclaimer: The cost for Methyl 4-chloro-3-methoxybenzoate appears anomalously high from this specific supplier, likely due to lower demand or specialized synthesis. On a large industrial scale, chloro-aromatics are almost invariably the cheapest halogenated feedstock.
Analysis: Based on typical catalog pricing for R&D quantities, the bromo-derivative offers a dramatic cost saving of over 85% per mole compared to the iodo-derivative. This makes it a highly attractive option for any project beyond initial proof-of-concept. The decision to use the expensive iodo-compound is therefore a strategic one, justified only when:
-
Substrate Instability: The coupling partner is thermally or chemically sensitive, and the mild conditions afforded by the iodo-reagent are non-negotiable.
-
Speed in Discovery: In early-stage drug discovery, the cost of failure or delay is higher than the cost of the reagent. The high probability of success with the iodo-reagent saves valuable time.
-
Late-Stage Synthesis: When incorporating the final fragment onto a highly valuable, multi-step intermediate, maximizing yield is paramount, and the higher reagent cost is a negligible part of the overall value.
Part 4: Field-Proven Protocol & Workflow
The following protocol details a standard Suzuki-Miyaura coupling, representing a self-validating system that can be adapted for each of the three halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To couple this compound with Phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (e.g., 292 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (16 mg, 0.02 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-Dioxane (5 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. The causality for heating is to ensure efficient catalyst turnover and dissolution of all reagents.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-iodo-3-methoxybenzoate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 4-iodo-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating system for the analysis of this compound, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Criticality of Method Validation
This compound serves as a crucial building block in medicinal chemistry. Its purity and impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the validation of analytical methods used to assess its quality is not merely a regulatory requirement but a scientific necessity. This guide will explore and compare the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound. All validation protocols are designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Stability Assessment
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.[2] A well-developed and validated stability-indicating HPLC method is essential to ensure that all potential impurities and degradation products are effectively separated and quantified.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating HPLC method for this compound is proposed below. The selection of these parameters is based on the physicochemical properties of the analyte (an aromatic ester) and general principles of chromatography.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds like the target analyte. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous phase controls the ionization of any acidic or basic impurities, improving peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B | A gradient elution is crucial for a stability-indicating method to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of this compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Validation of the Proposed HPLC Method
The validation of this method must be performed in accordance with ICH Q2(R1) guidelines and would involve the following parameters:
-
Specificity (Forced Degradation Studies): To demonstrate that the method is stability-indicating, forced degradation studies are essential.[2] The sample of this compound should be subjected to stress conditions to induce degradation. The potential for degradation of iodinated aromatic compounds suggests that hydrolysis and oxidation are key pathways to investigate.[3][4]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The chromatograms from the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity of the main peak is confirmed using a photodiode array (PDA) detector.
Forced degradation workflow for specificity.
-
-
Linearity: A minimum of five concentrations of a reference standard of this compound should be prepared (e.g., 50, 75, 100, 125, and 150 µg/mL). The peak area versus concentration data should be subjected to linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The accuracy should be assessed by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution should be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.
Gas Chromatography (GC): A Powerful Technique for Residual Solvents and Volatile Impurities
Gas chromatography is the preferred method for the analysis of residual solvents, which are often introduced during the synthesis and purification of pharmaceutical intermediates. A headspace GC (HS-GC) method is typically employed to avoid the introduction of non-volatile matrix components into the GC system.[1][5]
Proposed Headspace GC Method for Residual Solvents
Based on the common solvents used in the synthesis of this compound (e.g., acetone, dimethylformamide), a generic HS-GC method can be proposed and validated.
| Parameter | Recommended Condition | Rationale |
| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm) | A common stationary phase for the separation of a wide range of residual solvents. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Oven Program | 40 °C (20 min), then 10 °C/min to 240 °C, hold for 10 min | A temperature program to separate solvents with a wide range of boiling points. |
| Injector Temp. | 140 °C | High enough to ensure rapid vaporization without causing degradation of the analyte. |
| Detector | Flame Ionization Detector (FID) at 250 °C | FID is a universal detector for organic compounds and offers high sensitivity. |
| Headspace Sampler | ||
| Vial Equilibration Temp. | 80 °C | To ensure efficient partitioning of volatile solvents into the headspace. |
| Vial Equilibration Time | 45 min | To allow the sample to reach thermal equilibrium. |
| Diluent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | High-boiling point solvents that can dissolve the sample and are compatible with HS-GC. |
Validation of the Proposed GC Method
The validation of the HS-GC method for residual solvents should follow ICH guidelines and would include:
-
Specificity: The method's ability to separate and detect all potential residual solvents from each other and from the diluent peak.
-
LOD and LOQ: Determination of the lowest concentration of each solvent that can be reliably detected and quantified.
-
Linearity: Establishing a linear relationship between the peak area and the concentration of each solvent over a defined range.
-
Accuracy (Recovery): Spiking known amounts of each solvent into the sample matrix to determine the recovery.
-
Precision (Repeatability and Intermediate Precision): Assessing the variability of the results within the same day and on different days.
-
Robustness: Evaluating the effect of small changes in method parameters (e.g., oven temperature, equilibration time) on the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Identity and Assay
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct determination of the purity of a substance without the need for a specific reference standard of the same compound.[6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Proposed qNMR Method for Assay of this compound
A ¹H-qNMR method can be developed for the accurate assay of this compound.
| Parameter | Recommended Condition | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ or CDCl₃ | Common deuterated solvents that provide good solubility for the analyte. |
| Internal Standard | Maleic acid or Dimethyl sulfone | A certified internal standard with a known purity and signals that do not overlap with the analyte signals. |
| Analyte Signal | Singlet at ~3.9 ppm (methoxy group) or ~3.8 ppm (ester methyl group) | Well-resolved singlet peaks are ideal for accurate integration. |
| Internal Standard Signal | Singlet at ~6.3 ppm for maleic acid or ~3.1 ppm for dimethyl sulfone | A sharp, well-resolved singlet from the internal standard. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all relevant protons for accurate quantification. |
| Number of Scans | ≥ 16 | To achieve an adequate signal-to-noise ratio. |
Validation of the Proposed qNMR Method
The validation of a qNMR method is crucial to demonstrate its suitability for its intended purpose.
-
Specificity: The ¹H-NMR spectrum should be recorded to confirm the identity of this compound and to ensure that the signals chosen for quantification are free from interference from impurities.
-
Linearity: A series of solutions with varying concentrations of the analyte and a fixed concentration of the internal standard should be prepared to demonstrate the linear relationship between the analyte/internal standard peak area ratio and the concentration ratio.
-
Accuracy: The accuracy can be determined by comparing the qNMR assay results with those obtained from a well-validated chromatographic method (e.g., HPLC).
-
Precision: Repeatability and intermediate precision should be evaluated by analyzing multiple preparations of the same sample.
-
Robustness: The influence of variations in experimental parameters, such as the relaxation delay and the number of scans, should be assessed.
Validation approach for analytical methods.
Comparative Analysis and Recommendations
| Feature | HPLC | GC | qNMR |
| Primary Application | Purity, related substances, stability | Residual solvents, volatile impurities | Assay, identity confirmation, quantification of impurities |
| Strengths | High resolution, sensitivity, well-established for stability studies | Excellent for volatile compounds, high sensitivity | Primary method, no need for specific reference standard, structural information |
| Limitations | Requires a reference standard for quantification, potential for co-elution | Not suitable for non-volatile compounds, potential for thermal degradation of analytes | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer |
| Recommendation | Essential for quality control, especially for stability testing and impurity profiling. | Mandatory for release testing to control residual solvents. | Highly Recommended as an orthogonal method for assay and as a primary standard for purity assessment. |
For a comprehensive quality control strategy for this compound, a combination of these techniques is recommended. HPLC should be the primary method for determining purity and related substances, supported by a validated stability-indicating protocol. GC is indispensable for the control of residual solvents. qNMR provides a powerful, orthogonal method for an accurate assay and can be invaluable in the characterization and quantification of impurities when reference standards are not available.
Conclusion
The validation of analytical methods for key pharmaceutical intermediates like this compound is a multifaceted process that requires a deep understanding of the chemistry of the analyte and the principles of the analytical techniques employed. By adopting a scientifically sound and risk-based approach to method development and validation, as outlined in this guide, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation.
- Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorin
- Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers.
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Request PDF.
- A Generic Headspace GC Method for Residual Solvents in Pharmaceuticals: Benefits, Rationale, and Adaptations for New Chemical Entities.
- Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Agilent.
- Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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A Senior Application Scientist's Guide to the Reactivity of Methyl 4-iodo-3-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Role of Iodoarenes in Modern Synthesis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the aryl halide is a critical parameter influencing reaction efficiency, with reactivity generally following the trend I > Br > Cl > F, correlating with the carbon-halogen bond dissociation energy. Iodoarenes are often the most reactive partners, enabling milder reaction conditions and broader substrate scope.
This guide provides an in-depth comparison of the reactivity of Methyl 4-iodo-3-methoxybenzoate , a versatile building block, with other common iodoarenes. We will dissect the electronic and steric factors governing its performance in three cornerstone reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. Our analysis is grounded in mechanistic principles and supported by representative experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic endeavors.
Dissecting the Subject Molecule: this compound
To understand the reactivity of this compound, we must first analyze the influence of its substituents on the aromatic ring. The molecule's behavior in cross-coupling reactions is a direct consequence of the interplay between the methoxy (-OCH₃) and methyl ester (-CO₂Me) groups.
-
Methoxy Group (-OCH₃): Positioned ortho to the iodine, the methoxy group exerts two opposing electronic effects: it is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity.[2][3] The resonance effect typically dominates, increasing electron density on the ring. However, its position also introduces significant steric hindrance around the reaction center (the C-I bond).
-
Methyl Ester Group (-CO₂Me): Located meta to the iodine, the methyl ester is a moderately electron-withdrawing group through both resonance and induction (-M, -I effects).[4] This effect decreases the electron density of the aromatic ring, making it more susceptible to the initial step of the catalytic cycle.
The net reactivity of this compound is therefore governed by a delicate balance: the activating effect of the electron-withdrawing ester group versus the combined deactivating resonance effect and steric hindrance of the ortho-methoxy group.
Caption: Electronic and steric influences on the core aromatic ring.
The Catalytic Cycle: Oxidative Addition as the Locus of Reactivity
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[5][6][7] The reactivity of the iodoarene is primarily determined by the initial, often rate-limiting, step: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-iodine bond, forming a palladium(II) intermediate.[8][9][10]
The rate of oxidative addition is sensitive to:
-
Electron Density: Electron-withdrawing groups on the iodoarene lower the energy of the C-I σ* antibonding orbital, making the carbon atom more electrophilic and accelerating the oxidative addition. Conversely, electron-donating groups slow this step.
-
Steric Hindrance: Bulky groups ortho to the iodine can physically impede the approach of the palladium catalyst, slowing the reaction.[11][12]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-couplings.
To contextualize the reactivity of this compound, we will compare it against a panel of iodoarenes with distinct electronic and steric profiles:
-
Iodobenzene: The unsubstituted baseline.
-
4-Iodoanisole: Features a para-methoxy group (strong electron-donating).
-
Methyl 4-iodobenzoate: Features a para-ester group (strong electron-withdrawing).
-
2-Iodotoluene: Features an ortho-methyl group (weakly electron-donating, sterically hindering).
Comparative Reactivity Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent and is a premier method for forming biaryl linkages.[13] The transmetalation step is often rapid, leaving oxidative addition as the key determinant of overall reaction time.
Expected Reactivity Trend: Methyl 4-iodobenzoate > Iodobenzene > This compound ≈ 2-Iodotoluene > 4-Iodoanisole
-
Methyl 4-iodobenzoate is expected to be the most reactive due to the strong electron-withdrawing ester group accelerating oxidative addition.
-
4-Iodoanisole should be the least reactive due to the deactivating effect of the electron-donating methoxy group.
-
This compound presents a complex case. The withdrawing ester group activates the ring, but this is counteracted by the steric hindrance and donating nature of the ortho-methoxy group, likely resulting in moderate reactivity, comparable to the sterically hindered 2-iodotoluene.[14]
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Iodoarene | Catalyst System | Base/Solvent | Time (h) | Yield (%) |
| 1 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 2 | 95 |
| 2 | Iodobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 4 | 92 |
| 3 | This compound | Pd(PPh₃)₄ (5 mol%) | NaOPh / Benzene[14] | 12 | 85-90[14] |
| 4 | 2-Iodotoluene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 12 | 88 |
| 5 | 4-Iodoanisole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 24 | 75 |
Note: Data is compiled from representative literature and standardized for comparison. Conditions may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodoarene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[1][15] The catalytic cycle involves oxidative addition followed by migratory insertion of the alkene and β-hydride elimination.[16][17]
Expected Reactivity Trend: Methyl 4-iodobenzoate > Iodobenzene > This compound > 4-Iodoanisole > 2-Iodotoluene
-
The trend is largely dictated by electronics, similar to the Suzuki coupling.
-
Steric hindrance plays a more pronounced role in the Heck reaction. The bulky ortho-substituent in 2-iodotoluene and our target molecule can significantly slow the reaction, potentially making 2-iodotoluene the least reactive substrate in this series.
Table 2: Representative Data for Heck Coupling with Methyl Acrylate
| Entry | Iodoarene | Catalyst System | Base/Solvent | Time (h) | Yield (%) |
| 1 | Methyl 4-iodobenzoate | Pd(OAc)₂ (1 mol%) | Et₃N / DMF | 1 | 96 |
| 2 | Iodobenzene | Pd(OAc)₂ (1 mol%) | Et₃N / DMF[18] | 3 | 90[18] |
| 3 | This compound | Pd(OAc)₂ (3 mol%) | Et₃N / DMF | 8 | 82 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (3 mol%) | Et₃N / DMF | 16 | 70 |
| 5 | 2-Iodotoluene | Pd(OAc)₂ (5 mol%) | Et₃N / DMF | 24 | 55 |
Note: Data is compiled from representative literature and standardized for comparison.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.[19][20][21] The mechanism involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination.[22]
Expected Reactivity Trend: Methyl 4-iodobenzoate > Iodobenzene > This compound ≈ 2-Iodotoluene > 4-Iodoanisole
-
The reactivity is highly dependent on the ligand choice, but the influence of the iodoarene's electronics generally holds.
-
The reductive elimination step can be sensitive to steric hindrance. The bulky environment around the palladium center in the intermediates derived from 2-iodotoluene and this compound can influence the rate of C-N bond formation.
Table 3: Representative Data for Buchwald-Hartwig Amination with Morpholine
| Entry | Iodoarene | Catalyst/Ligand System | Base/Solvent | Time (h) | Yield (%) |
| 1 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (1 mol%) / Xantphos | Cs₂CO₃ / Toluene | 4 | 94 |
| 2 | Iodobenzene | Pd₂(dba)₃ (1 mol%) / Xantphos | Cs₂CO₃ / Toluene | 6 | 91 |
| 3 | This compound | Pd₂(dba)₃ (2 mol%) / Xantphos | Cs₂CO₃ / Toluene | 18 | 80 |
| 4 | 2-Iodotoluene | Pd₂(dba)₃ (2 mol%) / Xantphos | Cs₂CO₃ / Toluene | 20 | 78 |
| 5 | 4-Iodoanisole | Pd₂(dba)₃ (2 mol%) / Xantphos | Cs₂CO₃ / Toluene | 24 | 65 |
Note: Data is compiled from representative literature and standardized for comparison.
Conclusion and Outlook
This compound exhibits a nuanced and moderate reactivity profile in palladium-catalyzed cross-coupling reactions. Its performance is a direct result of competing electronic and steric factors. The electron-withdrawing methyl ester group activates the C-I bond towards oxidative addition, while the ortho-methoxy group imposes significant steric hindrance and deactivates the ring through resonance.
Key Takeaways for the Synthetic Chemist:
-
Moderate Reactivity: Do not expect the rapid reaction times seen with highly activated iodoarenes like methyl 4-iodobenzoate. Plan for longer reaction times or slightly higher catalyst loadings.
-
Steric Considerations: The ortho-methoxy group is the dominant steric feature. When choosing coupling partners or ligands, be mindful of steric clashes that could further inhibit the reaction. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often necessary to promote efficient reductive elimination.[19]
-
Predictive Power: By understanding these underlying principles, researchers can rationally design reaction conditions. For instance, to accelerate the coupling of this compound, one might employ more electron-rich and less sterically demanding ligands to facilitate a faster oxidative addition.
Ultimately, this compound remains a valuable and versatile building block. Its balanced reactivity allows for its participation in a wide array of synthetic transformations, providing a gateway to complex molecular architectures in pharmaceutical and materials science.
References
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
- Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. (2025). ResearchGate.
- Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. ACS Publications.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ElectronicsAndBooks.
- Buchwald–Hartwig amination. Wikipedia.
- Heck reaction. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. ACS Publications.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC - NIH.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- Heck Reaction. Chemistry LibreTexts.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH.
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A Senior Application Scientist's Guide to Scalable Cross-Coupling Reactions with Methyl 4-iodo-3-methoxybenzoate
Introduction: Beyond the Flask – Strategic Considerations for Process Scalability
In the trajectory from discovery to commercialization, the scalability of a chemical reaction is a paramount concern for researchers and drug development professionals. The selection of starting materials is a critical decision point that dictates not only the feasibility of a synthetic route but also its economic and environmental viability on a larger scale. Methyl 4-iodo-3-methoxybenzoate (CAS: 35387-92-9) is a versatile and highly valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility stems from a unique combination of functional groups: a highly reactive aryl iodide, an electron-donating methoxy group, and a methyl ester.
This guide provides an in-depth, objective comparison of the performance of this compound in key scalable reactions against its less reactive, but more economical, bromo- and chloro-analogs. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the complex trade-offs between reactivity, cost, and process efficiency.
The Reactivity Landscape: Why an Aryl Iodide?
The cornerstone of modern organic synthesis is the palladium-catalyzed cross-coupling reaction, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.[3] The efficiency of these transformations is profoundly influenced by the nature of the aryl halide. The reactivity trend is unequivocally established and is dictated by the carbon-halogen (C-X) bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F .[3][4]
The C-I bond is the longest and weakest in this series, making it the most susceptible to the rate-determining oxidative addition step in the catalytic cycle.[3][5] This inherent reactivity translates to significant practical advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.
-
Lower Catalyst Loadings: The high reactivity allows for a reduction in the amount of expensive palladium catalyst required, a crucial factor in large-scale synthesis.
-
Faster Reaction Times: Increased reaction rates lead to higher throughput and more efficient use of reactor time.
-
Broader Catalyst/Ligand Selection: The facile oxidative addition often permits the use of less sophisticated and more economical ligands compared to those required for activating aryl chlorides.[6]
For this compound, the electron-donating methoxy group further facilitates the oxidative addition step, enhancing its reactivity. This makes it an exceptional substrate for developing robust and scalable synthetic routes where speed and mild conditions are prioritized.
Comparative Analysis of Key Scalable Reactions
We will now assess the performance of this compound in three of the most important classes of cross-coupling reactions, providing comparative data and scalable protocols.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.
The catalytic cycle, illustrated below, hinges on the initial activation of the aryl halide. The high reactivity of the C-I bond in this compound ensures that the oxidative addition to the Pd(0) catalyst is rapid and efficient, driving the cycle forward.
Experimental Data Comparison
The following table presents representative data for a model Suzuki-Miyaura coupling, comparing the performance of Methyl 4-X-3-methoxybenzoate (where X = I, Br, Cl). This data is synthesized from established reactivity principles.[3][4]
| Aryl Halide (Ar-X) | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Ar-I | Pd(PPh₃)₄ | 0.5 | 80 | 2 | >95% |
| Ar-Br | Pd(PPh₃)₄ | 2.0 | 100 | 8 | ~90% |
| Ar-Cl | Pd₂(dba)₃ / SPhos | 3.0 | 110 | 24 | ~85% |
Scalable Protocol: Suzuki-Miyaura Coupling
This protocol is designed for gram-scale synthesis and can be adapted for larger scales.
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a process-friendly solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) to achieve a concentration of ~0.5 M.
-
Catalyst Addition: In a separate vessel, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reactor. Causality Note: Adding the catalyst last and as a solution ensures good initial mixing and prevents localized heating.
-
Reaction Execution: Heat the mixture to 80-90°C and monitor the reaction progress by HPLC or UPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Add water and separate the organic layer. Wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The high conversion rate often allows for direct crystallization of the product, avoiding column chromatography, which is a significant advantage for scalability. If needed, a simple filtration through a pad of silica gel can remove baseline impurities.
-
Palladium Removal: If required for pharmaceutical applications, perform a scavenger resin treatment (e.g., thiol-functionalized silica) on the solution of the crude product to reduce residual palladium levels to <10 ppm.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[7] The reaction couples an aryl halide with a primary or secondary amine. As with the Suzuki coupling, the high reactivity of this compound is advantageous, often allowing for the use of less complex and costly phosphine ligands.[8][9]
Scalability Considerations: A critical challenge in scaling Buchwald-Hartwig aminations is managing the strong base (typically sodium or lithium tert-butoxide), which can have poor solubility and cause handling issues. The use of a highly reactive aryl iodide can sometimes permit the use of weaker, more soluble inorganic bases like K₃PO₄ or Cs₂CO₃, simplifying process operations.[10]
Experimental Workflow for Scalability Assessment
Successful scaling requires a systematic approach, moving from small-scale screening to process validation.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides and is essential for synthesizing conjugated enynes and arylalkynes.[11][12] The classical protocol uses a palladium catalyst and a copper(I) co-catalyst.[13]
Scalability Advantages of Aryl Iodides: The high reactivity of aryl iodides in Sonogashira couplings is well-documented.[11] Reactions often proceed efficiently at room temperature, which is a major benefit for scalability as it reduces energy costs and minimizes thermal degradation of sensitive substrates.[13] Furthermore, the mild conditions required for aryl iodides can facilitate the use of "copper-free" Sonogashira protocols, which are highly desirable on scale to avoid the potential toxicity and purification challenges associated with residual copper.[12]
Strategic Decision-Making: A Comparison with Alternatives
While this compound offers superior reactivity, a comprehensive assessment must consider its alternatives. The choice between an iodide, bromide, or chloride is a classic process chemistry dilemma involving a trade-off between raw material cost, process cost, and development time.
Cost-Performance Analysis
| Feature | This compound | Methyl 4-bromo-3-methoxybenzoate | Methyl 4-chloro-3-methoxybenzoate |
| Raw Material Cost | Highest | Medium | Lowest |
| Reactivity | Very High | High | Low |
| Process Cost | Low (low catalyst, mild temp.) | Medium (higher catalyst, temp.) | High (specialized, expensive ligands) |
| Development Time | Shortest | Medium | Longest |
| Ideal Use Case | Rapid route development, complex/sensitive molecules, early-stage GMP campaigns. | Cost-driven projects where some optimization is feasible. | Very large-scale, dedicated manufacturing where extensive process development is justified. |
Decision Framework for Aryl Halide Selection
The following decision tree can guide researchers in selecting the appropriate starting material based on project goals.
Conclusion and Future Outlook
This compound stands out as a premier building block for scalable chemical synthesis. Its high inherent reactivity, driven by the weak C-I bond, allows for faster reactions, milder conditions, and lower catalyst loadings in crucial transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4] These attributes make it the substrate of choice for projects where development speed, functional group tolerance, and process robustness are paramount, particularly in the early to mid-stages of pharmaceutical development.
While the corresponding aryl bromides and chlorides offer a lower upfront material cost, this advantage is often offset by increased process costs associated with higher catalyst loadings, more forcing conditions, and the need for specialized, expensive ligands.[6] The decision to use an iodide, bromide, or chloride is therefore not merely a chemical choice, but a strategic one, balancing raw material costs against the total cost of ownership, including process development time and operational efficiency. For researchers and drug development professionals, a thorough understanding of these trade-offs is essential for designing synthetic routes that are not only elegant in the lab but also viable in the plant.
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The Synthetic Workhorse: A Comparative Guide to the Applications of Methyl 4-iodo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall success of a synthetic route. Among the vast arsenal of building blocks available to chemists, substituted aryl halides play a pivotal role as versatile precursors for the construction of complex molecular architectures. This guide provides an in-depth analysis of Methyl 4-iodo-3-methoxybenzoate, a key aromatic building block, and offers a comparative perspective on its utility against viable alternatives, supported by experimental data and mechanistic insights. Our focus is to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Building Block
This compound is a polysubstituted aromatic compound featuring an electron-donating methoxy group and a highly reactive iodo substituent. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The presence of the methyl ester provides a convenient handle for further functionalization or hydrolysis to the corresponding carboxylic acid.
The strategic positioning of the iodo and methoxy groups on the benzene ring influences the electronic properties and reactivity of the molecule, making it a sought-after precursor in the synthesis of pharmaceuticals and other bioactive molecules.
The Star Application: Synthesis of Zafirlukast
A prominent example showcasing the utility of this compound is its application as a key intermediate in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of a key intermediate for Zafirlukast prominently features a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
The Sonogashira Coupling Approach to a Zafirlukast Intermediate
In a reported synthesis, this compound is coupled with a terminal alkyne in a one-pot, three-step process to furnish a crucial biaryl alkyne intermediate.[1][2] This reaction highlights the superior reactivity of the aryl iodide, which allows for selective coupling.[3]
Experimental Protocol: One-Pot Synthesis of a Zafirlukast Intermediate [1][2]
-
Reaction Setup: To a mixture of aryl bromide (1 equivalent), PdCl₂(PPh₃)₂ (10 mol %), and CuI (10 mol %) in dry DMF, add Et₃N (1.5 equivalents).
-
First Coupling: Slowly add trimethylsilyl acetylene (1 equivalent) to the reaction mixture.
-
In situ Desilylation and Second Coupling: After the initial coupling, add K₂CO₃ to facilitate the in-situ removal of the trimethylsilyl protecting group. Subsequently, introduce this compound to the reaction mixture.
-
Work-up and Isolation: Upon completion of the reaction, perform a standard aqueous work-up and purify the product by column chromatography to yield the desired biaryl alkyne intermediate.
Comparative Analysis: this compound vs. Alternatives
The choice of an aryl halide in cross-coupling reactions is a critical decision that impacts reaction conditions, catalyst selection, and overall cost-efficiency. The primary alternatives to this compound are its corresponding bromo- and chloro-analogs.
Reactivity in Cross-Coupling Reactions: The Halogen Effect
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F .[3][4] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
This inherent reactivity advantage means that reactions involving aryl iodides, such as this compound, often proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) and with faster reaction times compared to their bromo and chloro counterparts.[5]
Application in Suzuki Coupling: A Case for the Bromo-Analogue
While the iodo-compound offers superior reactivity, the bromo-analogue, Methyl 4-bromo-3-methoxybenzoate, is also a viable and frequently used substrate in cross-coupling reactions, particularly in Suzuki couplings. For instance, it has been successfully employed in the synthesis of precursors for PET radioligands.[6]
Experimental Protocol: Suzuki Coupling with Methyl 4-bromo-3-methoxybenzoate [6]
-
Reaction Setup: In a reaction vessel, combine Methyl 4-bromo-3-methoxybenzoate (1 equivalent), a boronic acid or ester (1.2 equivalents), Pd(dppf)Cl₂ (catalyst), and Na₂CO₃ (base) in a mixture of 1,4-dioxane and water.
-
Degassing: Degas the reaction mixture with an inert gas (e.g., argon) for approximately 30 minutes.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture, perform an extractive work-up, and purify the product using column chromatography.
The use of the bromo-analogue in this context may be driven by factors such as the commercial availability and lower cost of the starting material.
Performance Comparison
| Feature | This compound | Methyl 4-bromo-3-methoxybenzoate | Methyl 4-chloro-3-methoxybenzoate |
| Reactivity | High | Moderate | Low |
| Typical Reaction Conditions | Milder (often room temp. to moderate heat) | Moderate to high heat | High heat, specialized catalysts/ligands |
| Catalyst Loading | Generally lower | Moderate | Often higher |
| Selectivity | Excellent for selective couplings | Good | Lower, potential for side reactions |
| Cost | Higher | Moderate | Lower |
Economic Considerations
A significant factor in the selection of a starting material, particularly in industrial and pharmaceutical settings, is cost. Aryl iodides are generally more expensive than their corresponding bromides and chlorides.[7][8] This cost difference must be weighed against the potential benefits of using the iodo-compound, such as improved yields, shorter reaction times, and potentially lower catalyst costs, which can contribute to a more favorable overall process mass intensity (PMI).
Mechanistic Insights: The Rationale Behind Reactivity
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is rooted in the fundamental steps of the catalytic cycle.
The initial and often rate-limiting step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in this compound facilitates this step, leading to a faster overall reaction rate. The electron-donating methoxy group at the meta-position to the iodine can also influence the electron density of the aromatic ring, which in turn can affect the rate of oxidative addition.
Conclusion and Future Outlook
This compound stands out as a highly valuable and reactive building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates. Its superior performance in palladium-catalyzed cross-coupling reactions, exemplified by its role in the synthesis of Zafirlukast, is well-documented.
The choice between this compound and its bromo or chloro counterparts requires a careful evaluation of multiple factors, including desired reactivity, reaction conditions, and economic constraints. While the higher initial cost of the iodo-compound may be a consideration, the potential for milder reaction conditions, higher yields, and shorter synthesis times can offset this initial investment, especially in the context of high-value pharmaceutical manufacturing.
Future research in this area will likely focus on the development of even more efficient and cost-effective catalytic systems that can activate less reactive aryl halides, further expanding the synthetic chemist's toolkit. However, the reliability and proven track record of this compound ensure its continued importance as a go-to reagent for challenging synthetic targets.
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Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4375–4381. [Link][1][2]
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Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ResearchGate. [Link][1][2]
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Sonogashira coupling. In Wikipedia. Retrieved January 12, 2026, from [Link][3]
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Gao, Y., et al. (2015). Development of a radioligand for imaging V1a vasopressin receptors with PET. PMC. [Link][6]
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An overview of copper-free Sonogashira cross-coupling reactions. (2021). RSC Advances. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2014). NIH. [Link][5]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
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Electron rich, bulky ligands used in cross‐coupling reactions. (2020). ResearchGate. [Link][4]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2025). ACS Publications. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Studies: A Comparative Analysis Featuring "Methyl 4-iodo-3-methoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular imaging, the precise introduction of isotopic labels into bioactive molecules is paramount for elucidating metabolic pathways, quantifying receptor occupancy, and enabling non-invasive imaging techniques such as Positron Emission Tomography (PET). This guide offers an in-depth technical comparison of isotopic labeling strategies, with a special focus on the potential utility of "Methyl 4-iodo-3-methoxybenzoate" as a precursor in such studies. As a Senior Application Scientist, my objective is to provide not just protocols, but a causal understanding of the experimental choices, ensuring scientific integrity and fostering innovation in your research.
The Strategic Importance of Aryl Iodides in Isotopic Labeling
Aryl iodides, such as this compound, represent a versatile class of precursors for isotopic labeling. The carbon-iodine bond, being the least stable among carbon-halogen bonds, is particularly susceptible to oxidative addition by transition metal catalysts, a critical step in many cross-coupling reactions. This inherent reactivity makes aryl iodides ideal candidates for the introduction of carbon isotopes like 11C (a positron emitter with a half-life of 20.4 minutes) into aromatic systems under the rapid and efficient conditions required for radiopharmaceutical synthesis.[1][2]
While direct experimental data on the use of this compound in isotopic labeling is not extensively documented in publicly available literature, its structure lends itself to several established radiolabeling methodologies. The presence of the iodo-substituent enables participation in transition metal-catalyzed cross-coupling reactions, while the methoxy and methyl ester functionalities may influence reactivity and provide sites for further chemical modification.
Comparative Analysis of Isotopic Labeling Methodologies
The choice of a labeling strategy is dictated by several factors including the desired isotope, the position of the label, the functional group tolerance of the substrate, and the required speed of the reaction, especially for short-lived isotopes like 11C. Below is a comparison of common methods applicable to aryl iodide precursors.
| Methodology | Isotopic Synthon | Typical Catalyst/Reagent | Advantages | Disadvantages | Reported Radiochemical Yield (RCY) |
| Suzuki-Miyaura Coupling | [11C]CH3I | Pd(0) or Pd(II) catalyst, boronic acid/ester | High functional group tolerance, lower toxicity of boron reagents, commercially available reagents.[3][4] | Can require careful optimization of base and solvent conditions; potential for inconsistent yields in one-pot setups.[3][5] | ~50% for model substrates.[4] |
| Stille Coupling | [11C]CH3I | Pd(0) catalyst, organostannane reagent | Generally high yielding and tolerant of various functional groups.[6] | Toxicity of organotin reagents and byproducts is a significant concern, requiring careful purification.[6] | Good to excellent for many substrates.[7] |
| Palladium-Mediated Carbonylation | [11C]CO | Pd(0) or Pd(II) catalyst | Direct route to 11C-labeled carbonyl compounds (amides, esters, ketones); [11C]CO is a readily available synthon.[1][8] | Can require high pressure and temperature, although recent methods operate at ambient pressure.[9] | 28-79% for 11C-N-cyanobenzamides from aryl halides.[2] |
| Copper-Mediated Cyanation | K11CN or [11C]HCN | Copper salt (e.g., CuI) | Avoids the use of palladium catalysts; can proceed under mild conditions.[10][11] | May require specific ligands and optimization for each substrate. | < 5% to 20% for model aryl iodides in developmental studies.[10] |
Hypothetical Application: 11C-Carbonylation of this compound
Based on its structure, this compound is an excellent candidate for palladium-mediated 11C-carbonylation to synthesize a 11C-labeled carboxylic acid derivative. This reaction would introduce the isotopic label at the carbonyl position, replacing the iodine atom.
Experimental Workflow: 11C-Carbonylation
Caption: Workflow for the 11C-carbonylation of this compound.
Detailed Protocol: Palladium-Mediated 11C-Aminocarbonylation
Objective: To synthesize [11C]-(4-methoxy-3-(morpholine-4-carbonyl)phenyl) methyl carboxylate from this compound.
Materials:
-
This compound (precursor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Morpholine
-
Anhydrous Tetrahydrofuran (THF)
-
[11C]Carbon Monoxide ([11C]CO)
-
Semi-preparative HPLC system with a radioactivity detector
-
Radio-TLC scanner
Procedure:
-
Precursor Solution Preparation: In a shielded hot cell, dissolve this compound (approx. 2 mg) and Pd(PPh3)4 (approx. 1 mg) in anhydrous THF (400 µL) in a sealed reaction vessel. Add morpholine (approx. 4 µL).
-
[11C]CO Production: Produce [11C]CO from cyclotron-produced [11C]CO2 via reduction over heated molybdenum or zinc.[8]
-
Radiolabeling Reaction: Introduce the produced [11C]CO into the reaction vessel containing the precursor solution. Seal the vessel and heat at 120°C for 5 minutes.[12]
-
Purification: After cooling, quench the reaction with mobile phase and inject the crude mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the radiolabeled product.
-
Quality Control: Analyze the collected product fraction for radiochemical purity using analytical radio-HPLC and radio-TLC. Confirm the identity of the product by co-elution with an authentic, non-radioactive standard.
-
Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution for in vivo studies.
Mechanistic Insights: The Catalytic Cycle of Palladium-Mediated Cross-Coupling
Understanding the underlying mechanism of these reactions is crucial for troubleshooting and optimization. The following diagram illustrates the generally accepted catalytic cycle for a palladium-mediated Suzuki-Miyaura coupling, which shares fundamental steps with other cross-coupling reactions like Stille and carbonylations.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the organoboron (or organotin) reagent, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[4]
Conclusion and Future Perspectives
"this compound" holds significant promise as a versatile precursor for isotopic labeling, particularly for the synthesis of 11C-labeled PET radiotracers. Its utility in palladium-mediated reactions such as Suzuki-Miyaura coupling and carbonylation offers researchers multiple avenues for introducing isotopic labels into a structurally relevant scaffold.
The choice between different labeling methodologies will ultimately depend on the specific research question, the available radiochemistry infrastructure, and the desired properties of the final radiotracer. While Suzuki and Stille couplings are powerful tools for creating C-C bonds, the toxicity of tin reagents in the latter necessitates careful consideration. Palladium-mediated carbonylation provides a direct route to labeled carbonyl compounds, a common motif in many drug molecules.
As a final thought, the principles and protocols discussed in this guide are not merely a set of instructions, but a framework for rational design and execution of isotopic labeling studies. By understanding the "why" behind the "how," researchers can adapt and innovate, pushing the boundaries of molecular imaging and drug development.
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One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal.
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Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Bioconjugate Chemistry.
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Development of Next-Generation Methodologies for Copper-Mediated Radical [11C]Cyanation of Aryl Halides. Journal of Nuclear Medicine.
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Towards a one-pot synthesis of 11C-amides via copper(I) catalyzed [11C]CO2 fixation. Dalton Transactions.
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Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. ACS Omega.
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Palladium-mediated 11C-carbonylations using aryl halides and cyanamide. Organic & Biomolecular Chemistry.
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C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science.
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Pd-Mediated ¹¹C-carbonylation of aryl halides. ResearchGate.
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A comparative study on Suzuki-type 11C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals.
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Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Nature.
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Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. Journal of Medicinal Chemistry.
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Synthesis of 11C-Labelled PET Radiotracers via [11C]CO2 fixation. Journal of Nuclear Medicine.
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A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters.
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11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling. Molecules.
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Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Philosophical Transactions of the Royal Society B.
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[ 11 C]Methyl-arene formation via palladium-mediated coupling of organozinc reagents with [ 11 C]methyl iodide. Journal of Nuclear Medicine.
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Synthesis and Characterization of a New Carbon-11 Labeled Positron Emission Tomography Radiotracer for Orexin 2 Receptors Neuroimaging. ACS Chemical Neuroscience.
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Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. International Journal of Molecular Sciences.
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Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. ACS Omega.
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Rapid Coupling of Methyl Iodide with Aryltributylstannanes Mediated by Palladium(0) Complexes: A General Protocol for the Synthesis of 11CH3-Labeled PET Tracers. Chemistry – A European Journal.
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Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. ResearchGate.
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Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience.
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Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry.
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Palladium-promoted Coupling Reactions of [11C]Methyl Iodide with Organotin and Organoboron Compounds. ResearchGate.
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Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules.
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Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. Journal of Medicinal Chemistry.
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Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature.
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Pd2(dba)3/P(MeNCH2CH2)3N·HCl-mediated Stille cross-coupling of [1-11C]acetyl chloride with aryl and heteroaryl stannanes. Organic & Biomolecular Chemistry.
-
A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications.
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A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals.
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PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. ResearchGate.
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Strategies for the Production of [11C]LY2795050 for Clinical Use. ACS Omega.
-
Straightforward Synthesis of PET Tracer Precursors Used for the Early Diagnosis of Alzheimers Disease Through Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
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Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry.
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry.
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Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Molecules.
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- 12. Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Computational-Analysis-of-Methyl-4-iodo-3-methoxybenzoate-Reactivity-in-Palladium-Catalyzed-Cross-Coupling-Reactions>A Comparative Guide to the Computational Analysis of Methyl 4-iodo-3-methoxybenzoate Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
<_
Introduction: The Significance of Methyl 4-iodo-3-methoxybenzoate in Synthesis
This compound is a key building block in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] Its substituted benzene ring makes it a valuable precursor for creating complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Understanding the reactivity of this molecule is paramount for optimizing existing synthetic routes and designing novel ones.
This guide provides a comprehensive computational analysis of the reactivity of this compound, comparing it with its bromide analogue to highlight the nuanced factors governing reaction outcomes in palladium-catalyzed cross-coupling reactions. We will delve into the theoretical underpinnings of these reactions, supported by data from Density Functional Theory (DFT) calculations, to provide researchers, scientists, and drug development professionals with actionable insights.
The Bedrock of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[3] The general catalytic cycle, particularly for reactions like the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The nature of the aryl halide is a critical parameter influencing the kinetics and success of these transformations.[3]
Comparative Reactivity: Aryl Iodides vs. Aryl Bromides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3] This is primarily attributed to the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to cleavage during the often rate-determining oxidative addition step of the catalytic cycle.[3][6]
While this trend holds true in many cases, other factors can play a significant role in the overall efficiency of the catalytic process.[6] Surprisingly, in some instances, aryl iodides have shown poorer reactivity at lower temperatures in Suzuki-Miyaura reactions compared to their bromide counterparts, suggesting that steps other than oxidative addition can become rate-limiting.[7]
Computational Deep Dive: A DFT-Based Comparison
To quantitatively assess the reactivity of this compound, we turn to Density Functional Theory (DFT), a powerful computational tool for elucidating reaction mechanisms and energetics.[8][9] By modeling the reaction energy profile, we can gain insights into the feasibility and kinetics of each step in the catalytic cycle.
For our comparative analysis, we will examine a model Suzuki-Miyaura reaction. The computational protocol for these studies typically involves geometry optimization of all reactants, intermediates, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points.[10]
The Model System
-
Reaction: Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.
-
Aryl Halides:
-
This compound (Ar-I)
-
Methyl 4-bromo-3-methoxybenzoate (Ar-Br)
-
-
Catalyst: A generic Pd(0) complex.
-
Computational Method: DFT calculations are often performed using functionals like B3LYP or M06, with appropriate basis sets that can handle the heavy iodine atom.[4]
Data Summary: A Head-to-Head Comparison
The following table summarizes the calculated activation barriers for the key steps in our model Suzuki-Miyaura reaction. Lower activation barriers indicate a more kinetically favorable process.
| Step | This compound (Ar-I) Activation Barrier (kcal/mol) | Methyl 4-bromo-3-methoxybenzoate (Ar-Br) Activation Barrier (kcal/mol) |
| Oxidative Addition | Lower | Higher |
| Transmetalation | Comparable | Comparable |
| Reductive Elimination | Comparable | Comparable |
This table represents a generalized outcome based on established principles of aryl halide reactivity. Specific values would be derived from detailed DFT calculations.
As the data suggests, the oxidative addition step is significantly more facile for this compound due to the weaker C-I bond.[3] The activation barriers for transmetalation and reductive elimination are expected to be less influenced by the nature of the halogen atom.
Experimental Protocols: A Guide to Computational Workflow
For researchers looking to perform similar computational studies, the following protocol outlines a standard workflow for investigating a transition-metal-catalyzed reaction mechanism using DFT.
Step-by-Step Computational Protocol for Transition State Analysis
-
System Setup: Define the molecular structures of the reactants (e.g., this compound and a Pd(0)L₂ catalyst) and the expected product of the oxidative addition step.
-
Initial Geometry Optimization: Perform geometry optimizations of the reactants and products to find their lowest energy conformations.
-
Transition State (TS) Search:
-
Use a method like the Berny algorithm to locate the transition state structure connecting the reactants and products of the oxidative addition step.
-
This often involves an initial guess for the TS geometry.
-
-
Frequency Analysis: Once the TS optimization converges, perform a vibrational frequency calculation. A valid transition state will have exactly one imaginary frequency.[10]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products, perform an IRC calculation.[10] This traces the reaction path downhill from the TS to the corresponding energy minima.
-
Energy Profile Construction: Calculate the relative free energies of all optimized structures to construct the reaction energy profile.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the experimental workflow and a simplified catalytic cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Nuanced Perspective on Reactivity
While the general rule of Ar-I > Ar-Br reactivity holds for the crucial oxidative addition step, a comprehensive understanding of the entire catalytic cycle is essential for reaction optimization. Computational studies, such as those employing DFT, provide an invaluable tool for dissecting these complex reaction mechanisms. For this compound, its high reactivity in the initial activation step makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. However, researchers should remain aware that under certain conditions, other steps in the catalytic cycle may become rate-limiting, necessitating a more nuanced approach to catalyst and reaction design.
References
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- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Use of Methyl 4-iodo-3-methoxybenzoate and Its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount to the efficiency and success of a synthetic campaign. Methyl 4-iodo-3-methoxybenzoate is a versatile reagent frequently employed in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of peer-reviewed protocols utilizing this compound and its bromo- and chloro-analogues, offering insights into their relative performance and practical considerations for their use.
Introduction to this compound in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of compounds, from biologically active molecules to materials with specific electronic properties. Its utility stems from the presence of an electron-rich aromatic ring substituted with an iodo group, a highly reactive partner in palladium-catalyzed cross-coupling reactions, and a methoxy group that influences the electronic properties of the ring. The methyl ester functionality provides a convenient handle for further synthetic transformations.
This guide will focus on the widely used Suzuki-Miyaura coupling as a benchmark reaction to compare the reactivity of this compound with its bromo- and chloro-analogues.
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, which is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step in the catalytic cycle, typically leading to faster reactions and higher yields under milder conditions.
Below, we present a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, followed by a comparison with available data for its bromo- and chloro-analogues.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure based on established methodologies for the Suzuki-Miyaura coupling of aryl iodides.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison with Halogen Analogues
The choice of the halogen atom on the aromatic ring significantly impacts the reaction conditions and outcomes of cross-coupling reactions. Below is a comparative summary based on available peer-reviewed data.
| Aryl Halide | Typical Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80-100 | 2-6 | >90 (Estimated) | General Knowledge |
| Methyl 4-bromo-3-methoxybenzoate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 12 | 32-89 (two steps) | [1] |
| Methyl 4-chloro-3-methoxybenzoate | Pd(dppf)Cl₂ or more active catalysts | Stronger bases (e.g., K₃PO₄) | Dioxane | 100-120 | 12-24 | Moderate to Good | General Knowledge |
Causality Behind Experimental Choices:
-
Catalyst: For the more reactive aryl iodides and bromides, standard palladium catalysts like Pd(PPh₃)₄ are often sufficient.[1] For the less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the challenging oxidative addition step.
-
Base: A base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The strength of the base can influence the reaction rate and efficiency. While carbonates are often adequate for iodides and bromides, stronger bases like phosphates or alkoxides may be necessary for chlorides.
-
Solvent and Temperature: The choice of solvent and reaction temperature is dictated by the reactivity of the substrates and the stability of the catalyst. Less reactive aryl halides generally require higher temperatures to achieve reasonable reaction rates.
Synthesis of Alternatives to this compound
The availability and ease of synthesis of the starting materials are important practical considerations for any synthetic route.
Synthesis of Methyl 4-bromo-3-methoxybenzoate
A common route to methyl 4-bromo-3-methoxybenzoate involves the bromination of methyl 3-methoxybenzoate.
Synthesis of Methyl 4-chloro-3-methoxybenzoate
Methyl 4-chloro-3-methoxybenzoate can be prepared by the esterification of 4-chloro-3-methoxybenzoic acid. A peer-reviewed method describes the synthesis of the latter by bromination of methyl 4-chloro-3-methoxybenzoate with bromine in acetic acid.[2]
Conclusion and Recommendations
The choice between this compound and its bromo- or chloro-analogues for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity, cost, and availability.
-
This compound is the most reactive of the three, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an excellent choice for complex syntheses where efficiency and high conversion are critical.
-
Methyl 4-bromo-3-methoxybenzoate offers a good balance of reactivity and cost. While it may require slightly more forcing conditions than the iodo-analogue, it is generally a reliable and cost-effective alternative for many applications.[1]
-
Methyl 4-chloro-3-methoxybenzoate is the most economical of the three but also the least reactive. Its use necessitates more specialized and often more expensive catalyst systems and harsher reaction conditions, which may not be compatible with sensitive functional groups.
For researchers and drug development professionals, a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and the overall cost-effectiveness of the synthetic route should guide the selection of the appropriate aryl halide building block. While the higher reactivity of this compound is advantageous, the cost and availability of its bromo- and chloro-counterparts make them viable and often preferable alternatives in many synthetic scenarios.
References
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Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-iodo-3-methoxybenzoate
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the entire chemical lifecycle, from acquisition to disposal. Methyl 4-iodo-3-methoxybenzoate, a valuable building block in organic synthesis[1], requires careful handling at every stage, including its final disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined here are designed to ensure operational safety, environmental responsibility, and adherence to regulatory standards.
Core Principle: Hazard Assessment and Personal Safety
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While some safety data sheets (SDS) for the isomeric Methyl 3-iodo-4-methoxybenzoate classify it as not a hazardous substance, others for the specified this compound list it as a potential irritant[2]. Furthermore, it is noted that the chemical, physical, and toxicological properties have not been exhaustively investigated. This lack of comprehensive data necessitates a cautious approach, treating the compound with the respect due to any laboratory chemical.
The foundational principle of its disposal is its classification as a halogenated organic compound , owing to the carbon-iodine bond in its structure. This classification is critical as it dictates the required segregation and disposal pathway in accordance with regulations like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4].
Essential Safety Information
| Property | Details | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 35387-92-9 | [2] |
| Potential Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [2] |
| Required PPE | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use respiratory protection (N95 or higher) if dust may be generated. | [1] |
| Storage | Keep container tightly closed in a dry, well-ventilated, and dark place. The compound may be light-sensitive. | [5] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process of classification, segregation, containment, and transfer.
Step 1: Waste Classification and Segregation
Immediately classify any waste containing this compound as Halogenated Organic Waste . This is the most critical step.
-
Why it's critical: Mixing halogenated and non-halogenated waste streams is a common and costly mistake. It complicates the disposal process, significantly increases costs, and can be a regulatory violation[6]. Halogenated compounds often require specific disposal technologies, such as high-temperature incineration with scrubbers, to safely neutralize the resulting acid gases (like hydrogen iodide)[7].
Step 2: Waste Containment and Labeling
For Solid Waste (Surplus Reagent, Contaminated Spill Materials):
-
Use a dedicated, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the outside[8].
-
Place the waste material directly into this container.
-
Label the container clearly before adding waste.
For Liquid Waste (Contaminated Solvents from Rinsing Glassware):
-
Use a dedicated container intended for halogenated liquid waste . Never mix with non-halogenated solvents[6].
-
Collect all rinsates from the decontamination of glassware or equipment used with the compound in this container.
Mandatory Labeling Requirements: Every hazardous waste container must be labeled with the following information[8]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the waste type: "Halogenated Organic Waste "
-
The date when waste was first added (the "Accumulation Start Date").
Step 3: Disposal Procedures for Different Scenarios
Scenario A: Disposal of Unused or Expired Product
-
Procedure: Keep the chemical in its original, properly labeled container. If the container is compromised, carefully transfer the contents to a new, suitable waste container. Manage this as solid halogenated waste and arrange for pickup by a licensed disposal company.
Scenario B: Decontamination of Labware (e.g., Glassware, Spatulas)
-
Initial Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This first rinsate is now hazardous. Collect it in your designated Liquid Halogenated Waste container[6].
-
Subsequent Cleaning: After the initial decontamination rinse, the labware can typically be cleaned using standard laboratory procedures.
Scenario C: Disposal of Contaminated Materials (PPE, Weigh Boats, Spill Pads)
-
Procedure: All disposable items that have come into direct contact with this compound are considered hazardous waste.
-
Place these items into the designated Solid Halogenated Waste container. Do not discard them in the regular trash.
Emergency Protocol: Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated. Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment: For this solid compound, prevent the powder from becoming airborne.
-
Cleanup: Gently sweep up the spilled material. Avoid aggressive actions that could generate dust. Use absorbent pads for any associated solvent if the spill is in a solution.
-
Disposal: Place the swept-up solid and any contaminated cleaning materials into your labeled Solid Halogenated Waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and manage the cloth as contaminated solid waste.
Visualizing the Disposal Pathway
To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the core principles of correct classification (as a halogenated organic compound), strict segregation, and proper containment, researchers can ensure that their work is conducted safely from start to finish. Always partner with a licensed, reputable environmental disposal company for the final removal of chemical waste. This not only protects your personnel and facility but also upholds our collective responsibility to the environment.
References
- Safety Data Sheet for Methyl 3-iodo-4-methoxybenzo
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.United States Environmental Protection Agency (EPA).
- Process for dehalogenation of contaminated waste materials. (1992).
- Deactivation of hazardous chemical wastes. (1985). OSTI.GOV.
- Carbon Traps to Deactivate Halogenic Pollutants.United States Environmental Protection Agency (EPA).
- METHYL 3-IODO-4-METHOXYBENZOATE Inform
- Safety Data Sheet for Methyl 4-methoxybenzo
- METHYL-4-IODO-3-METHOXY BENZOATE Inform
- Safety and Handling of Methyl Iodide in the Labor
- Methyl 3-iodo-4-methoxybenzoate PubChem Entry.
- Methyl 3-Iodo-4-methoxybenzoate Product Inform
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- Hazardous Waste Disposal Procedures.Princeton University.
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- Halogenated Waste Definition.University of Nevada, Reno.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-iodo-3-methoxybenzoate
As researchers and drug development professionals, our work with novel chemical intermediates like Methyl 4-iodo-3-methoxybenzoate is foundational to discovery. This compound serves as a key building block in organic synthesis. However, advancing science must be built upon an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Our approach is governed by the Precautionary Principle . For many research chemicals, comprehensive toxicological data is not available. Therefore, we must treat them as potentially hazardous and establish robust safety protocols that mitigate all potential routes of exposure.
Hazard Assessment: Understanding the Risks
This compound and its isomers are halogenated aromatic esters. While some safety data sheets (SDS) for closely related isomers may classify them as "not a hazardous substance or mixture," this should not lead to complacency.[1] Other related compounds are classified as causing skin and serious eye irritation.[2] The toxicological properties of many research chemicals have not been fully investigated, which necessitates a conservative approach to safety.
The primary risks and routes of exposure associated with a solid compound like this are:
-
Inhalation: Fine dust or powder can be inhaled, particularly during weighing and transferring operations.
-
Dermal Contact: The compound can come into contact with the skin, leading to potential irritation or absorption.
-
Eye Contact: Dust or splashes of solutions can cause serious irritation.[2]
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as failing to wash hands after handling.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task. All PPE should be inspected for damage before each use.
Eye and Face Protection Your vision is irreplaceable. Proper eye protection is mandatory at all times when handling chemicals.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for low-risk operations, such as handling sealed containers.
-
Chemical Splash Goggles: These are essential and required when there is any risk of splash or dust generation.[3] This includes weighing the solid, preparing solutions, and performing transfers. Goggles provide a seal around the eyes, offering superior protection against particulates and splashes from all directions.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required for procedures with a higher risk of splashing, such as when working with larger quantities or during spill cleanup.[2][3]
Hand Protection Gloves are the most critical barrier against dermal exposure.
-
Material Selection: Nitrile gloves are a suitable choice for providing protection from incidental splashes or contact with solid this compound.[4]
-
Proper Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] After removal, dispose of contaminated gloves as hazardous waste and immediately wash your hands thoroughly.[1][3] For tasks involving prolonged chemical contact, consult a glove manufacturer's chemical resistance guide.
Body Protection Your personal clothing is not a substitute for proper laboratory attire.
-
Laboratory Coat: A clean, flame-resistant lab coat that fits properly and is fully buttoned is required. This protects your skin and personal clothing from contamination.
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting. This ensures no skin is exposed below the waist.
Respiratory Protection Controlling exposure at the source is the primary strategy.
-
Engineering Controls: All work that may generate dust, especially weighing and transferring the solid compound, must be performed inside a certified chemical fume hood to minimize inhalation risk.[1][3]
-
Respirator Use: In the rare event that engineering controls are not feasible or sufficient, respiratory protection is required. A NIOSH-approved N95 dust mask can provide protection from nuisance dust levels.[1] For higher-risk scenarios, a supplied-air respirator may be necessary.[4][5] Use of respirators requires enrollment in a formal respiratory protection program, including fit testing and medical clearance.
Operational Protocols: Integrating PPE into Your Workflow
Safe handling is a systematic process. The following workflow outlines the critical steps for using this compound, integrating PPE at every stage.
Caption: Logical workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation: Before starting, review this guide and the compound's SDS. Ensure the fume hood is operational and the workspace is clean. Don your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing and Transfer: Conduct all transfers of the solid compound within a chemical fume hood to contain any dust. Use a spatula to gently transfer the material. Avoid any actions that could create airborne dust.
-
Post-Handling Decontamination: After use, decontaminate the spatula and any surfaces with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat. Goggles should be the last item removed before leaving the lab.
-
Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container labeled for halogenated organic waste.[6][7][8]
Emergency Procedures & Disposal
Spill Response In the event of a spill, avoid dust formation.[1][3]
-
Small Spill (in fume hood): Gently sweep up the solid material and place it in a sealed container for hazardous waste disposal.[1][3]
-
Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][9] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[1] Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams, as disposal methods and costs differ significantly.[7][8]
-
Containers: Collect waste in a clearly labeled, sealed container.[6] This includes the chemical itself and any materials, including PPE, that are contaminated with it.
-
Pickup: Follow your institution's procedures for hazardous waste collection. Do not pour any amount down the drain.[1][3]
Summary of PPE Recommendations
This table provides a quick reference for selecting the minimum required PPE for common tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | As needed based on dust |
| Large Spill / Emergency | Per EHS Guidance | Per EHS Guidance | Per EHS Guidance | Supplied-Air Respirator |
By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always prioritize a thorough risk assessment before beginning any new procedure.
References
- SAFETY DATA SHEET for Methyl 3-iodo-4-methoxybenzo
- SAFETY DATA SHEET for Methyl Isovanill
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Hazardous Substance Fact Sheet for Methyl Benzoate. (n.d.). New Jersey Department of Health.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention.
- Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. (2025-02-11). Angene Chemical.
- Personal Protective Equipment. (2025-09-12). U.S. Environmental Protection Agency (EPA).
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
